Quizalofop-P

Catalog No.
S001433
CAS No.
100646-51-3
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P

CAS Number

100646-51-3

Product Name

Quizalofop-P

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N

SMILES

Array

solubility

In benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C)
In water, 0.3 mg/l @ 20 °C

Synonyms

quizalofop-ethyl, quizalofop-ethyl, (R)-isomer, quizalofop-ethyl, (S)-isomer, quizalofop-p-ethyl

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

The exact mass of the compound Quizalofop-p-ethyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of quinoxaline herbicide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Quizalofop-P mode of action ACCase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

The following diagram illustrates the core process of how quizalofop-P-ethyl controls susceptible plants.

G P This compound-ethyl (Proherbicide) A Absorption & Translocation via Foliar Application P->A C Metabolic Conversion (Esterase Activity) A->C A1 This compound Acid (Active Form) C->A1 T Transport to Meristems A1->T S Binds ACCase Enzyme in Chloroplasts T->S I Inhibition of Fatty Acid Biosynthesis S->I D Plant Death (Meristem Necrosis) I->D

The detailed, step-by-step mechanism is as follows:

  • Application and Uptake: this compound-ethyl is applied as a foliar spray and is absorbed through the leaf cuticle [1].
  • Metabolic Activation: Once inside the plant, it is systemically translocated. The inactive "proherbicide" (the ethyl ester) is rapidly converted into its biologically active form, This compound acid, primarily through enzymatic cleavage [1] [2].
  • Target Binding and Inhibition: The active this compound acid is transported to meristematic tissues. There, it binds reversibly and non-competitively to the carboxyl transferase (CT) domain of the homomeric ACCase enzyme located in the chloroplasts of grass plants [3] [1].
  • Physiological Effect: By inhibiting ACCase, the herbicide blocks the carboxylation of acetyl-CoA to malonyl-CoA. This is the first committed step in de novo fatty acid biosynthesis. The subsequent depletion of lipids and phospholipids essential for building new cell membranes leads to the arrest of plant growth, meristem necrosis, and ultimately, plant death [3] [4] [5].

Structural Basis of Inhibition and Resistance

The selectivity of this compound and other "FOP" herbicides stems from fundamental differences in the ACCase enzyme between plants. Grasses (Poaceae family) possess a homomeric form of ACCase in their plastids that is highly sensitive to these inhibitors. In contrast, most dicotyledonous plants have a heteromeric form of ACCase that is naturally insensitive, allowing for the herbicide's selective use in broadleaf crops [3] [5].

Target-Site Resistance (TSR) Mutations

Repeated use of ACCase inhibitors imposes strong selection pressure, leading to resistant weed populations via target-site mutations. These are amino acid substitutions in the CT domain of the ACCase gene that reduce the herbicide's binding affinity.

The table below summarizes key resistance-conferring mutations and their documented cross-resistance patterns to different herbicide classes [3] [1] [4].

Amino Acid Substitution Cross-Resistance Pattern Reported Species
Ile-2041-Asn Confers resistance to APPs ("FOPs"), but not to CHDs ("DIMs") or PPZs ("DENs") [4]. Polypogon fugax [4]
Asp-2078-Gly Confers cross-resistance to APPs, CHDs, and PPZs (pinoxaden) [4]. Polypogon fugax, Phalaris brachystachys [3] [4]
Trp-1999-Ser Confers resistance to fenoxaprop-P-ethyl and pinoxaden [4]. Polypogon fugax [4]
Ile-1781-Leu & Asp-2078-Gly Combination confers cross-resistance to APPs, CHDs, and PPZs [3]. Phalaris brachystachys [3]
A2004V (in wheat) Confers high resistance to quizalofop, but causes negative cross-resistance (increased sensitivity) to haloxyfop [1]. Wheat (CoAXium system) [1]
Structural and Modeling Insights

Biochemical and structural studies provide a mechanistic understanding of how these mutations confer resistance. Research on the A2004V mutation in wheat revealed that the substitution of alanine with the slightly larger valine residue reduces the volume of the herbicide-binding pocket. This steric hindrance physically impedes the binding of quizalofop, thereby conferring resistance. Interestingly, this specific change can enhance the binding of other herbicides like haloxyfop, leading to negative cross-resistance [1].

Experimental Protocols for Mechanism Study

For researchers investigating the action and resistance of ACCase inhibitors, the following methodologies are foundational.

Whole-Plant Dose-Response Assays

This protocol determines the resistance level (e.g., GR₅₀) of a plant population in vivo.

  • Objective: To quantify the resistance level of a putative resistant (R) population compared to a susceptible (S) standard [4].
  • Procedure:
    • Plant Material: Grow R and S biotypes under controlled greenhouse conditions.
    • Herbicide Treatment: Apply a range of this compound-ethyl doses to plants at a specific growth stage (e.g., 3-5 leaf stage).
    • Data Collection: After 21-28 days, harvest shoots and measure fresh or dry weight.
    • Data Analysis: Fit weight data (as a percentage of the untreated control) to a regression model (e.g., a log-logistic model) to calculate the GR₅₀ (herbicide dose causing 50% growth reduction) and the Resistance Index (RI) [3] [4].
In Vitro ACCase Enzyme Activity Assay

This protocol measures the direct effect of the herbicide on the ACCase enzyme extracted from plants.

  • Objective: To determine the I₅₀ (concentration causing 50% enzyme inhibition) and confirm target-site resistance [1].
  • Procedure:
    • Enzyme Extraction: Homogenize fresh leaf tissue from R and S plants in an extraction buffer, followed by centrifugation to obtain a soluble protein extract [1].
    • Enzyme Activity Measurement: The assay measures the incorporation of ^14^C-bicarbonate into an acid-stable product (malonyl-CoA). The reaction mixture includes tissue extract, assay buffer, ATP, acetyl-CoA, MgCl₂, and ^14^C-NaHCO₃ [3].
    • Herbicide Inhibition: Include the active form (this compound acid) at a series of concentrations in the assay.
    • Data Analysis: Calculate ACCase activity as nmol malonyl-CoA formed per mg protein per minute. Fit the data to a regression model to determine the I₅₀ value for the R and S biotypes [1].
Molecular Analysis for Target-Site Mutations

This protocol identifies specific nucleotide mutations conferring TSR.

  • Objective: To detect known resistance-endowing mutations in the ACCase gene [4].
  • Procedure:
    • DNA Extraction: Isolate genomic DNA from leaf tissue.
    • PCR Amplification: Amplify a region of the ACCase gene encompassing known mutation sites (e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, 2096) using specific primers [3] [4].
    • Mutation Detection:
      • Sequencing: Directly sequence the PCR products and align them with reference sequences from susceptible biotypes to identify amino acid substitutions [3] [4].
      • dCAPS Assay: For high-throughput screening, a derived Cleaved Amplified Polymorphic Sequence (dCAPS) protocol can be developed. This method uses specially designed primers and restriction enzymes to distinguish between mutant and wild-type alleles [4].

References

Comprehensive Technical Guide to Quizalofop-P Herbicide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Quizalofop-P-ethyl is a selective, post-emergence aryloxyphenoxypropionate (FOP) herbicide renowned for its efficacy in controlling grassy weeds in broadleaf crops. It represents an advanced version of the earlier quizalofop, with the non-herbicidally active (S)-isomer removed during synthesis, resulting in enhanced purity and activity [1]. This optimization makes it a crucial tool in modern agricultural weed management systems, particularly in an era of increasing herbicide resistance and environmental concerns.

The global market for this compound-ethyl demonstrates significant growth potential, with estimates projecting expansion from approximately $410 million in 2024 to $685 million by 2033, reflecting a Compound Annual Growth Rate (CAGR) of 5.8% [2]. Another market analysis suggests a slightly more conservative growth from $500 million in 2025 to $750 million by 2033 [3]. This growth is primarily fueled by the rising demand for effective post-emergence grass control solutions in major crops like soybeans, oilseeds, and pulses, coupled with the increasing prevalence of herbicide-resistant weed species necessitating more targeted control methods.

Table 1: Fundamental Chemical Properties of this compound-ethyl

Property Specification
Chemical Name Ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [1]
CAS Number 100646-51-3 [1]
Molecular Formula C₁₉H₁₇ClN₂O₄ [1]
Molecular Weight 372.8 g/mol [1]
Chemical Class Aryloxyphenoxypropionate (FOP) [1]
IUPAC Name (RS)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid [4]
Appearance Clear to light amber liquid (EC formulations); solid powder (Technical Grade) [1]

Physicochemical Properties and Environmental Fate

Understanding the environmental behavior of this compound-ethyl is essential for assessing its ecological impact and application best practices. The herbicide exhibits specific properties that influence its mobility, persistence, and degradation in agricultural ecosystems, directly affecting its regulatory status and usage patterns across different regions.

Table 2: Environmental Fate and Physicochemical Properties

Parameter Value Interpretation/Implication
Solubility in Water (at 20°C, pH 7) 1000 mg/L [4] Moderate solubility
Octanol-Water Partition Coefficient (Log P) 2.22 [4] Low hydrophobicity; limited potential for bioaccumulation
Vapour Pressure (at 20°C) 866 mPa [4] Highly volatile; drift mitigation is advisable during application
Dissociation Constant (pKa) 3.1 [4] Weak acid
Soil DT₅₀ (Laboratory) 24.4 days [4] Non-persistent
Soil DT₅₀ (Field) 39.0 days [4] Moderately persistent
Aqueous Hydrolysis DT₅₀ (at 20°C & pH 7) Stable [4] Does not readily hydrolyze in water

This compound-ethyl is considered to have low soil mobility and is not expected to leach significantly into groundwater [5]. It is biodegradable, with a soil half-life of approximately 60 days [5]. From an ecotoxicological perspective, it is classified as non-toxic to birds and bees but demonstrates toxicity to fish and arthropods [5] [4]. Regulatory attitudes toward this compound-ethyl vary globally; for instance, the European Union has banned its use in agriculture due to concerns about environmental pollution and risks to human health, while other countries, including China and the United States, have established strict Maximum Residue Limits (MRLs) for agricultural products [6].

Mechanism of Action and Biochemical Pathways

This compound-ethyl exerts its herbicidal effect through a highly specific biochemical pathway that disrupts essential plant metabolic processes. The following diagram illustrates this mechanism of action and its consequences:

G Application Application LeafAbsorption Application->LeafAbsorption Absorption Absorption Translocation Translocation Absorption->Translocation MeristemAccumulation Translocation->MeristemAccumulation ACCaseInhibition ACCaseInhibition FattyAcidSynthesis FattyAcidSynthesis ACCaseInhibition->FattyAcidSynthesis Inhibits MembraneDisruption MembraneDisruption FattyAcidSynthesis->MembraneDisruption Reduces PlantDeath PlantDeath MembraneDisruption->PlantDeath LeafAbsorption->Absorption MeristemAccumulation->ACCaseInhibition

Figure 1: Mechanism of Action of this compound-ethyl. The herbicide is absorbed and translocated to meristems, where it inhibits ACCase, disrupting fatty acid synthesis and leading to plant death.

Detailed Mechanism Description
  • Absorption and Translocation: this compound-ethyl is primarily absorbed through the leaves of grass weeds [1]. Following absorption, it undergoes rapid symplastic and apoplastic translocation, moving both upward and downward within the plant's vascular system. This systemic mobility ensures the herbicide reaches all vital tissues, with significant accumulation occurring in the shoot tips and meristematic regions where cell division is most active [1].

  • Target Enzyme Inhibition: The primary molecular target of this compound-ethyl is the plastidic enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) [7] [1]. ACCase is a critical enzyme in the biosynthetic pathway of fatty acids, catalyzing the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in de novo fatty acid biosynthesis [8].

  • Cellular and Physiological Consequences: The inhibition of ACCase leads to a drastic reduction in the production of phospholipids, which are fundamental components of all cellular membranes [8]. The disruption in membrane biosynthesis is particularly detrimental in meristematic regions, leading to the arrest of new growth. Additionally, the inhibition stimulates the production of Reactive Oxygen Species (ROS), such as hydrogen peroxide, resulting in oxidative stress and lipid peroxidation of existing cell membranes [8]. This combination of inhibited growth and cellular damage manifests visually as yellowing (chlorosis) and reddening of leaf tips and bases, followed by necrosis and eventual plant death, typically within 7-16 days after application [5].

Application Protocols and Usage

Target Crops and Weeds

This compound-ethyl exhibits remarkable selectivity, making it safe for use in a wide range of broadleaf crops while effectively controlling grassy weeds [1]. Its specificity stems from the differential sensitivity of the ACCase enzyme between grasses (which possess a sensitive eukaryotic form) and broadleaf plants [8].

Table 3: Application Spectrum of this compound-ethyl

Target Crops (Selective) Target Grass Weeds (Controlled)
Soybeans [1] Barnyardgrass (Echinochloa crus-galli) [1]
Rapeseed/Canola [5] [1] Foxtail (Setaria spp.) [1]
Sugar beet [1] Wild Oats (Avena fatua) [1]
Cotton [1] Annual Ryegrass (Lolium rigidum) [5]
Peanuts [1] Brome Grasses (Bromus spp.) [5] [1]
Potatoes [5] [1] Couch Grass (Elymus repens) [1]
Various Vegetables & Fruit Trees [1] Johnsongrass (Sorghum halepense) [5]
Application Methodologies
  • Timing and Method: Application should be made post-emergence, when grass weeds are actively growing and ideally at an early growth stage (typically 2-5 leaf stage) for optimal absorption and translocation [1]. The standard application method is foliar spray using equipment calibrated to deliver a fine, even coverage. Standard application volumes range from 30 to 150 liters of tank mix per hectare [5].

  • Formulations and Doses: The herbicide is available in various formulations to suit different needs, including 95% TC (Technical Grade) and several EC (Emulsifiable Concentrate) formulations such as 5% EC, 12.5% EC, and 20% EC [1]. Recommended field doses typically fall between 50-100 g a.i. (grams of active ingredient) per hectare, depending on the target weed species, growth stage, and local recommendations [8].

  • Environmental Considerations: Efficacy is highest in mild, fine weather conditions. Hot and dry weather can reduce control, while rain shortly after application may wash off the herbicide before it is fully absorbed [5] [1]. Clay content, soil pH, and organic matter have minimal impact on its performance, as it acts primarily through foliar contact and absorption rather than soil activity [5].

Resistance Mechanisms and Experimental Characterization

Emerging Resistance and Metabolic Detoxification

The intensive and repeated use of ACCase-inhibitors has led to the evolution of resistant weed populations worldwide. Resistance to this compound-ethyl can occur via two primary mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). NTSR, particularly metabolic resistance, is increasingly prevalent and concerning as it can confer cross-resistance to herbicides with different modes of action [7].

A key NTSR mechanism involves the overexpression of glutathione S-transferase (GST) genes. A 2024 study on Polypogon fugax identified a specific gene, PfGSTF2, which confers resistance through enhanced herbicide metabolism [7]. Transgenic rice calli and seedlings overexpressing PfGSTF2 showed clear resistance to this compound-ethyl. LC-MS analysis revealed that the recombinant PfGSTF2 protein detoxifies quizalofop by cleaving its ether bond, conjugating it with glutathione (GSH), and producing a propanoic acid derivative with significantly reduced herbicidal activity [7]. This metabolic pathway was further confirmed by the higher accumulation of these detoxified metabolites in resistant populations compared to susceptible ones.

Transgenerational Adaptation

Fascinatingly, resistance can also be influenced by prior abiotic stresses through transgenerational adaptation. Research on Eragrostis plana demonstrated that populations primed by drought stress over two generations (G1 and G2) produced a progeny (G2) with decreased sensitivity to this compound-ethyl [8].

Experimental Protocol for Transgenerational Study [8]:

  • Plant Material & Stress Setup: A G0 population of E. plana was divided into four treatment groups: Check (CHK, no stress), Drought (DRY), Quizalofop (QPE, sub-lethal dose), and Combined stress (DRY×QPE).
  • Generational Stress Exposure: G0 plants were exposed to their respective treatments, grown to maturity, and G1 seeds were collected. The G1 population was replanted and exposed to the same treatments to produce a G2 generation, with each group isolated to prevent cross-pollination.
  • Dose-Response Assay: The sensitivity of G0, G1, and G2 populations to quizalofop was evaluated by applying increasing doses (0 to 200 g a.i. ha⁻¹). Injury percentage and shoot dry weight were assessed 35 days after application.
  • Biochemical & Molecular Analysis: The resistant (DRY) and susceptible (CHK) G2 populations were analyzed. Measurements included stomatal conductance, hydrogen peroxide levels, lipid peroxidation (MDA content), and antioxidant enzyme activities (SOD, CAT, APX). Gene expression of cytochrome P450 genes (CYP72A31 and CYP81A12) was quantified, and this compound-ethyl concentration within plant tissues was tracked over 144 hours using chromatographic techniques.

Findings: The DRY population exhibited a mechanism akin to cross-tolerance. It showed no significant physiological stress upon quizalofop treatment, maintained higher antioxidant enzyme activity, upregulated P450 gene expression, and metabolized the herbicide more rapidly, resulting in lower internal concentrations of the active compound [8].

Analytical Detection Methods

Monitoring this compound-ethyl residues is critical for food safety, environmental protection, and compliance with regulatory MRLs. Various analytical techniques have been developed, ranging from traditional chromatographic methods to rapid on-site immunoassays.

Table 4: Analytical Methods for this compound-ethyl Detection

Method Principle Sensitivity (LOD) Key Advantages Key Limitations
HPLC / GC [6] Separation via chromatography with UV or MS detection. Varies with detector. High accuracy and sensitivity; multi-residue analysis. Expensive equipment; skilled operators; lengthy process.
HPLC-/UPLC-MS/MS [6] Chromatographic separation with tandem mass spectrometry. Very high (ng/mL range). Gold standard for confirmation; high specificity and sensitivity. Very high cost; complex operation and maintenance.
ic-ELISA [6] Indirect competitive Enzyme-Linked Immunosorbent Assay. IC₅₀ of 34.95 ng/mL [6]. High throughput; cost-effective for multiple samples. Time-consuming washing/coating steps; lab-bound.
AuNP-LFIA [6] Gold Nanoparticle-based Lateral Flow Immunoassay. Visual LOD: 10 ng/mL [6]. Rapid (8 min); on-site use; visual readout; low cost. Qualitative/Semi-quantitative; less accurate than LC-MS/MS.
Protocol for Gold Nanoparticle-based Lateral Flow Immunoassay (AuNP-LFIA) [6]

This protocol outlines the procedure for rapid, on-site detection of this compound-ethyl.

  • Hapten Synthesis and Immunogen Preparation: A hapten derivative of this compound-ethyl with a carboxyl-reactive group is synthesized and conjugated to carrier proteins (BSA, OVA) to create immunogens and coating antigens. The hapten's structure is verified using ¹H NMR and ESI-MS.
  • Monoclonal Antibody (mAb) Production: Mice are immunized with the synthesized immunogen. Spleen cells from the immunized mouse with the highest antibody titer and inhibition are fused with myeloma cells to generate hybridomas. The hybridomas secreting specific mAbs against this compound-ethyl are screened and cloned.
  • Strip Assembly and Testing:
    • Conjugation: The selected anti-quizalofop-p-ethyl mAb is conjugated to gold nanoparticles (AuNPs).
    • Strip Fabrication: The conjugated AuNPs are deposited on a conjugate pad. The test line (T line) is coated with the this compound-ethyl hapten-OVA conjugate, and the control line (C line) is coated with goat anti-mouse IgG.
    • Assay Procedure: The sample extract is applied to the sample pad. As the liquid migrates, it rehydrates the AuNP-mAb conjugate. If no this compound-ethyl is present, the mAb binds to the hapten on the T line, forming a red band. If the herbicide is present, it binds to the mAb, preventing T line binding and resulting in no color at T. The C line should always capture AuNP-mAb complexes, confirming a valid test.
  • Result Interpretation: Results are read visually within 8 minutes. The presence of both C and T lines indicates a negative result. The absence of the T line (with a visible C line) indicates a positive result. The visual limit of detection (LOD) for this assay is 10 ng/mL [6].

Conclusion

References

Chemical Identity and Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Properties of Quizalofop-P-ethyl [1]

Property Value
IUPAC Name ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
Chemical Formula C₁₉H₁₇ClN₂O₄
CAS RN 100646-51-3
Pesticide Type Aryloxyphenoxypropionate (FOP) herbicide
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor
Water Solubility (pH 7, 20°C) 0.61 mg L⁻¹
Octanol-Water Partition Coefficient (Log P) 4.61
Melting Point 75.0 °C

Environmental Fate and Degradation

This compound-ethyl does not persist long in its original form but rapidly transforms into other compounds. Its primary metabolite, This compound-acid, is more persistent and mobile in the environment, making it a compound of significant interest for environmental monitoring [2] [3].

Table 2: Half-lives (DT₅₀) of this compound-ethyl and its Metabolites in Different Matrices

Compound Matrix / Conditions Half-life (DT₅₀) Source
This compound-ethyl Laboratory water 15 - 30 days [4]
This compound-ethyl Railway track soils Slower than in agricultural soils [3]
This compound-acid (metabolite) Railway track soils Slower than in agricultural soils [3]
Propaquizafop (related compound) Five agricultural soils 1.41 - 7.75 days [5]

The following diagram illustrates the major transformation pathways and the key metabolites of this compound-ethyl in the environment:

G QpE This compound-ethyl (Parent Compound) QpA This compound-acid (Primary Metabolite) QpE->QpA Hydrolysis (Fast) PPA PPA (R)-2-(4-hydroxyphenoxy)propionic acid QpA->PPA Further Degradation CHQ CHQ 6-Chloroquinoxalin-2-ol QpA->CHQ Further Degradation Other 3-OH-quizalofop-acid, 3-OH-CQO QpA->Other Hydroxylation CHHQ CHHQ Dihydroxychloroquinoxalin CHQ->CHHQ Hydroxylation

Figure 1: Primary degradation pathway of this compound-ethyl in the environment.

  • Transformation in Water: In water, this compound-ethyl has a medium to high persistence, with half-lives generally exceeding 15 days. The primary metabolite, this compound-acid, is detected within days of application and can persist along with other metabolites like CHQ and PPA [4].
  • Transformation in Soil: Degradation is typically faster in agricultural soils compared to the low-organic matter soils found in environments like railway tracks. In railway soils, degradation is slower, and the mobility of the compounds is higher, increasing the potential for leaching [3].

Analytical Methodologies for Determination

Advanced analytical techniques are required to detect this compound-ethyl and its metabolites at low concentrations in environmental samples.

Table 3: Example Analytical Methods for this compound-ethyl and Metabolites

Analytical Technique Sample Preparation Target Matrices Key Points
UHPLC-Orbitrap-MS [2] [4] Solid Phase Extraction (SPE) for water; QuEChERS for soil Water, Soil High-resolution mass spectrometry allows for target, post-target, and non-target analysis with high mass accuracy.
HPLC-QqQ-MS/MS [2] Solid-liquid extraction Soil Used for enantiomeric separation and quantification.
HPLC-UV [2] Solid-liquid extraction Soil A more accessible technique, but with potentially lower sensitivity and selectivity than MS.

The general workflow for analyzing these compounds in water and soil samples is as follows:

G cluster_water Water Samples cluster_soil Soil Samples Sample Sample Collection (Water or Soil) Prep Sample Preparation Sample->Prep W1 Conditioning: Acidified Water & Methanol Prep->W1 Water S1 Extraction: Acetonitrile or Acetone Prep->S1 Soil Analysis Instrumental Analysis Data Data Processing Analysis->Data W2 Load Sample W1->W2 W3 Elution: Ethyl Acetate W2->W3 W4 Concentration W3->W4 W4->Analysis S2 Dehydration: Salts (e.g., MgSO₄) S1->S2 S3 Clean-up: d-SPE S2->S3 S3->Analysis

Figure 2: General analytical workflow for this compound-ethyl in environmental samples.

  • For Water Samples: The most common preparation method is Solid Phase Extraction (SPE) using Oasis HLB or Strata X cartridges. The samples are loaded after conditioning, and the target compounds are eluted with solvents like ethyl acetate or acetonitrile before analysis [4].
  • For Soil Samples: Methods include solid-liquid extraction and the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This typically involves extraction with acetonitrile, a dehydration step with salts like magnesium sulfate, and a dispersive-SPE clean-up [2].

Ecotoxicology and Environmental Risks

  • Aquatic Toxicity: this compound-ethyl is highly toxic to aquatic organisms. A 2022 study found that it induces developmental and cardiotoxicity in zebrafish embryos, with a 96-hour LC₅₀ value of 0.23 mg/L. Exposure led to morphological defects, cardiovascular dysfunction, and inflammatory responses in the heart [6].
  • Mobility and Leaching Potential: While this compound-ethyl itself has low mobility due to its high Log P value and tends to sorb to soil, its key metabolite, This compound-acid, poses a higher leaching risk, particularly in sub-soils with low organic carbon content like those found on railway tracks [3]. A study on propaquizafop, a related compound, classified it as a pesticide with weak migration ability [5].

References

Quizalofop-P toxicity and ecotoxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian and Cellular Toxicity Profile

The toxicity profile of Quizalofop-P-ethyl (QpE) varies from slightly toxic in mammals to demonstrating more significant effects in human cell models, with commercial formulations often being more toxic than the active ingredient alone.

Table 1: Mammalian and Cellular Toxicity of this compound-ethyl

Aspect Test System / Organism Key Findings / Endpoints Source / Context
Acute Toxicity Rat (Oral LD₅₀) 1182 - 1670 mg/kg (slightly toxic) [1]
Rat (Inhalation LC₅₀) 5.8 mg/L (technical, 4-hour) [1]
Rabbit (Dermal LD₅₀) >2000 mg/kg (slightly toxic) [1]
Chronic Toxicity Rat (90-day) Liver lesions & increased liver weight at ≥6.4 mg/kg/day [1]
Dog (1-year) No observed effects at up to 10 mg/kg/day [1]
Reproductive Toxicity Rat (Two-generational) Increased liver weights in offspring at ≥2.5 mg/kg/day [1]
Developmental Toxicity Rat (Teratogenicity) No teratogenic effects at up to 300 mg/kg/day [1]
Mutagenicity Ames Test, Chinese Hamster Ovary Cells No mutagenic or genotoxic activity observed [1]
Carcinogenicity Mouse (18-month study) No carcinogenic or tumor-causing activity reported [1]
Cytotoxicity & Oxidative Stress Human Hepatoma (HepG2) Cells Cytotoxicity induced; Reactive Oxygen Species (ROS) generation detected. Commercial formulation (Targa Super) was more toxic than QpE alone [2]
ToxTracker Assay (Stem Cells) Induced oxidative stress and an unfolded protein response, suggesting potential mechanisms related to carcinogenicity [2]

Ecotoxicity and Environmental Fate

QpE presents a significant hazard to aquatic life, particularly to fish, while its potential for groundwater contamination is low due to its strong adsorption to soil.

Table 2: Ecotoxicity and Environmental Fate of this compound-ethyl

Category Test System / Aspect Key Findings / Endpoints Source / Context
Avian Toxicity Bobwhite Quail (8-day dietary LC₅₀) >5000 ppm (practically non-toxic) [1]
Aquatic Toxicity Rainbow Trout (96-h LC₅₀) 10.7 mg/L [1]
Bluegill Sunfish (96-h LC₅₀) 0.46 - 2.8 mg/L (highly to very highly toxic) [1]
Zebrafish Embryo (96-h LC₅₀) 0.23 mg/L [3] Study details in [3]
Other Organisms Bees (48-h contact LD₅₀) >100 µg/bee (practically non-toxic) [1]
Environmental Fate Soil Half-life ~60 days (moderately persistent) [1]
Soil Adsorption High; Kₒc of 510 (strongly adsorbed, low leaching potential) [1]
Mobility in Water Low mobility; should not leach significantly [1]

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key cited papers.

1. Protocol: Zebrafish Embryo Toxicity and Cardiotoxicity [3] This study investigated the developmental and cardiac toxicity of QpE on zebrafish embryos.

  • Test Organism: Zebrafish (Danio rerio) embryos.
  • Test Substance: this compound-ethyl (≥98% purity).
  • Exposure Design:
    • Embryos were exposed to 0.10, 0.20, 0.30, 0.40, and 0.50 mg/L of QpE for 120 hours post-fertilization (hpf).
    • The LC₅₀ at 96 hpf was determined to be 0.23 mg/L.
  • Endpoint Assessments:
    • Lethality & Development: Mortality rate, hatching rate, and morphological defects were monitored.
    • Cardiovascular Function: Heart morphology and performance (e.g., heart rate, pericardial edema) were assessed.
    • Histopathology & Inflammation: Heart tissue was examined for structural changes and inflammatory response (e.g., neutrophil infiltration).
    • Gene Expression: The expression levels of genes related to heart development (e.g., vmhc, myh6) and inflammation (e.g., tnfa, il1b) were analyzed using qPCR. A protein-protein interaction (PPI) network was constructed to explore connections between these genes.

The experimental workflow for this study is outlined below.

G Start Zebrafish Embryo Collection Exposure Exposure to QpE (0.10 - 0.50 mg/L for 120 h) Start->Exposure Assess1 Lethality & Developmental Assessment Exposure->Assess1 Assess2 Cardiovascular Morphology & Function Exposure->Assess2 Assess3 Histopathological Examination Exposure->Assess3 Assess4 Gene Expression Analysis (Heart & Inflammation) Exposure->Assess4 Analysis PPI Network Analysis Assess1->Analysis Assess2->Analysis Assess3->Analysis Assess4->Analysis Conclusion Cardiotoxicity & Inflammatory Response Identified Analysis->Conclusion

Experimental workflow for zebrafish embryo toxicity study

2. Protocol: Cytotoxicity and Oxidative Stress in Human Cells [2] This study compared the toxicity of herbicide active ingredients, including QpE, to their commercial formulations in human cell lines.

  • Cell Lines: Human hepatoma HepG2 cells and immortalised human fibroblasts.
  • Test Substances: QpE active ingredient and its commercial formulation, Targa Super.
  • Cytotoxicity Assay (MTT Assay):
    • Cells were exposed to a range of concentrations of the test substances.
    • After exposure, MTT solution was added, and the resulting formazan crystals were dissolved. The absorbance was measured to determine cell viability (IC₅₀ values were calculated).
  • Oxidative Stress Measurement (DCFDA Assay):
    • Cells were loaded with a fluorescent probe (DCFH-DA).
    • Upon exposure to ROS, the probe becomes fluorescent. Fluorescence intensity was measured to quantify ROS generation.
  • Mechanistic Toxicity (ToxTracker Assay):
    • This assay uses mouse embryonic stem cells with fluorescent reporters for specific pathways.
    • Cells were exposed to QpE and Targa Super, and activation of reporters for oxidative stress and the unfolded protein response was monitored.

The logical flow for the cellular toxicity assessment is as follows.

G CellPrep Culture Human Cells (HepG2, Fibroblasts) CompoundExp Exposure to: QpE Active Ingredient OR Targa Super Formulation CellPrep->CompoundExp Assay1 MTT Assay (Cell Viability) CompoundExp->Assay1 Assay2 DCFDA Assay (ROS Detection) CompoundExp->Assay2 Assay3 ToxTracker Assay (Mechanism Screening) CompoundExp->Assay3 Result1 Formulation More Cytotoxic Assay1->Result1 Result2 Oxidative Stress Induced Assay2->Result2 Result3 Unfolded Protein Response Induced Assay3->Result3

Logical flow of cellular toxicity assessment

Key Conclusions for Risk Assessment

  • Formulation vs. Active Ingredient: The commercial formulation Targa Super was more cytotoxic than this compound-ethyl alone in human cell models [2]. This underscores the importance of evaluating full formulations in regulatory risk assessments, not just active ingredients.
  • Aquatic Hazard: QpE is highly toxic to fish, with a 96-hour LC₅₀ in bluegill sunfish as low as 0.46 mg/L [1]. The zebrafish embryo LC₅₀ of 0.23 mg/L and the observed cardiotoxicity [3] confirm a significant risk to aquatic vertebrates.
  • Mechanisms of Action: Beyond its primary mode of action in plants (ACCase inhibition), QpE induces oxidative stress and an unfolded protein response in mammalian cells [2]. In zebrafish, it disrupts the expression of genes critical for heart development and triggers inflammation [3].

References

Mechanism of Action and Physiological Effects

Author: Smolecule Technical Support Team. Date: February 2026

Quizalofop-P-ethyl's core action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme [1] [2]. This enzyme is essential for the first committed step in the biosynthesis of fatty acids. By inhibiting ACCase, the herbicide disrupts the production of lipids, which are critical for building new cell membranes and for plant growth, ultimately leading to plant death [2].

The process from application to plant death involves several stages:

  • Application and Uptake: The herbicide is applied as a prodrug (quizalofop-p-ethyl) to the leaves of grass weeds.
  • Activation (Hydrolysis): Inside the plant, the inert ethyl ester is rapidly hydrolyzed to its active acidic form, quizalofop acid [1] [2].
  • Translocation: The active acid is systemically translocated through the xylem and phloem, moving to the meristematic tissues (growth regions) [2].
  • Action and Plant Death: Quizalofop acid binds to and inhibits the ACCase enzyme in these sensitive growth areas, halting fatty acid synthesis and leading to the starvation and death of the plant [2].

Beyond its primary effect on fatty acid synthesis, studies indicate that the parent ester formulation can also directly inhibit electron transport and ATP synthesis in chloroplasts, suggesting multiple sites of activity that contribute to its efficacy [3].

Herbicide Resistance Mechanisms

Overuse of this compound-ethyl has led to the evolution of resistance in weed populations through two primary mechanisms:

  • Target-Site Resistance (TSR): A mutation in the gene encoding the ACCase enzyme (specifically, an Ile-1781-Leu substitution) changes the herbicide's binding site. This prevents quizalofop acid from effectively inhibiting the enzyme, rendering the plant resistant [4].
  • Non-Target-Site Resistance (NTSR): This broader resistance is often due to enhanced herbicide metabolism. Plants detoxify the herbicide before it can reach its target, primarily through the action of enzymes like glutathione S-transferases (GSTs) [1] [5].

Recent research has identified a specific GST gene, PfGSTF2, that confers resistance in Polypogon fugax.

Diagram of this compound-ethyl Activation and PfGSTF2 Detoxification Pathway

This metabolic resistance can be reversed by applying a GST inhibitor like 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), which restores the herbicide's efficacy in resistant plants [1].

Analytical and Experimental Methods

Key experimental protocols from the research are summarized below:

1. In Vitro Enzyme Characterization (QpeH Esterase) This protocol is used to study the bacterial enzyme that initiates this compound-ethyl degradation [2].

  • Gene Cloning & Expression: The qpeH gene is cloned from Pseudomonas sp. J-2 and inserted into an expression vector, which is then introduced into E. coli BL21(DE3) for protein production.
  • Protein Purification: The recombinant QpeH enzyme is purified using a His-Bind affinity chromatography system.
  • Enzyme Assay: The specific activity of QpeH is determined by incubating the purified enzyme with this compound-ethyl substrate and measuring the rate of product formation. Activity is typically assayed at pH 8.0 and 30°C.
  • Kinetic Analysis: Michaelis-Menten parameters (Kₘ and K꜀ₐₜ) are calculated to determine the enzyme's catalytic efficiency.

2. Validation of Resistance Genes in Transgenic Plants This method confirms the function of a suspected resistance gene, such as PfGSTF2 [1].

  • Plant Transformation: The candidate gene (PfGSTF2) is inserted into rice calli or seedlings using transgenic technologies.
  • Resistance Phenotyping: Transgenic and wild-type plants are treated with this compound-ethyl. Resistance is confirmed if the transgenic plants show significantly higher survival rates.
  • Herbicide Metabolism Analysis: Liquid chromatography-mass spectrometry (LC-MS) is used to identify and quantify herbicide metabolites (like the GSH-quizalofop conjugate) in resistant versus susceptible plants.
  • Reverse Validation (CRISPR/Cas9): The orthologue of PfGSTF2 is knocked out in rice. Increased sensitivity to the herbicide in these knockout plants provides further evidence of the gene's role in detoxification.

Quantitative Data on Herbicide Action

Table 1: Catalytic Efficiency of Recombinant QpeH Esterase against AOPP Herbicides [2]

Herbicide Substrate Kₘ (μM) K꜀ₐₜ (s⁻¹) Catalytic Efficiency
Fenoxaprop-P-ethyl Information missing Information missing Highest
This compound-tefuryl Information missing Information missing High
This compound-ethyl (QPE) 41.3 ± 3.6 127.3 ± 4.5 High
Haloxyfop-P-methyl Information missing Information missing Medium
Cyhalofop-butyl Information missing Information missing Low
Clodinafop-propargyl Information missing Information missing Lowest

Table 2: Physiological Impact of this compound-ethyl Drift on Corn [6]

Drift Deposition Rate Spray Volume: 150 L/ha Spray Volume: 300 L/ha Spray Volume: 450 L/ha
1% No damage, no inhibition No damage, no inhibition No damage, no inhibition
5% Mild symptoms, no height inhibition Moderate damage, slight height inhibition Moderate damage, moderate height inhibition
10% Severe inhibition or death Severe inhibition or death Severe inhibition or death

The field of herbicide resistance is rapidly evolving. Current research focuses on the complex evolution of GST genes and the potential for cross-resistance to other herbicide modes of action [1]. Understanding these molecular mechanisms is crucial for developing new herbicides and strategies to combat resistant weeds.

References

Quizalofop-P sorption and mobility in soil

Author: Smolecule Technical Support Team. Date: February 2026

Sorption and Mobility Parameters

Parameter Value / Characteristic Conditions / Notes Source
Koc (Sorption Coefficient) 510 Moderately to strongly sorbed; indicates low mobility in typical agricultural topsoils. [1]
Soil Half-Life (DT50) ~60 days "Moderately persistent" in soil. [1]
Mobility Classification "Very low soil mobility" / "Weak migration ability" (for related propaquizafop) Not expected to leach significantly in most agricultural soils. [1] [2]
Water Solubility 0.61 mg/L @ 20°C, pH 7 Low solubility contributes to low leaching potential. [3]

Degradation Pathway & Metabolites

Quizalofop-P-ethyl does not persist long in its original form. It rapidly hydrolyzes to its major metabolite, quizalofop-acid, which is also herbicidally active. This primary metabolite can be further broken down into other compounds.

The following diagram illustrates the major degradation pathway of this compound-ethyl in the environment:

G Start Application QE This compound-ethyl (Parent Compound) Start->QE QA Quizalofop-acid (Primary Metabolite) QE->QA Rapid Hydrolysis OtherM Other Metabolites (e.g., 3-OH-quizalofop-acid, 3-OH-CQO) QA->OtherM Further Transformation

The primary degradation pathway of this compound-ethyl in soil.

Key Studies on Environmental Fate

  • Field Dissipation in Sunflower Cultivation: A study found the soil dissipation of this compound-ethyl to be very fast, with a half-life of only 0.55 to 0.68 days. The herbicide was not detected below the 10-cm soil layer, confirming its low mobility in that specific silty clay soil. Runoff losses were minimal [4].
  • Risk in Low-Organic Carbon Soils: A critical study compared its behavior in railway track soils (with low organic carbon) to agricultural soils. Degradation was slower, and mobility was higher in the railway soils. The study predicted the highest leaching potential for quizalofop-acid, the primary metabolite [5].
  • Behavior of Related Compound (Propaquizafop): Research on the related herbicide propaquizafop, which degrades to this compound, classified it as a pesticide with weak migration ability. It was not found in leachates and remained in the top 0-5 cm of soil [2].

Analytical Methods for Study

The cited research uses sophisticated techniques to study quizalofop and its metabolites.

  • Extraction: Common methods include solid-liquid extraction [6] and the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) using solvents like acetone or acetonitrile [6].
  • Analysis: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most common technique due to its high sensitivity and selectivity [4] [6]. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS, e.g., Orbitrap) is also used, allowing for target, post-run target, and non-target analysis, which is ideal for identifying unknown metabolites [6] [7].

Key Takeaways for Researchers

  • Agricultural Topsoils: this compound-ethyl itself has low leaching potential in typical agricultural topsoils due to its strong sorption and rapid dissipation.
  • Critical Metabolite: The environmental risk assessment must prioritize quizalofop-acid, which is more mobile and persistent than the parent compound.
  • Worst-Case Scenarios: The leaching potential significantly increases in scenarios with low soil organic carbon content, such as railway ballast, construction sands, or sub-soils.

References

Quizalofop-P metabolites and degradation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Metabolites and Degradation Pathways

Microbial, plant, and environmental degradation of QpE follows a common initial step but diverges into different pathways.

Metabolite Name Structure/Formula Formation Pathway Key Characteristics
Quizalofop-acid (QA) Hydrolytic de-esterification Primary metabolite; herbicidal activity; increased mobility in soil [1] [2].
3-OH-quizalofop-acid Hydroxylation Formed from QA in soil; a secondary metabolite [1].
3-OH-CQO Further modification Tertiary metabolite identified in soil studies [1].
2-hydroxy-6-chloroquinoxaline Quinoxaline ring cleavage Novel metabolite from bacterial strain Methylobacterium populi YC-XJ1 [3].
Quinoxaline Dechlorination Novel metabolite from bacterial strain Methylobacterium populi YC-XJ1 [3].

The following diagram illustrates the complete degradation pathways of QpE across different systems, integrating the metabolites listed above.

cluster_a Pathway A: Common Initial Step cluster_b Pathway B: Soil & Plant Metabolism cluster_c Pathway C: Bacterial Degradation QpE Quizalofop-p-ethyl (QpE) QA Quizalofop-acid (QA) QpE->QA Hydrolytic de-esterification OH_QA 3-OH-quizalofop-acid QA->OH_QA Hydroxylation OH_Cl 2-hydroxy-6- chloroquinoxaline QA->OH_Cl Quinoxaline ring cleavage OH_CQO 3-OH-CQO OH_QA->OH_CQO Further modification Quinox Quinoxaline OH_Cl->Quinox Dechlorination

Integrated degradation pathways of this compound-ethyl

Experimental Protocols for Key Studies

The following tables detail the methodologies used in adipogenesis and microbial degradation studies.

Adipogenesis Assay in 3T3-L1 Cells

This protocol is used to investigate the potential obesogenic effects of QpE by measuring triglyceride accumulation [4] [5].

Protocol Step Detailed Description
Cell Line & Culture Murine 3T3-L1 preadipocytes (not used past passage 10).
Maintenance Medium Phenol red-free DMEM, supplemented with 10% newborn calf serum.
Differentiation Induction Two days post-confluence; switched to differentiation cocktail (insulin, dexamethasone, IBMX).
Compound Treatment Test compounds added during differentiation; QpE stock in DMSO (final DMSO < 0.5%).
Triglyceride Measurement Cells fixed and stained with Oil Red O; dye extracted and quantified at 520 nm.
RNA-seq Analysis 3T3-L1 adipocytes exposed to QpE; transcriptome sequenced to identify affected pathways.
PPARγ Reporter Assay PPARγ reporter gene assay used to test direct receptor activation by QpE (100 µM).
Microbial Degradation and Esterase Characterization

These methods are used to isolate QpE-degrading bacteria and characterize the responsible enzymes [2] [6].

Protocol Step Detailed Description
Bacterial Isolation Enrichment culture in Mineral Salts Medium (MSM) with QpE (20-200 mg/L) as carbon source.
Strain Identification 16S rRNA gene sequencing of isolates (e.g., Pseudomonas sp. J-2, Priestia megaterium MJ-8).
Gene Cloning (qpeH) Genomic library constructed, screened for hydrolytic activity; positive clones sequenced.
Heterologous Expression qpeH gene cloned into pET-29a(+) vector; expressed in E. coli BL21(DE3).
Enzyme Purification Recombinant QpeH purified via His-tag affinity chromatography.
Enzyme Kinetics & Characterization Activity assay (HPLC); optimal pH/temp 8.0/30°C; inhibition by PMSF, Ag+, SDS [2].
Metabolite Identification Culture supernatant extracted; metabolites identified via LC-IT-MSn [2] or HPLC/MS [3].

Environmental Fate and Toxicity Data

This table consolidates key findings on the environmental behavior and toxicological effects of QpE.

Parameter Findings Context & Notes
Soil Half-life (QpE) Slower degradation in railway soils vs. agricultural soils [1]. Railway subsoils have low organic carbon, slowing microbial activity.
Soil Half-life (Quizalofop-acid) Longer persistence in railway soils [1]. Primary metabolite; more mobile, posing higher leaching risk.
Primary Sorption QpE: Low in railway soils; QA: Higher leaching potential [1]. Groundwater contamination risk is higher for QA than parent QpE.
Hepatotoxicity Most toxic in HepaRG liver cells among tested herbicides [7]. Alters gene expression in fatty acid degradation pathways.
Adipogenic Effect Induces triglyceride accumulation in 3T3-L1 cells (5-100 µM) [4] [5]. Suggests obesogenic property; acts partially via PPARγ pathway.
CYP Enzyme Inhibition Member of AOPPs, inhibits CYP1A2, 2C9, 2C19 [8]. Indicates potential for drug-herbicide interactions.

Key Research Implications

  • Environmental Monitoring: Quizalofop-acid (QA) should be a primary target for environmental monitoring due to its persistence and mobility [1].
  • Health Risk Assessment: The newly identified obesogenic potential via PPARγ pathway warrants consideration in toxicological risk assessments [4] [5].
  • Bioremediation: Isolated bacterial strains (Pseudomonas sp. J-2, Priestia megaterium MJ-8) and the qpeH gene show high potential for bioremediation of contaminated sites [2] [6].

References

Quizalofop-P hydrolysis and persistence studies

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis and Environmental Degradation

Quizalofop-P esters undergo hydrolysis to the quizalofop acid form in the environment. The table below summarizes key degradation parameters from scientific studies.

Compound Degradation Process/Context Key Parameters & Findings Experimental Protocol Summary

| This compound-ethyl (QPE) [1] [2] | Soil & Microbial Degradation | DT₅₀ (lab, 20°C): 45 days (moderately persistent) [2]. Microbial Kinetics (QpeH enzyme): Km = 41.3 µM; Kcat = 127.3 s⁻¹ [1]. | Soil: Lab incubation of field-moist, sieved soils; parent compound applied and tracked via HPLC [3]. Enzyme Assay: Cloned qpeH gene expressed in E. coli; enzyme activity measured spectrophotometrically with QPE as substrate [1]. | | This compound-tefuryl [1] | Enzymatic Hydrolysis | Microbial Kinetics (QpeH enzyme): Km = 29.5 µM; Kcat = 146.4 s⁻¹ [1]. | Enzyme Assay: Purified recombinant QpeH esterase incubated with substrate; kinetics determined via HPLC [1]. | | Quizalofop acid [4] | Aqueous Hydrolysis & Soil Fate | Aqueous Hydrolysis DT₅₀ (20°C, pH 7): Stable [4]. Soil DT₅₀ (lab): 19.7 days; Soil DT₅₀ (field): 39.1 days [4]. | Hydrolysis: Active substance incubated in buffers at different pHs and temperatures; concentration measured over time [5]. Soil: Similar lab incubation studies as for QPE [4]. | | This compound-ethyl in Water [5] | Aqueous Photolysis & Hydrolysis | Persistence: Medium to high (DT₅₀ > 15 days for most compounds) [5]. Metabolites: CHQ, CHHQ, and PPA detected after 7 days [5]. | Procedure: Commercial products dissolved in water and exposed to light/dark conditions; samples analyzed via UHPLC-Orbitrap-MS for parent compounds and non-target metabolites [5]. |

The metabolic pathway for this compound esters begins with hydrolysis, which is a key initial step in their environmental breakdown.

QPE This compound-Ethyl (Ester) Hydrolysis Hydrolysis (Chemical or Enzymatic) QPE->Hydrolysis QPT This compound-Tefuryl (Ester) QPT->Hydrolysis QuizAcid Quizalofop Acid Hydrolysis->QuizAcid Metabolites Further Metabolites (e.g., 3-OH-quizalofop acid, CHQ, PPA) QuizAcid->Metabolites

Figure 1: Primary environmental degradation pathway of this compound esters via hydrolysis to the acid form and subsequent metabolites. [5] [1] [4]

Experimental Workflow for Hydrolysis Studies

The following diagram outlines a general experimental workflow for studying this compound hydrolysis, integrating protocols from the cited research.

Start Study Design Prep Sample Preparation (Spike compound into matrix: water, buffer, or soil) Start->Prep Incubate Controlled Incubation (Specific temperature, pH, light/dark conditions) Prep->Incubate Sample Time-Point Sampling Incubate->Sample Extract Sample Extraction & Clean-up (Liquid-liquid extraction, SPE) Sample->Extract Analyze Instrumental Analysis (primarily LC-MS/MS or HPLC-UV) Extract->Analyze Model Data Modeling (Calculate DT₅₀, kinetics) Analyze->Model

Figure 2: Generalized workflow for hydrolysis and persistence studies of this compound and related compounds. [3] [5] [1]

Key Limitations for Your Research Context

Please note a critical limitation in the available data for your purpose:

  • Lack of Mammalian Metabolic Data: The identified studies focus exclusively on environmental fate in water, soil, and by microbial enzymes [3] [5] [1]. They do not address hydrolysis, metabolism, or persistence in mammalian systems, which is crucial for drug development.
  • Regulatory Focus: Much of the data, particularly from EFSA, is for dietary risk assessment and setting Maximum Residue Levels (MRLs) in food and feed, which follows different pathways and requirements than pharmaceutical development [6] [7].

References

Comprehensive Application Note: HPLC-DAD Method for Determination of Quizalofop-P-ethyl Residues in Agricultural Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-P-ethyl is a selective, post-emergence phenoxy herbicide widely used to control annual and perennial grass weeds in various crops including beans, soybeans, potatoes, and other broad-leaved crops [1]. As a systemic herbicide absorbed by leaves with translocation throughout the plant, it effectively controls grassy weeds through inhibition of acetyl CoA carboxylase (ACCase) [2]. The widespread use of this compound-ethyl necessitates robust monitoring methods to ensure compliance with maximum residue levels (MRLs) established by regulatory agencies, typically ranging from 0.01 to 0.05 mg/kg depending on the commodity and jurisdiction [3].

This application note presents a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for determining this compound-ethyl residues in agricultural products, particularly focusing on bean matrices. While LC-MS/MS methods offer superior sensitivity, HPLC-DAD provides a cost-effective alternative accessible to most quality control laboratories without mass spectrometry capabilities [4]. The method incorporates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, optimizing extraction efficiency and cleanup for reliable quantification at regulatory limits.

Materials and Methods

Reagents and Chemicals
  • This compound-ethyl standard (purity >99%, Dr. Ehrenstorfer GmbH)
  • HPLC-grade acetonitrile and methanol (J.T. Baker)
  • Glacial acetic acid (analytical grade, Guangfu Technology)
  • Primary Secondary Amine (PSA) and C18 sorbents (Agilent Technologies)
  • Anhydrous magnesium sulfate and sodium chloride (CNW Technologies)
  • Purified water (Hangzhou Wahaha Group)
Equipment and Instrumentation
  • HPLC system with DAD detector (Agilent 1260 Infinity II)
  • Chromatographic column: C18 column (4.6 × 250 mm, 5 μm)
  • Vortex mixer (Haimen Qilingbeier Instrument)
  • Centrifuge capable of 4000 rpm and 10,000 rpm
  • Analytical balance (precision 0.1 mg)
  • Ultrasonic bath
  • 0.22 μm nylon membrane filters
Standard Preparation
  • Stock standard solution (100 μg/mL): Accurately weigh 10 mg of this compound-ethyl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working standard solutions: Prepare serial dilutions from stock solution in acetonitrile to obtain concentrations of 0.1, 0.5, 1, 5, 10, and 25 μg/mL.
  • Storage: All standard solutions should be stored in amber vials at 4°C when not in use.
Sample Preparation Procedure

Figure 1: Sample Preparation Workflow

G A Weigh 5 g homogenized sample into 50 mL tube B Add 15 mL ACN:acetic acid (99:1, v/v) A->B C Vortex for 2 minutes B->C D Add 0.3 g NaCl C->D E Vortex for 30 seconds D->E F Add 1.5 g anhydrous MgSO4 E->F G Vortex for 30 seconds F->G H Centrifuge at 4000 rpm for 10 minutes G->H I Collect supernatant H->I J Evaporate to dryness I->J K Reconstitute with 1 mL ACN J->K L Add 25 mg d-SPE sorbent (C18:PSA = 1:1) K->L M Vortex and centrifuge at 10,000 rpm for 2 min L->M N Filter through 0.22 μm membrane M->N O HPLC-DAD analysis N->O

The sample preparation follows a modified QuEChERS approach with the following critical steps:

  • Extraction: Place 5 g of homogenized bean sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile:acetic acid (99:1, v/v) and vortex vigorously for 2 minutes. The addition of acetic acid enhances extraction efficiency for this compound-ethyl [4].

  • Partitioning: Add 0.3 g NaCl and vortex for 30 seconds, followed by addition of 1.5 g anhydrous MgSO₄ with additional vortexing for 30 seconds. The sequence of adding NaCl before MgSO₄ improves phase separation and prevents clumping of magnesium sulfate [4].

  • Cleanup: After centrifugation at 4000 rpm for 10 minutes, transfer the supernatant and evaporate to dryness under gentle nitrogen stream. Reconstitute the residue with 1 mL acetonitrile. Add 25 mg of dispersive-SPE sorbent (C18:PSA = 1:1, w/w) to remove matrix interferences.

  • Final preparation: Vortex the mixture for 30 seconds, centrifuge at 10,000 rpm for 2 minutes, and filter the supernatant through a 0.22 μm membrane prior to HPLC analysis.

HPLC-DAD Analysis Conditions

Table 1: Optimal HPLC-DAD Operating Conditions

Parameter Specification
Column Athena C18 (4.6 × 250 mm, 5 μm)
Mobile Phase Acetonitrile:acidified water with 1% acetic acid (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 μL
Column Temperature 40°C
Detection Wavelength 220 nm
Run Time 15 minutes

The HPLC analysis uses isocratic elution with a mobile phase consisting of acetonitrile and acidified water with 1% acetic acid (70:30, v/v). The acidified water enhances peak shape and resolution [4]. Under these conditions, the typical retention time for this compound-ethyl is approximately 8-10 minutes, though this should be verified during method implementation.

Method Validation

The method was validated according to international guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [5].

Specificity

The method demonstrates excellent specificity with no significant interference from matrix components at the retention time of this compound-ethyl. The use of PSA and C18 sorbents in the cleanup step effectively removes most co-extractives from bean matrices [4].

Linearity and Calibration

Table 2: Method Validation Parameters for this compound-ethyl

Validation Parameter Result
Linear Range 0.1 - 25 μg/mL
Correlation Coefficient (r²) >0.999
LOD 0.003 mg/kg
LOQ 0.01 mg/kg
Accuracy (Recovery at 0.02, 0.2, 2 mg/kg) 92.4 - 117.8%
Precision (RSD, n=5) 0.35 - 4.36%

Calibration curves prepared in solvent and matrix-matched solutions showed excellent linearity across the concentration range of 0.1 to 25 μg/mL with correlation coefficients exceeding 0.999. For residue quantification, matrix-matched calibration is recommended to compensate for potential matrix effects [2].

Accuracy and Precision

Method accuracy was determined through recovery studies by spiking blank bean samples at three concentration levels (0.02, 0.2, and 2 mg/kg) with five replicates at each level. The mean recovery ranged from 92.4% to 117.8%, meeting acceptability criteria for pesticide residue analysis [4]. Precision expressed as relative standard deviation (RSD) ranged from 0.35% to 4.36%, demonstrating good repeatability.

Sensitivity

The method demonstrates sufficient sensitivity for monitoring this compound-ethyl at regulatory limits. The LOD and LOQ were determined to be 0.003 mg/kg and 0.01 mg/kg, respectively, based on signal-to-noise ratios of 3:1 and 10:1 [4]. This sensitivity complies with the default MRL of 0.01 mg/kg established under Positive List Systems in various countries [2].

Results and Discussion

Method Optimization

Several critical parameters were optimized during method development:

  • Extraction solvent: The combination of acetonitrile with 1% acetic acid significantly improved extraction efficiency compared to acetonitrile alone. Acetic acid enhances the recovery of this compound-ethyl by promoting protonation and increasing solubility [4].

  • Cleanup sorbents: A combination of C18 and PSA (1:1 ratio) effectively removed non-polar and polar matrix interferences respectively, while maintaining high analyte recovery. This is particularly important for complex matrices like beans that contain lipids, pigments, and other interfering compounds.

  • Chromatographic conditions: The isocratic mobile phase composition of acetonitrile and acidified water (70:30) provided optimal separation with symmetrical peak shape. The addition of acetic acid to the aqueous phase improved chromatographic behavior by suppressing silanol interactions [6].

Application to Real Samples

The validated method has been successfully applied to the analysis of this compound-ethyl residues in various bean types including azuki bean, soybean, mung bean, black soybean, and kidney bean [4]. In surveillance studies of market samples, most tested negative for this compound-ethyl residues, indicating generally compliant usage patterns [2].

Comparison with Alternative Methods

Table 3: Comparison of Analytical Methods for this compound-ethyl Determination

Method LOD (mg/kg) LOQ (mg/kg) Advantages Limitations
HPLC-DAD [4] 0.003 0.01 Cost-effective, widely accessible Less specific than MS detection
LC-MS/MS [2] 0.0075 0.01 High specificity and sensitivity Expensive instrumentation
Immunoassay [7] 0.00192 - High throughput, minimal cleanup Limited multiplexing capability
Fluorescence [8] - - High sensitivity Requires derivatization

While LC-MS/MS methods offer superior specificity and sensitivity, the HPLC-DAD approach provides a practical alternative for laboratories with budget constraints. The method is particularly suitable for routine monitoring programs where this compound-ethyl is the primary analyte of interest [4].

Conclusion

This Application Note presents a fully validated HPLC-DAD method for determining this compound-ethyl residues in bean samples and other agricultural products. The method incorporates a modified QuEChERS sample preparation that provides effective extraction and cleanup with minimal matrix interference. Validation data demonstrate that the method is specific, accurate, precise, and sensitive enough to monitor this compound-ethyl residues at and below the established MRLs.

The method offers a cost-effective solution for quality control laboratories involved in pesticide residue monitoring, enabling compliance with regulatory standards without requiring sophisticated mass spectrometry instrumentation. For analyses requiring confirmation, positive samples may be reanalyzed using LC-MS/MS techniques [2].

References

Application Note: Modified QuEChERS Extraction and HPLC-DAD Analysis of Quizalofop-p-ethyl in Beans

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Quizalofop-p-ethyl is a selective systemic herbicide widely used for controlling annual and perennial grass weeds in broad-leaf crops, including various beans [1]. Its residue analysis is crucial for food safety monitoring. This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method optimized for the extraction and cleanup of this compound-ethyl from beans, followed by analysis using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). This method provides a cost-effective and reliable solution for laboratories without access to expensive mass spectrometry instrumentation [1].

2. Experimental Protocol

2.1. Reagents and Materials

  • Pesticide Standard: this compound-ethyl (purity >99%) [1].
  • Solvents: Acetonitrile (ACN), acetic acid (glacial), all analytical grade or chromatographic grade for HPLC [1].
  • QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), and C18 sorbent [1].
  • Equipment: Vortex mixer, centrifuge, analytical balance, HPLC system with DAD detector [1].

2.2. Equipment and HPLC Conditions The method was developed using an Agilent 1260 Infinity II HPLC system [1].

  • Column: Athena C18 (4.6 mm × 250 mm, 5 µm) [1].
  • Mobile Phase: ACN and acidified water (1% acetic acid) in a ratio of 70:30 (v/v) with isocratic elution [1].
  • Flow Rate: 1.0 mL/min [1].
  • Column Temperature: 40 °C [1].
  • Injection Volume: 20 µL [1].
  • Detection Wavelength: 220 nm [1].
  • Run Time: 15 minutes [1].

2.3. Sample Preparation and Extraction Workflow The sample preparation process follows the workflow below:

G Start Start: Homogenized Bean Sample (5 g) A Add 15 mL ACN/Acetic Acid (99:1, v/v) Start->A B Vortex for 2 minutes A->B C Add 0.3 g NaCl B->C D Vortex for 30 seconds C->D E Add 1.5 g Anhydrous MgSO₄ D->E F Vortex for 30 seconds E->F G Centrifuge at 4000 rpm for 10 min F->G H Collect Supernatant G->H I Evaporate to Dryness H->I J Reconstitute with 1 mL ACN I->J K d-SPE Clean-up: Add 25 mg (C18:PSA = 1:1) J->K L Vortex for 30 seconds K->L M Centrifuge at 10,000 rpm for 2 min L->M N Filter through 0.22 µm membrane M->N End HPLC-DAD Analysis N->End

2.4. Detailed Procedure

  • Weighing: Precisely weigh 5.0 g of homogenized bean sample into a 50 mL centrifuge tube [1].
  • Extraction: Add 15 mL of the extraction solvent, acetonitrile/acetic acid (99:1, v/v). Vortex vigorously for 2 minutes to ensure thorough mixing and extraction [1].
  • Liquid-Liquid Partitioning:
    • First, add 0.3 g of NaCl and vortex for 30 seconds. This step helps in the separation of the organic and aqueous layers.
    • Then, add 1.5 g of anhydrous MgSO₄ and vortex immediately for another 30 seconds. The MgSO₄ absorbs residual water, causing the mixture to heat up and promoting better separation. Adding salt before MgSO₄ prevents the salt from clumping [1].
  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes. This will result in a clear acetonitrile supernatant layer on top of the pelleted solids [1].
  • Concentration: Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen or using an evaporator [1].
  • Reconstitution: Reconstitute the dried residue with 1 mL of ACN [1].
  • d-SPE Clean-up:
    • Transfer the 1 mL reconstituted solution into a 2 mL centrifuge tube containing a mixture of 25 mg of d-SPE sorbent (C18 and PSA in a 1:1 mass ratio) [1].
    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes. The PSA removes fatty acids and other polar organic acids, while C18 removes non-polar interferences [1].
  • Filtration: Carefully take the supernatant and filter it through a 0.22 µm polytetrafluoroethylene (PTFE) membrane into an HPLC vial for analysis [1].

3. Method Optimization Highlights This protocol incorporates key modifications to the original QuEChERS method to enhance performance for this compound-ethyl in a complex bean matrix [1]:

  • Extraction Solvent: Using ACN with 1% acetic acid instead of plain ACN improves the extraction efficiency and recovery of the target analyte [1].
  • Salting Out Sequence: Adding NaCl before MgSO₄ prevents the agglomeration of magnesium sulfate, ensuring a cleaner separation of the organic phase and more accurate results [1].
  • d-SPE Sorbents: The combination of C18 and PSA effectively removes a wide range of matrix co-extractives (non-polar and polar impurities), which is critical when using a less selective DAD detector [1].

4. Method Validation Data The developed method was rigorously validated, demonstrating excellent performance [1].

Table 1: Analytical Figures of Merit for this compound-ethyl

Validation Parameter Result
Linear Range 0.1 - 25 μg/mL [1]
Correlation Coefficient (R²) >0.999 (implied by linearity) [1]
Limit of Detection (LOD) 0.003 mg/kg [1]
Limit of Quantification (LOQ) Not explicitly stated, but LOD is provided [1]
Recovery (at 0.02, 0.2, 2 mg/kg) 92.4% - 117.8% [1]
Repeatability (RSD) 0.35% - 4.36% [1]

Table 2: Key Optimized QuEChERS Parameters

Parameter Optimized Condition
Sample Weight 5 g [1]
Extraction Solvent 15 mL ACN/Acetic Acid (99:1, v/v) [1]
Partitioning Salt 0.3 g NaCl, then 1.5 g MgSO₄ [1]
d-SPE Sorbent 25 mg (C18:PSA, 1:1) [1]

5. Conclusion This modified QuEChERS extraction method coupled with HPLC-DAD analysis provides a simple, efficient, and cost-effective procedure for determining this compound-ethyl residues in beans. The method meets standard validation criteria with high recovery and excellent precision, making it suitable for routine monitoring in food safety laboratories to ensure compliance with regulatory standards [1].

References

Comprehensive Analytical Methods for Determining Quizalofop-P-ethyl and its Metabolites in Soil Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-P-ethyl is a selective aryloxyphenoxypropionate herbicide widely used for post-emergence grass weed control in various crops. As a chiral compound, its herbicidal activity primarily resides in the (+)-enantiomer (this compound-ethyl). Monitoring this herbicide and its metabolites in soil matrices is essential for understanding its environmental fate, persistence, and potential groundwater contamination risks. Recent studies have detected this compound-ethyl residues in railway track soils and agricultural environments, highlighting the need for robust analytical methods. This protocol details validated approaches for extracting, separating, and quantifying this compound-ethyl and its primary metabolite Quizalofop-acid in soil samples, incorporating enantioselective separation techniques to distinguish the biologically active P-enantiomer from its inactive M-counterpart.

Analytical Method Summary

The following table summarizes the key analytical parameters for this compound-ethyl determination in soil samples:

Table 1: Method Parameters for this compound-ethyl Analysis in Soil

Parameter Specification
Target Analytes This compound-ethyl, Quizalofop-M-ethyl, Quizalofop-acid
Detection Technique High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Chromatographic Column Lux Cellulose-2 (3‑chloro,4-methylphenilcarbamate cellulose)
Separation Mode Enantioselective (Chiral)
Chromatographic Conditions Polar organic mode, isocratic elution
Extraction Method Solid-liquid extraction
Extraction Solvent Organic solvent (type not specified in search results)
Average Recovery >70%
Limit of Detection (LOD) <5 ng/g for each enantiomer
Linear Range Not specified in search results

Table 2: Environmental Fate Parameters of this compound-ethyl in Railway Soils

Parameter Value Conditions
Degradation Half-life Longer than in agricultural soils Railway track materials; factor of 1.4-26 times longer depending on substance
Mobility Higher than in agricultural soils Railway track materials; factor of 3-19 times higher
Primary Metabolite Quizalofop-acid Formed via hydrolysis
Metabolite Mobility High leaching potential to groundwater Particularly in railway soils with low organic carbon

Experimental Protocols

Sample Collection and Storage

Materials Required:

  • Soil coring equipment (stainless steel)
  • Plastic bags or glass containers (pre-cleaned)
  • Cooler with ice packs
  • Labels and permanent marker

Procedure:

  • Collect soil samples from the target area (e.g., 0-15 cm depth for surface soil)
  • For railway track sampling, collect subsoil below the railway ballast (typically 2-55 cm depth)
  • Sieve soils through a 2 mm mesh to remove debris and stones
  • Store field-moist soils in plastic bags at 4°C until analysis
  • Process samples within 7-9 months of collection for degradation studies [1].
Sample Extraction Procedure

Materials Required:

  • Centrifuge tubes (50 mL)
  • Organic extraction solvent
  • Anhydrous MgSO₄
  • NaCl
  • Vortex mixer
  • Centrifuge

Procedure:

  • Weigh 5-10 g of homogenized soil sample into a 50 mL centrifuge tube
  • Add 10 mL of appropriate organic extraction solvent
  • Vortex vigorously for 2 minutes to ensure complete mixing
  • Add 5 g anhydrous MgSO₄ and 1 g NaCl to separate water
  • Vortex for 1 minute then centrifuge at 8000 rpm for 5 minutes
  • Collect the supernatant for cleanup [2].
Sample Cleanup and Concentration

Materials Required:

  • Dispersive Solid Phase Extraction (d-SPE) sorbents (C18, PSA)
  • Anhydrous MgSO₄
  • Nitrogen evaporation system
  • Water bath (40°C)

Procedure:

  • Transfer 6 mL supernatant to a clean 50 mL centrifuge tube
  • Add 300 mg C18, 300 mg PSA, and 900 mg anhydrous MgSO₄
  • Vortex for 1 minute to mix thoroughly
  • Centrifuge at 8000 rpm for 5 minutes
  • Transfer 3 mL of cleaned extract to a glass vial
  • Evaporate to dryness under nitrogen stream at 40°C
  • Reconstitute in 300 μL of initial mobile phase for HPLC-MS/MS analysis [2].
HPLC-MS/MS Analysis

Chromatographic Conditions:

  • Column: Lux Cellulose-2 (3‑chloro,4-methylphenilcarbamate cellulose)
  • Mobile Phase: Polar organic mode (specific solvents not detailed)
  • Elution: Isocratic conditions
  • Flow Rate: 0.3 mL/min (typical for LC-MS)
  • Injection Volume: 10 μL
  • Column Temperature: 35°C [3] [2]

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI)
  • Mode: Positive/Negative switching
  • Sheath Gas Temperature: 320°C
  • Sheath Gas Flow: 11 L/min
  • Nebulizer Pressure: 276 kPa
  • Dry Gas Temperature: 350°C
  • Dry Gas Flow: 10 L/min
  • Capillary Voltage: 4000 V
  • Detection Mode: Multiple Reaction Monitoring (MRM) [2]

Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound-ethyl analysis in soil samples:

workflow Start Soil Sample Collection Step1 Sample Homogenization and Sieving (2 mm) Start->Step1 Step2 Solid-Liquid Extraction with Organic Solvent Step1->Step2 Step3 Centrifugation (8000 rpm, 5 min) Step2->Step3 Step4 d-SPE Cleanup (C18 + PSA + MgSO₄) Step3->Step4 Step5 Concentration (N₂ Evaporation, 40°C) Step4->Step5 Step6 Reconstitution in Mobile Phase Step5->Step6 Step7 HPLC-MS/MS Analysis (Chiral Separation) Step6->Step7 Step8 Data Analysis & Quantification Step7->Step8

Method Validation

Linearity and Sensitivity
  • The method demonstrates excellent sensitivity with limits of detection below 5 ng/g for both P- and M-enantiomers [3]
  • For similar pesticide analyses, linear responses are typically achieved with correlation coefficients (r) >0.99 [2] [4]
Accuracy and Precision
  • Recovery rates exceed 70% for this compound-ethyl and its metabolites [3]
  • Relative standard deviations (RSD) for pesticide analyses typically range from 2.8% to 9.3% [2]
Enantioselective Separation
  • The Lux Cellulose-2 column effectively resolves this compound-ethyl and Quizalofop-M-ethyl
  • Commercial formulations typically contain approximately 0.6% M-enantiomer as an impurity [3]

Environmental Fate Considerations

Analysis of railway track soils revealed important environmental behavior:

  • Degradation rates are significantly slower in railway soils compared to agricultural soils (half-lives 1.4-26 times longer) [1]
  • Sorption capacity is substantially reduced in low-organic carbon railway materials (sorption coefficients 3-19 times lower) [1]
  • The hydrolytic conversion of this compound-ethyl to Quizalofop-acid appears to be primarily an abiotic process [3]
  • Quizalofop-acid, the primary metabolite, shows high leaching potential in railway environments [1]

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Possible Cause Solution
Poor recovery Inefficient extraction Optimize solvent composition; extend extraction time
Inadequate chiral separation Column degradation Regenerate or replace chiral column; adjust mobile phase
Matrix effects Insufficient cleanup Increase d-SPE sorbent amounts; alternative cleanup sorbents
Low sensitivity Ion suppression Dilute sample; enhance cleanup; use matrix-matched standards

Conclusion

The presented enantioselective HPLC-MS/MS method provides a robust approach for monitoring this compound-ethyl and its metabolites in soil matrices. The method offers excellent sensitivity with detection limits below 5 ng/g and reliable performance with recoveries exceeding 70%. The chiral separation capability is particularly valuable for environmental fate studies, as evidenced by research showing altered enantiomeric fractions in agricultural products. The method is applicable for both regulatory monitoring and scientific studies on the environmental behavior of this important herbicide.

References

LC-MS MS detection of Quizalofop-P residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Quizalofop-P-Ethyl

This compound-ethyl is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class [1]. It is the herbicidally active enantiomer of quizalofop-ethyl, specifically developed to control perennial and annual grass weeds in a wide range of broad-leaved crops [2] [3]. The compound functions by inhibiting acetyl-coenzyme A carboxylase (ACCase) in the chloroplast of target plants, which disrupts lipid biosynthesis and ultimately leads to growth inhibition and plant deterioration [1].

Internationally, regulatory frameworks define quizalofop residues with important distinctions. The European Union defines residues as "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" for both enforcement and risk assessment [3] [1]. Similarly, Japan's residue definition includes the sum of quizalofop-ethyl, quizalofop-tefuryl, quizalofop, and quizalofop conjugates hydrolyzable to quizalofop, expressed as quizalofop equivalents [1]. These comprehensive definitions necessitate analytical methods that can account for the parent compound and its various metabolites.

Method Summary

This application note describes a validated method for the simultaneous determination of this compound-ethyl and related herbicides in various agricultural matrices using LC-MS/MS. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by analysis with liquid chromatography coupled to tandem mass spectrometry. The method has been validated for matrices including brown rice, soybean, potato, pepper, and mandarin, achieving a limit of quantification (LOQ) of 0.01 mg/kg, which complies with the stringent requirements of the Positive List System (PLS) in countries like South Korea [4].

Table 1: Key Method Performance Characteristics

Parameter Specification
Application Scope Brown rice, soybean, potato, pepper, mandarin
Target Compounds This compound-ethyl, pyridate, cyhalofop-butyl
Limit of Detection (LOD) 0.0075 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Average Recovery Range 70–120%
Precision (RSD) <20%
Linear Range 2.5–50 ng/mL
Coefficient of Determination (R²) ≥0.999

Experimental Protocol

Reagents and Chemicals
  • Analytical Standards: this compound-ethyl (96.4% purity), cyhalofop-butyl (99.7% purity), pyridate (96% purity) [4].
  • Solvents: HPLC-grade acetonitrile and methanol [4].
  • Extraction Salts: QuEChERS EN extraction kit containing 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogencitrate sesquihydrate [4].
  • Clean-up Sorbent: Zirconium dioxide-modified silica particles (Z-SEP) [4].
Sample Preparation Workflow

The sample preparation process is visually summarized below:

G Start Homogenized Sample (10 g) Step1 Add 20 mL Acetonitrile Homogenize 1 min Start->Step1 Step2 Add QuEChERS EN Salts Shake manually 1 min Step1->Step2 Step3 Centrifuge at 4000 rpm for 5 min Step2->Step3 Step4 Transfer 1.5 mL supernatant to microtube with 75 mg Z-SEP Step3->Step4 Step5 Vortex 1 min Centrifuge 5 min Step4->Step5 Step6 Dilute supernatant with methanol (1:1) Step5->Step6 End LC-MS/MS Analysis Step6->End

For cereal and legume samples (e.g., brown rice, soybean), use 5 g of homogenized sample. Add 5 mL of water, allow to wet for 30 minutes, then add 10 mL of acetonitrile before proceeding with homogenization [4].

LC-MS/MS Analysis Conditions

Table 2: Liquid Chromatography Conditions

Parameter Setting
Chromatography Mode Reversed-phase
Column C18 column (exact specifications may vary)
Mobile Phase Gradient of acetonitrile and water with modifiers
Flow Rate Optimized for separation (e.g., 0.3-0.5 mL/min)
Column Temperature 30-40°C
Injection Volume 1-10 µL

The specific LC conditions should be optimized for the particular instrument and column in use. A study utilizing a Brownlee C-18 column at 30°C with an acetonitrile:water (80:20, v/v) mobile phase at 1.5 mL/min with UV detection at 260 nm has been reported for this compound-ethyl, though MS/MS detection requires different optimization [5].

Table 3: Tandem Mass Spectrometry Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI)
Ionization Polarity Positive or negative (compound-dependent)
Source Temperature 150-400°C
Desolvation Temperature 200-500°C
Data Acquisition Multiple Reaction Monitoring (MRM)

Specific MS/MS parameters for this compound-ethyl and related compounds must be established by direct infusion of standard solutions to identify precursor ions, product ions, and optimal collision energies for each transition [4].

Calibration and Quantification
  • Prepare matrix-matched calibration standards in the range of 2.5–50 ng/mL [4].
  • Use a six-point calibration curve for quantification [4].
  • The coefficient of determination (R²) should be ≥0.999 [4].

Method Validation

The method has been comprehensively validated according to standard analytical procedures, with key results summarized below:

Table 4: Method Validation Results

Validation Parameter Result Acceptance Criteria
Linearity (R²) ≥0.999 ≥0.990
LOD 0.0075 mg/kg -
LOQ 0.01 mg/kg -
Accuracy (Recovery) 70-120% 70-120%
Precision (RSD) <20% <20%
Selectivity/Specificity No significant interference No interference at target RT

The method demonstrated acceptable recovery rates of 70-120% with relative standard deviations below 20% when validated at three fortification levels across five different matrices with five replicates per concentration [4]. When applied to real-world market samples, the method successfully identified negative samples for the three herbicide residues, confirming its applicability for routine monitoring [4].

Discussion

Analytical Considerations

The choice of Z-SEP as a clean-up sorbent is critical for this method. Z-SEP effectively removes various matrix interferents, including phospholipids and pigments, which is particularly important when analyzing complex agricultural matrices with LC-MS/MS [4]. The validation studies compared various sorbents including primary-secondary amine (PSA), C18, graphitized carbon black (GCB), and multi-walled carbon nanotubes (MWCNTs), with Z-SEP providing optimal purification for these specific herbicides [4].

For enforcement laboratories, it is important to note that this compound-ethyl rapidly hydrolyzes to its acid metabolite (quizalofop) in plants and the environment [2] [1]. The EU's residue definition accounts for this by including "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates" [3]. This comprehensive definition ensures that all relevant chemical forms contributing to the total residue burden are monitored.

Regulatory Context

The European Food Safety Authority has established an Acceptable Daily Intake (ADI) for quizalofop equivalents at 0.0083 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.08 mg/kg body weight [3] [1]. The method described here, with an LOQ of 0.01 mg/kg, is sufficiently sensitive to enforce the Maximum Residue Limits (MRLs) set by regulatory bodies. For example, the MRL for quizalofop in caraway has been set at 0.04 mg/kg in the EU [3].

Conclusion

This application note provides a detailed LC-MS/MS protocol for the reliable detection and quantification of this compound-ethyl residues in various agricultural commodities. The method utilizes an efficient QuEChERS-based sample preparation with Z-SEP clean-up, followed by sensitive LC-MS/MS analysis, achieving the stringent LOQ of 0.01 mg/kg required by modern regulatory frameworks. The validated protocol offers high precision, accuracy, and robustness, making it suitable for routine monitoring of this compound-ethyl residues to ensure food safety and compliance with international regulatory standards.

References

Comprehensive Application Notes: Sample Preparation and Chromatographic Analysis of Quizalofop-P

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Quizalofop-P Analysis

This compound-ethyl, the common commercial formulation of this compound, is a systemic aryloxyphenoxypropionate herbicide widely used for post-emergence control of annual and perennial grass weeds in broad-leaved crops such as beans, onions, and potatoes [1]. As a chiral compound, its herbicidal activity resides primarily in the (+)-enantiomer (this compound-ethyl), while the (-)-enantiomer exhibits significantly lower activity [2]. Following application, this compound-ethyl rapidly undergoes enantioselective hydrolysis to its acid metabolite, this compound, and further degrades into metabolites including CHHQ (dihydroxychloroquinoxalin), CHQ (6-chloroquinoxalin-2-ol), and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) [1].

The analysis of this compound and its related compounds presents significant challenges due to the complex matrices in which it is typically found and the need to detect trace-level residues in the presence of interfering compounds. Proper sample preparation is crucial for achieving accurate quantification, maintaining instrument integrity, and ensuring reliable results in chromatographic analysis [3]. Inadequate sample preparation can lead to issues such as column clogging, ion suppression in mass spectrometers, and reduced sensitivity, ultimately compromising data quality and increasing instrument maintenance requirements [4].

This application note provides detailed protocols and strategic guidance for sample preparation and chromatographic analysis of this compound across various matrices, incorporating both traditional and innovative approaches to address these analytical challenges.

Sample Preparation Strategies

Effective sample preparation is fundamental for successful this compound analysis, requiring careful selection of extraction and clean-up methods based on the specific sample matrix and analytical requirements. The two primary approaches are Solid Phase Extraction (SPE) and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, each with distinct advantages for different applications.

Sample Preparation Method Comparison

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

Method Recommended Matrices Key Sorbents/Solvents Advantages Limitations
Solid Phase Extraction (SPE) Water, Simple extracts Oasis HLB, Strata X, MWCNTs, Ethyl acetate, Acetonitrile Excellent clean-up, Pre-concentration capability, Compatibility with various detectors More time-consuming, Higher solvent consumption, Requires specialized cartridges
QuEChERS (Original) Fruits, Vegetables, Low-fat matrices Acetonitrile, MgSO₄, NaCl, PSA, C18 Rapid processing, High throughput, Minimal solvent use Less effective for fatty matrices, May require optimization for specific compounds
QuEChERS (EN Method) Complex matrices, Fatty tissues Acetonitrile, MgSO₄, NaCl, Trisodium citrate, Disodium hydrogencitrate Enhanced extraction efficiency, Better pH control, Improved recovery for acidic compounds Additional buffering salts, Slightly higher cost
QuEChERS (AOAC Method) Diverse food matrices Acetonitrile, MgSO₄, NaCl, Sodium acetate Standardized protocol, Good reproducibility, Wide validation May require matrix-specific optimization

For water samples, SPE utilizing Oasis HLB cartridges has proven particularly effective, with elution typically performed using ethyl acetate or acetonitrile [1]. Advanced sorbents such as multi-walled carbon nanotubes (MWCNTs) have also demonstrated excellent extraction capabilities for this compound and related compounds from aqueous matrices [1]. For complex biological and food matrices, the QuEChERS approach offers significant advantages in terms of throughput and efficiency [5] [6]. The modified QuEChERS method incorporates a combination of C18 and PSA sorbents during the dispersive-SPE clean-up step to effectively remove both non-polar and polar matrix interferents, significantly improving analytical performance [6].

Recent advancements in sample preparation technology include the development of automated systems that can perform tasks such as dilution, filtration, SPE, and liquid-liquid extraction with minimal manual intervention [7]. These systems significantly reduce human error and improve reproducibility, particularly in high-throughput environments. Additionally, specialized purification kits incorporating novel sorbent combinations such as zirconium dioxide-modified silica particles (Z-SEP) have shown excellent performance for challenging matrices, providing cleaner extracts and reducing matrix effects [5].

Detailed Extraction and Clean-up Protocols

Solid Phase Extraction (SPE) Protocol for Water Samples

This protocol is optimized for the extraction of this compound, its commercial products (this compound-ethyl, this compound-tefuryl, propaquizafop), and metabolites from water samples, based on established methodologies with demonstrated effectiveness [1].

3.1.1 Materials and Reagents
  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent Strata-X cartridges
  • Solvents: HPLC-grade ethyl acetate, acetonitrile, methanol
  • Acidification Reagent: Hydrochloric acid (HCl, 0.1% v/v)
  • Water: Ultra-pure deionized water (18.2 MΩ·cm)
  • Standard Solutions: Certified reference standards of this compound, this compound-ethyl, this compound-tefuryl, propaquizafop, and metabolites (PPA, CHQ, CHHQ) at appropriate concentrations
3.1.2 Step-by-Step Procedure
  • Sample Preservation and Pre-treatment

    • Collect water samples in clean glass or PTFE containers
    • Acidify samples to pH ≈ 3.0 using 0.1% HCl to prevent degradation and improve compound stability
    • Process samples within 48 hours of collection, storing at 4°C if necessary
  • SPE Cartridge Conditioning

    • Mount SPE cartridge on vacuum manifold
    • Condition with 3 mL of methanol at flow rate of 1-2 mL/min
    • Equilibrate with 3 mL of acidified water (pH 3.0) without allowing the cartridge to dry
  • Sample Loading

    • Load 100-1000 mL of acidified water sample (volume dependent on expected concentration)
    • Maintain consistent flow rate of 5-10 mL/min
    • Do not allow cartridge to dry during loading process
  • Cartridge Washing

    • Wash with 3 mL of acidified water (pH 3.0) containing 5% methanol
    • Dry cartridge under vacuum (10-15 in Hg) for 10-15 minutes to remove residual water
  • Analyte Elution

    • Elute analytes with 3 × 2 mL of ethyl acetate into clean collection tubes
    • Allow each solvent portion to soak for 1-2 minutes before applying vacuum
    • Maintain slow elution flow rate (1-2 mL/min) for complete recovery
  • Extract Concentration

    • Combine eluates in a calibrated evaporation tube
    • Evaporate just to dryness under gentle nitrogen stream at 30-35°C
    • Reconstitute in 1.0 mL of acetonitrile or mobile phase compatible solvent
    • Vortex for 30 seconds and transfer to autosampler vial for analysis
3.1.3 Method Notes
  • Alternative Sorbents: Multi-walled carbon nanotubes (MWCNTs) can be used as an alternative sorbent, with elution using methanol containing 0.1M HCl [1]
  • Recovery Optimization: For samples with high organic content, reduce sample volume and incorporate additional wash steps with 5-10% methanol in water
  • Quality Control: Include procedural blanks, fortified samples, and matrix-matched standards in each batch to monitor performance and potential contamination
Modified QuEChERS Protocol for Agricultural Products

This protocol adapts the QuEChERS method for the determination of this compound-ethyl in various agricultural matrices, incorporating modifications to improve recovery and reduce matrix effects [5] [6].

3.2.1 Materials and Reagents
  • Extraction Solvent: Acetonitrile with 1% acetic acid (v/v)
  • Salts for Partitioning: Anhydrous MgSO₄ (4 g), NaCl (1 g), trisodium citrate dihydrate (1 g), disodium hydrogencitrate sesquihydrate (0.5 g)
  • Clean-up Sorbents: Z-SEP (75 mg) or combination of C18 (12.5 mg) and PSA (12.5 mg)
  • Solvents: HPLC-grade acetonitrile, methanol, acetic acid
  • Standard Solutions: Certified this compound-ethyl standard at appropriate concentrations
3.2.2 Step-by-Step Procedure
  • Sample Homogenization

    • For solid matrices (beans, grains, vegetables): homogenize representative sample using food processor or blender
    • For liquid matrices: mix thoroughly to ensure homogeneity
  • Sample Weighing

    • Accurately weigh 5.0 ± 0.1 g of homogenized sample into 50-mL centrifuge tube
    • For dry matrices (cereals, legumes): add 5 mL of water and allow hydration for 30 minutes
  • Extraction

    • Add 10 mL of acetonitrile with 1% acetic acid
    • Vortex vigorously for 2 minutes to ensure complete solvent-sample contact
    • For tough matrices, additionally shake for 10 minutes on mechanical shaker
  • Partitioning

    • Add extraction salt mixture (MgSO₄:NaCl:citrate buffers)
    • Immediately shake manually for 1 minute to prevent salt clumping
    • Centrifuge at 4000 rpm for 5 minutes to separate phases
  • Clean-up

    • Transfer 1.5 mL of upper acetonitrile layer to 2-mL microcentrifuge tube containing 75 mg Z-SEP (or C18/PSA mixture)
    • Vortex for 1 minute to ensure proper contact with sorbents
    • Centrifuge at 4000 rpm for 5 minutes to pellet sorbents
  • Final Preparation

    • Transfer supernatant to autosampler vial
    • Alternatively, dilute 1:1 with methanol to improve chromatography
    • For low concentrations, evaporate under nitrogen and reconstitute in smaller volume
3.2.3 Method Notes
  • Matrix-Specific Modifications: For high-pigment matrices (e.g., peppers, leafy greens), increase Z-SEP or add 5-10 mg GCB to remove chlorophyll
  • Fatty Matrices: For high-fat matrices (oily seeds, avocado), increase C18 content or perform additional freezing step at -20°C for 30 minutes to precipitate lipids
  • Acid-Labile Compounds: For simultaneous analysis of acid-labile pesticides, replace acetic acid with formic acid or neutral buffers

Chromatographic Separation and Detection

Successful chromatographic analysis of this compound and related compounds requires careful optimization of separation conditions and detection parameters to achieve adequate resolution, sensitivity, and specificity.

Liquid Chromatography Methods
4.1.1 Reversed-Phase LC with UV/DAD Detection

For laboratories without access to mass spectrometry, HPLC with diode array detection provides a reliable alternative for this compound analysis [6]. The optimal conditions include:

  • Column: Athena C18 column (4.6 × 250 mm, 5 μm) or equivalent
  • Mobile Phase: Acetonitrile and acidified water containing 1% acetic acid (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 20 μL
  • Detection Wavelength: 220 nm
  • Run Time: 15 minutes

This method yields detection limits of 0.003 mg/kg for this compound-ethyl with recoveries ranging from 92.4-117.8% and relative standard deviations between 0.35-4.36% in bean matrices [6].

4.1.2 UHPLC-Orbitrap-MS for Targeted and Non-Targeted Analysis

High-resolution mass spectrometry provides exceptional sensitivity and specificity for this compound analysis, enabling both targeted quantification and non-targeted screening of metabolites [1]. Recommended conditions:

  • Column: C18 column (2.1 × 100 mm, 1.8 μm)
  • Mobile Phase: (A) Water with 0.1% formic acid, (B) Methanol with 0.1% formic acid
  • Gradient Program: 20% B to 100% B over 10 minutes, hold for 3 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 μL
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Mass Analyzer: Orbitrap with resolution ≥60,000 FWHM
Enantioselective Separation

For chiral separation of this compound enantiomers, the following method provides excellent resolution [2]:

  • Column: Lux Cellulose-2 (250 × 4.6 mm, 3 μm) or equivalent chiral column
  • Mobile Phase: Polar organic mode (typically methanol or ethanol with 0.1% acid/modifier)
  • Flow Rate: 0.8-1.0 mL/min
  • Temperature: 25°C
  • Detection: MS/MS for enhanced specificity

This method enables determination of enantiomeric purity in commercial formulations and study of enantioselective degradation in environmental and biological matrices [2].

Chromatographic Conditions Summary

Table 2: Optimized Chromatographic Conditions for this compound Analysis

Parameter HPLC-DAD UHPLC-Orbitrap-MS Chiral Separation
Column Athena C18 (4.6 × 250 mm, 5 μm) C18 (2.1 × 100 mm, 1.8 μm) Lux Cellulose-2 (250 × 4.6 mm, 3 μm)
Mobile Phase ACN:Acidified water (1% Acetic acid) (70:30) (A) Water + 0.1% FA, (B) MeOH + 0.1% FA Polar organic mode
Gradient Isocratic 20% B to 100% B in 10 min Isocratic or shallow gradient
Flow Rate 1.0 mL/min 0.4 mL/min 0.8-1.0 mL/min
Temperature 40°C 40°C 25°C
Injection Volume 20 μL 2-5 μL 10-20 μL
Detection DAD (220 nm) Orbitrap-MS (HRAM) MS/MS or UV
Key Ions (m/z) N/A This compound: 344.06, this compound-ethyl: 372.09 Enantiomer-specific transitions

Method Validation and Quality Assurance

Rigorous method validation is essential to demonstrate the reliability, accuracy, and precision of this compound analysis methods for various matrices and applications.

Validation Parameters

Comprehensive method validation should include assessment of the following parameters:

  • Linearity: Calibration curves spanning relevant concentration ranges (typically 0.1-25 μg/mL for HPLC-DAD, 0.001-1 μg/mL for LC-MS) with coefficient of determination (R²) ≥0.999 [6]
  • Accuracy: Measured through recovery studies at multiple fortification levels (e.g., 0.01, 0.1, and 1.0 mg/kg), with acceptable recovery ranges of 70-120% [5]
  • Precision: Evaluated as repeatability (intra-day) and reproducibility (inter-day), expressed as relative standard deviation (RSD), with acceptance criteria ≤20% [5] [6]
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LODs of 0.003-0.0075 mg/kg and LOQs of 0.01 mg/kg are achievable with optimized methods [5] [6]
  • Selectivity/Specificity: Demonstration of absence of interference from matrix components at the retention times of target analytes
  • Matrix Effects: Evaluation of signal suppression or enhancement, typically requiring matrix-matched calibration or standard addition approaches for accurate quantification
Quality Control Measures

Routine implementation of quality control procedures ensures ongoing method reliability:

  • System Suitability Tests: Performed each analysis day to verify chromatographic performance, resolution, and sensitivity
  • Procedural Blanks: Analyzed with each batch to monitor contamination
  • Quality Control Samples: Fortified samples at low, medium, and high concentrations included in each analytical batch
  • Matrix-Matched Calibration: Essential for compensating matrix effects, particularly in LC-MS analysis
  • Continual Calibration Verification: Standards analyzed at regular intervals during sequence runs to monitor instrument performance

Troubleshooting and Optimization Guidelines

Even with carefully developed methods, analysts may encounter challenges during this compound analysis. The following table addresses common issues and provides practical solutions.

Table 3: Troubleshooting Guide for this compound Analysis

Problem Potential Causes Solutions
Poor Recovery Incomplete extraction, inadequate clean-up, analyte degradation Optimize extraction time/solvent; Evaluate alternative sorbents; Check sample pH; Use amber vials to prevent photodegradation
Matrix Effects Co-eluting interferents, ion suppression/enhancement Improve clean-up; Dilute samples; Use matrix-matched standards; Implement isotope-labeled internal standards
Chromatographic Peak Tailing Secondary interactions, contaminated column Add mobile phase modifiers (e.g., formic acid); Use column with higher efficiency; Implement guard column; Clean or replace column
Reduced Sensitivity Source contamination (MS), detector lamp aging (UV), inefficient ionization Clean MS source; Replace UV lamp; Optimize ionization parameters; Increase injection volume (if possible)
Inconsistent Enantiomer Resolution Column degradation, mobile phase composition changes, temperature fluctuations Use dedicated chiral column; Precisely control mobile phase composition; Maintain constant temperature; Condition column sufficiently
Carryover Incomplete elution, adsorption to flow path, inadequate washing Increase strong solvent in wash program; Use needle wash; Include wash injections; Passivate LC system

Applications and Regulatory Considerations

The methodologies described in this application note support various practical applications of this compound analysis across multiple sectors and comply with relevant regulatory requirements.

Environmental Monitoring

This compound and its commercial products demonstrate medium to high persistence in water, with DT50 values exceeding 15 days for most analytes [1]. Metabolites are typically detected within 7 days of application, highlighting the importance of including these transformation products in monitoring programs. Regulatory limits for this compound in water vary by jurisdiction, necessitating methods with sufficient sensitivity to detect concentrations below established thresholds.

Agricultural and Food Safety Testing

In agricultural products, maximum residue limits (MRLs) for this compound have been established by various authorities, including the U.S. Department of Agriculture (MRL of 0.05 mg/kg for beans) and other international bodies [6]. The developed methods enable compliance monitoring at or below these regulatory limits, with the modified QuEChERS-HPLC-DAD method achieving LODs of 0.003 mg/kg for this compound-ethyl in beans [6].

Enantioselective Environmental Fate Studies

Enantioselective analysis reveals that the distomer (M-enantiomer) may exhibit greater persistence in certain matrices, with enantiomeric fractions shifting from 0.63% in commercial formulations to 7.6% in carrots, indicating enantioselective biotic dissipation [2]. This has significant implications for environmental risk assessment, as the less active enantiomer may persist and potentially exert unintended effects.

Workflow Visualization

G cluster_legend Process Type SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep Extraction Extraction SamplePrep->Extraction SPE SPE Method Extraction->SPE QuEChERS QuEChERS Method Extraction->QuEChERS Cleanup Clean-up Analysis Analysis Cleanup->Analysis HPLC HPLC-DAD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS UHPLC UHPLC-HRMS Analysis->UHPLC DataProcessing Data Processing Results Results & Reporting DataProcessing->Results SPE->Cleanup QuEChERS->Cleanup HPLC->DataProcessing LCMS->DataProcessing UHPLC->DataProcessing StartEnd Start/End Process Process Method Method Option Technique Technique

Figure 1: Comprehensive Workflow for this compound Analysis. This diagram illustrates the complete analytical process from sample collection to final reporting, highlighting key decision points for method selection based on matrix properties and analytical requirements.

Conclusion

The analysis of this compound and related compounds requires careful consideration of sample preparation and chromatographic conditions to achieve accurate and reliable results. The protocols detailed in this application note provide robust methodologies suitable for various matrices and applications, from routine monitoring to advanced enantioselective studies.

SPE methods offer excellent clean-up and pre-concentration capabilities for water samples, while modified QuEChERS approaches provide efficient extraction from complex agricultural matrices. The choice of chromatographic detection should align with analytical requirements, with HPLC-DAD suitable for routine analysis and LC-MS/MS or UHPLC-HRMS providing superior sensitivity and specificity for advanced applications.

As regulatory requirements evolve and analytical technologies advance, the implementation of automated sample preparation and high-resolution mass spectrometry will continue to enhance the efficiency, accuracy, and scope of this compound analysis methods.

References

Quizalofop-P application rate in field trials

Author: Smolecule Technical Support Team. Date: February 2026

Field Trial Application Data

The table below summarizes key parameters from field trials that were used to support the establishment of maximum residue limits (MRLs) for Quizalofop-ethyl. It's important to note that these trials were conducted on different crops and at exaggerated application rates to ensure the detection of any potential residues [1].

Commodity Application Method Total Application Rate (g a.i./ha) Preharvest Interval (PHI) (days) Residue Findings (ppm)
Sugar beet, roots Foliar 252 45–60 <0.05 (Lowest & Highest Average)
Sugar beet, leaves Foliar 252 45–60 <0.05 (Lowest Average) to 0.52 (Highest Average)
Rutabaga, roots Foliar 72 29–37 <0.05 (Lowest Average) to <0.07 (Highest Average)

Experimental Protocol & Context

The data in the table above was not generated for the purpose of establishing efficacy rates, but rather to determine the potential residue levels in plants. Here is the context and methodology behind this data.

  • Purpose of Data: The residue data was re-assessed to support a petition for a new use on King's Crown (Rhodiola rosea). The evaluation concluded that when used according to the supported label (max seasonal rate of 72 g a.i./ha, 365-day PHI), no quantifiable residues are expected in King's Crown roots and leaves. The MRL of 0.05 ppm was set as a precautionary measure [1].
  • Dietary Risk Assessment: Health Canada's assessment indicated that chronic dietary intake from residues at the proposed MRLs poses no health concerns, with the exposed population estimated to be below 53% of the acceptable daily intake [1].
  • Herbicide Properties: Quizalofop-P-ethyl is a selective, post-emergence herbicide that belongs to the aryloxyphenoxypropionate group. Its mode of action is the inhibition of the acetyl CoA carboxylase (ACCase) enzyme, which disrupts fatty acid biosynthesis and lipid formation in target plants [2].

A Guide for Designing Your Field Trials

Since the search results lack a full protocol for efficacy trials, you can use the following workflow to design your own robust field experiments. This diagram outlines the key stages in the process:

G Start Define Research Objective A Select Trial Site and Design Start->A B Prepare Herbicide Treatment Solutions A->B A1 • Characterize soil type and weed species • Use Randomized Complete Block Design (RCBD) • Include control plots A->A1 C Apply Treatments and Manage Plot B->C B1 • Use analytical-grade herbicide • Calibrate sprayer equipment • Include adjuvant if required by label B->B1 D Collect Data and Evaluate C->D C1 • Apply at specified weed growth stage • Note weather conditions • Maintain plots as per standard practice C->C1 End Analyze Data and Report D->End D1 • Visual weed control assessment (%) • Weed biomass collection • Crop injury evaluation • Crop yield measurement D->D1

Key Considerations for Each Stage
  • Select Trial Site and Design: Choose a site with a uniform and known population of target grass weeds (e.g., ryegrass, bentgrass) [2]. A Randomized Complete Block Design (RCBD) with multiple replications is the standard for minimizing the impact of field variability. Always include an untreated control plot for comparison.
  • Prepare Herbicide Treatment Solutions: Precisely weigh the herbicide and prepare stock solutions. Use a calibrated research sprayer to ensure accurate and even application. The inclusion of adjuvants (e.g., surfactants, crop oils) can be critical for efficacy, so follow the manufacturer's recommendations on the experimental label.
  • Apply Treatments and Manage Plot: Apply the herbicide at the recommended weed growth stage (typically the 2-4 leaf stage for annual grasses). Record all environmental conditions (temperature, humidity, wind speed) before, during, and after application. Avoid application under stress conditions. All other agronomic practices (fertilization, irrigation) should be uniform across all plots.
  • Collect Data and Evaluate: Data collection should be systematic and repeated over time.
    • Primary Efficacy Data: Record visual estimates of weed control percentage (e.g., 0% = no effect, 100% = complete control) at regular intervals (e.g., 7, 14, 28 days after application).
    • Supporting Data: Collect weed biomass samples from a defined area within each plot at the end of the trial. Monitor and record any crop injury symptoms (chlorosis, necrosis, stunting) and their recovery. For crop trials, harvest and weigh yield from each plot.
  • Analyze Data and Report: Subject the collected data to appropriate statistical analysis (e.g., ANOVA followed by mean separation tests like Tukey's HSD) to determine if observed differences between treatment rates are significant. The final report should detail all materials, methods, results, and statistical conclusions.

References

Comprehensive Application Notes and Protocols: Quizalofop-P-ethyl Degradation by Pseudomonas sp. J-2

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Quizalofop-p-ethyl (QPE) is a selective post-emergence herbicide widely used for controlling annual and perennial grass weeds in various crops including potatoes, soybeans, cotton, and oilseed rape. As a member of the aryloxyphenoxypropionate (AOPP) herbicide family, QPE functions by inhibiting acetyl-CoA carboxylase (ACCase), thus disrupting fatty acid biosynthesis in susceptible plants. The extensive application of QPE has led to its persistence in agricultural environments, with detected residues posing potential risks to ecosystems and human health through reproductive toxicity, genetic damage, and hepatic impairment [1]. Conventional physical and chemical remediation methods often prove insufficient or economically impractical for large-scale decontamination, necessitating the development of efficient biological degradation strategies.

Microbial degradation represents a sustainable and environmentally friendly approach for herbicide remediation. Pseudomonas sp. J-2, isolated from acclimated activated sludge, demonstrates remarkable capability to utilize QPE as its sole carbon and energy source. This bacterial strain carries a novel esterase, QpeH, that initiates the degradation process through hydrolysis of the ester bond, producing the less toxic metabolite quizalofop acid (QA) [1] [2]. These Application Notes and Protocols provide detailed methodologies for researchers aiming to utilize this system for bioremediation applications or to study the biochemical mechanisms of herbicide degradation.

Materials and Methods

Bacterial Isolation and Identification
2.1.1 Enrichment and Isolation Protocol
  • Sample Collection: Collect activated sludge or soil samples from sites with historical QPE application, such as pesticide manufacturing facilities or agricultural areas with documented QPE usage [1].

  • Enrichment Culture:

    • Transfer 10 g of sample to 100 mL of Mineral Salts Medium (MSM) containing 20 mg L⁻¹ QPE as the sole carbon source
    • Composition of MSM (per liter): 1.0 g NH₄NO₃, 1.0 g NaCl, 1.0 g K₂HPO₄, 0.5 g KH₂PO₄, 0.2 g MgSO₄·7H₂O, and 1 mL of trace element solution, pH 7.0-7.2
    • Incubate at 30°C with shaking at 150 rpm for 7 days [1]
  • Successive Transfers:

    • Transfer 10 mL of the enrichment culture to fresh MSM with 20 mg L⁻¹ QPE every 7 days
    • Monitor degradation efficiency via HPLC after each transfer
    • Continue through at least four transfers to ensure proper enrichment [1]
  • Strain Purification:

    • After the fourth transfer, perform serial dilutions and spread onto MSM agar plates containing 200 mg L⁻¹ QPE
    • Incubate at 30°C for 3-5 days until colony formation
    • Select colonies surrounded by transparent hydrolysis halos indicating QPE degradation
    • Purify through repeated streak plating on LB agar [1]
2.1.2 Identification and Characterization
  • Molecular Identification:

    • Amplify the 16S rRNA gene using universal primers 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3')
    • Perform sequence analysis using BLAST against the NCBI database
    • Construct phylogenetic trees using MEGA software (version 6.0) with the neighbor-joining method [1]
  • Morphological and Biochemical Characterization:

    • Conduct Gram staining, catalase, oxidase, and API tests following standard microbiological procedures
    • Assess carbon utilization patterns using BIOLOG ECO plates
Chemical Analysis and Metabolite Identification
2.2.1 Sample Preparation and Extraction
  • Culture Extraction:
    • Centrifuge bacterial cultures at 13,800 × g for 5 minutes to separate cells from supernatant
    • Extract the supernatant three times with equal volumes of dichloromethane
    • Acidify the aqueous layer to pH 1.5-2.0 using 2N HCl
    • Re-extract three times with equal volumes of dichloromethane
    • Combine all organic phases and dry over anhydrous Na₂SO₄
    • Concentrate under reduced pressure using a rotary evaporator
    • Resuspend the residue in methanol and filter through a 0.22-μm membrane [1]
2.2.2 HPLC Analysis Conditions
  • Equipment: Agilent 1260 HPLC system with DAD detector
  • Column: C18 reverse phase (150 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Methanol:water (80:20, v/v)
  • Flow Rate: 0.6 mL min⁻¹
  • Injection Volume: 20 μL
  • Column Temperature: 25°C
  • Detection Wavelength: 236 nm
  • Retention Time: QPE approximately 8.2 minutes [1]
2.2.3 Metabolite Identification by LC-IT-MSn
  • Equipment: Thermo Liquid Chromatography-Ion Trap Mass Spectrometry system
  • Ionization Mode: Electrospray ionization (ESI) in negative mode
  • Scan Range: m/z 50-500
  • Collision Energy: 25-35 eV for MS² fragmentation
  • Identification: Compare fragmentation patterns with authentic standards when available [1]
Molecular Cloning of qpeH Gene
2.3.1 Genomic DNA Library Construction
  • DNA Extraction: Isolate genomic DNA from Pseudomonas sp. J-2 using the high-salt extraction method
  • Partial Digestion: Digest genomic DNA with Sau3AI restriction enzyme and fractionate by agarose gel electrophoresis
  • Vector Ligation: Isolate 2-4 kb fragments and ligate into BamHI-digested pUC118 vector
  • Transformation: Introduce ligation products into competent E. coli DH5α cells via heat shock (42°C for 45 seconds)
  • Screening: Plate transformants onto LB agar containing 100 mg L⁻¹ ampicillin and 200 mg L⁻¹ QPE
  • Halo Assay: Incubate at 37°C for 10 hours, then at 16°C for 48 hours to allow halo formation around positive clones [1]
2.3.2 Sequence Analysis and Phylogenetics
  • Sequencing: Perform Sanger sequencing of positive clones using M13 forward and reverse primers
  • Bioinformatic Analysis:
    • Use OMIGA 2.0 software for nucleotide and amino acid sequence analysis
    • Perform BLAST searches against NCBI databases
    • Predict signal peptides using SignalP 4.1 server
    • Conduct multiple sequence alignment with ClustalW
    • Construct phylogenetic trees using MEGA 6.0 with 1000 bootstrap replications [1]
Heterologous Expression and Protein Purification
2.4.1 Expression Vector Construction
  • Primer Design:

    • Forward: 5'-TTTGGATCCATGACCAAGATCTCTGCA-3' (BamHI site underlined)
    • Reverse: 5'-TTTCTCGAGGTCCTCGCGCTTCAGGAA-3' (XhoI site underlined, includes 6×His tag before stop codon)
  • Cloning Strategy:

    • Amplify qpeH gene from genomic DNA using PrimeSTAR HS DNA polymerase
    • Digest PCR product and pET-29a(+) vector with BamHI and XhoI
    • Ligate insert into vector to generate recombinant plasmid pET-qpeH
    • Verify construct by restriction analysis and sequencing [1]
2.4.2 Expression and Purification
  • Protein Expression:

    • Transform pET-qpeH into E. coli BL21(DE3)
    • Grow culture in LB medium with 50 μg mL⁻¹ kanamycin at 37°C to OD₆₀₀ ≈ 0.6
    • Induce with 0.5 mM IPTG and incubate at 20°C for 16 hours
  • Protein Purification:

    • Harvest cells by centrifugation (6,000 × g, 10 minutes, 4°C)
    • Resuspend pellet in binding buffer (20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.9)
    • Lyse cells by sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest)
    • Centrifuge at 15,000 × g for 30 minutes to remove cell debris
    • Apply supernatant to Ni²⁺-NTA affinity column
    • Wash with 10 column volumes of wash buffer (20 mM Tris-HCl, 500 mM NaCl, 60 mM imidazole, pH 7.9)
    • Elute with elution buffer (20 mM Tris-HCl, 500 mM NaCl, 500 mM imidazole, pH 7.9)
    • Desalt using PD-10 columns into storage buffer (20 mM Tris-HCl, 100 mM NaCl, pH 8.0)
    • Determine protein concentration by Bradford assay using BSA as standard [1]

Results and Data Analysis

Enzyme Characterization and Kinetic Parameters

The recombinant QpeH esterase was successfully expressed and purified, showing high catalytic efficiency against QPE and related AOPP herbicides. The enzyme exhibits optimal activity under mild conditions, making it suitable for various bioremediation applications.

Table 1: Kinetic Parameters of QpeH for Various AOPP Herbicides [3]

Herbicide Substrate Kₘ (μM) K꜀ₐₜ (s⁻¹) K꜀ₐₜ/Kₘ (s⁻¹ μM⁻¹) Specific Activity (U mg⁻¹)
Fenoxaprop-P-ethyl 26.9 ± 4.3 161.6 ± 3.4 6.01 ± 0.05 257.2 ± 3.7
This compound-tefuryl 29.5 ± 2.7 146.4 ± 3.3 4.96 ± 0.09 238.1 ± 4.1
This compound-ethyl (QPE) 41.3 ± 3.6 127.3 ± 4.5 3.08 ± 0.03 198.9 ± 2.7
Haloxyfop-P-methyl 113.9 ± 3.8 67.4 ± 2.6 0.59 ± 0.04 64.7 ± 2.4
Cyhalofop-butyl 158.2 ± 3.5 41.1 ± 4.1 0.26 ± 0.03 48.6 ± 3.1
Clodinafop-propargyl 174.0 ± 4.2 37.1 ± 2.9 0.21 ± 0.02 42.3 ± 2.8

Table 2: Biochemical Properties of Purified QpeH Esterase [1]

Property Characterization
Molecular Mass ~34 kDa (SDS-PAGE)
Optimal pH 8.0
Optimal Temperature 30°C
Activators Ca²⁺, Cd²⁺, Li⁺, Fe³⁺, Co²⁺
Inhibitors Ni²⁺, Fe²⁺, Ag⁺, DEPC, SDS, Tween 80, Triton X, β-mercaptoethanol, PMSF, pCMB
Catalytic Triad Ser78-Lys81-Tyr189
Signal Peptide None detected
Enzyme Family Esterase Family V
Metabolic Pathway Analysis

The degradation pathway of QPE in Pseudomonas sp. J-2 involves initial hydrolysis to quizalofop acid (QA), followed by further transformation to unidentified metabolites. The identification of QA as the primary metabolite was confirmed through LC-IT-MSn analysis, demonstrating the central role of QpeH in initiating the degradation process [1].

G QPE This compound-ethyl (QPE) QA Quizalofop Acid (QA) QPE->QA QpeH Hydrolysis Metabolites Hydroxylated Metabolites QA->Metabolites Oxidation CO2 CO₂ + Biomass Metabolites->CO2 Mineralization

Diagram 1: Proposed Metabolic Pathway of QPE Degradation in Pseudomonas sp. J-2. The pathway initiates with hydrolysis of QPE to quizalofop acid, followed by oxidative reactions and eventual mineralization to carbon dioxide and biomass.

Bioremediation Application Workflow

The implementation of QPE degradation using Pseudomonas sp. J-2 or the recombinant QpeH enzyme follows a systematic workflow from preparation to application, with appropriate monitoring throughout the process.

G Prep Strain/Enzyme Preparation Cond Condition Optimization Prep->Cond Scale-up App Field Application Cond->App Implement Monitor Process Monitoring App->Monitor Sample Assess Efficiency Assessment Monitor->Assess Analyze Assess->Cond Adjust Parameters

Diagram 2: Bioremediation Implementation Workflow. The process begins with preparation of the bacterial strain or enzyme, followed by optimization of degradation conditions, field application, and continuous monitoring with parameter adjustment to maximize efficiency.

Mechanistic Insights

Molecular Dynamics of Enantioselective Degradation

Recent studies utilizing residue-specific force field (RSFF2C) molecular dynamics simulations have revealed the structural basis for QpeH's enantioselective degradation of (R)- and (S)-QE enantiomers. The catalytic efficiency favors the (R)-enantiomer, which aligns with the observation that herbicidal activity predominantly resides in this enantiomer [4].

Key structural determinants identified through 500 ns molecular dynamics simulations include:

  • Differential Binding Interactions:

    • (R)-QE simultaneously forms both anion-π and cation-π interactions with Glu328 and Arg384 residues in the enzyme's active site
    • (S)-QE only establishes an anion-π interaction with Glu328, resulting in weaker binding affinity
  • Proximity to Catalytic Triad:

    • The distance between the hydroxyl oxygen of catalytic Ser78 and the carbonyl carbon of (R)-QE is 7.39 Å
    • The equivalent distance for (S)-QE is 8.87 Å, explaining the reduced catalytic efficiency
  • Critical π-π Stacking:

    • Trp351 contributes significantly to substrate binding stability through π-π stacking interactions with the benzene rings of both enantiomers
    • Computational alanine scanning confirmed Trp351 as a key residue for maintaining binding stability [4]

Application Notes

Environmental Considerations

The degradation characteristics of QPE in environmental settings present specific considerations for bioremediation applications:

  • Soil Half-Life: QPE degradation occurs significantly slower in railway track soils (half-life approximately 26 times longer) compared to agricultural soils, necessitating adapted treatment strategies [5]

  • Metabolite Mobility: The primary metabolite quizalofop acid demonstrates higher leaching potential to groundwater than the parent compound, requiring monitoring programs during remediation [5]

  • Co-Contaminants: The presence of other herbicides may influence degradation efficiency, as QpeH exhibits varying catalytic efficiencies across different AOPP herbicides [1] [3]

Bioremediation Strategies
5.2.1 Whole-Cell Applications
  • Bioaugmentation: Inoculate contaminated sites with Pseudomonas sp. J-2 at concentrations of 10⁶-10⁸ CFU g⁻¹ soil
  • Biostimulation: Amend sites with nutrients (N and P sources) to enhance microbial activity and degradation rates
  • Biofilm Reactors: Utilize immobilized cells in continuous-flow systems for treatment of contaminated wastewater
5.2.2 Enzyme-Based Applications
  • Immobilized Enzyme Systems: Covalently attach QpeH to silica nanoparticles or encapsulate in alginate beads for enhanced stability and reusability
  • Enzyme Cocktails: Combine QpeH with other AOPP-hydrolyzing enzymes (e.g., AfeH, Feh) for broad-spectrum herbicide degradation
  • Biosensor Development: Utilize QpeH in conjunction with electrochemical transducers for detection of AOPP herbicide contamination

Troubleshooting Guide

Table 3: Common Experimental Issues and Solutions

Problem Possible Cause Solution
Low degradation efficiency Suboptimal temperature or pH Adjust to pH 8.0 and 30°C
No enzyme activity Metal ion inhibition Add EDTA to chelate inhibitory ions
Poor bacterial growth Insufficient aeration Increase shaking speed or reduce culture volume
No halo formation Low expression of qpeH Screen more clones or optimize induction
Unstable enzyme activity Protein aggregation Add stabilizers (e.g., glycerol, BSA)
Incomplete degradation Limited enzyme specificity Use enzyme cocktails or sequential treatment

Conclusion

The QPE degradation system of Pseudomonas sp. J-2, centered around the novel QpeH esterase, represents a promising biological tool for addressing environmental contamination by AOPP herbicides. The comprehensive protocols outlined in this document provide researchers with robust methodologies for utilizing this system in both basic research and applied bioremediation contexts. The high catalytic efficiency, broad substrate range, and well-characterized kinetics of QpeH make it particularly valuable for development into practical bioremediation applications. Future directions should focus on enzyme engineering for enhanced stability and activity, field validation of degradation efficacy, and integration with other remediation technologies for comprehensive pesticide management.

References

Purification & Characterization of Quizalofop-p-ethyl-hydrolyzing Esterase (QpeH)

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: Quizalofop-p-ethyl (QPE) is a widely used post-emergence herbicide whose persistence in the environment poses a concern. Microbial degradation offers an eco-friendly remediation strategy. This protocol details the isolation of the bacterial strain Pseudomonas sp. J-2, the cloning and purification of a novel QPE-hydrolyzing esterase, QpeH, and the biochemical characterization of the recombinant enzyme. QpeH demonstrates high catalytic efficiency against QPE and other related aryloxyphenoxypropionate (AOPP) herbicides, identifying it as a promising candidate for bioremediation applications [1] [2].

Workflow Overview

The diagram below outlines the comprehensive workflow from bacterial isolation to enzyme characterization.

QpeH_Purification_Workflow Isolation Isolation StrainJ2 Strain J-2 (Pseudomonas sp.) Isolation->StrainJ2 Identification Identification MetaboliteAnalysis MetaboliteAnalysis Identification->MetaboliteAnalysis MetaboliteQA Metabolite: Quizalofop Acid (QA) MetaboliteAnalysis->MetaboliteQA GeneCloning GeneCloning GenomicLib Genomic DNA Library GeneCloning->GenomicLib HeterologousExpression HeterologousExpression EcoliBL21 E. coli BL21(DE3) HeterologousExpression->EcoliBL21 ProteinPurification ProteinPurification HisTaggedQpeH His-tagged QpeH ProteinPurification->HisTaggedQpeH Characterization Characterization KineticParams Kinetic Parameters (Km, Kcat) Characterization->KineticParams OptimalConditions Optimal pH & Temperature Characterization->OptimalConditions ActivatorsInhibitors Activators & Inhibitors Characterization->ActivatorsInhibitors SubstrateSpecificity SubstrateSpecificity AOPPEfficiency Catalytic Efficiency on AOPP Herbicides SubstrateSpecificity->AOPPEfficiency StrainJ2->Identification StrainJ2->GeneCloning RecombinantPlasmid Recombinant pET-qpeH GenomicLib->RecombinantPlasmid RecombinantPlasmid->HeterologousExpression EcoliBL21->ProteinPurification PurifiedQpeH Purified QpeH HisTaggedQpeH->PurifiedQpeH PurifiedQpeH->Characterization PurifiedQpeH->SubstrateSpecificity

Diagram 1: A flowchart showing the key stages in the discovery and analysis of the QpeH enzyme.

Experimental Protocols

2.1 Bacterial Strain Isolation and Identification [1]

  • Isolation Source: Activated sludge from a pesticide manufacturer's sewage outfall.
  • Enrichment Culture: A soil sample was added to a Mineral Salts Medium (MSM) containing 20 mg L⁻¹ QPE as the sole carbon source and incubated for 7 days.
  • Pure Culture Isolation: The enriched culture was serially diluted and spread onto MSM agar plates containing 200 mg L⁻¹ QPE. Colonies were repeatedly streaked on the same plates for purification.
  • Identification: The isolated strain, J-2, was identified as a Pseudomonas sp. based on morphological, physiological, biochemical properties, and 16S rRNA gene sequence analysis.

2.2 Metabolite Identification by LC-IT-MSn [1]

  • Sample Preparation: Culture supernatants were extracted with dichloromethane at neutral pH. The aqueous layer was then acidified (pH 1.5-2.0) and re-extracted with dichloromethane.
  • Analysis: The combined extracts were concentrated and analyzed by Liquid Chromatography-Ion Trap-Mass Spectrometry (LC-IT-MSn).
  • Identification: The breakdown metabolite was identified as quizalofop acid (QA), confirming the hydrolytic activity of the strain.

2.3 Cloning of the qpeH Gene [1]

  • Genomic DNA Preparation: Bacterial genomic DNA from Pseudomonas sp. J-2 was prepared using a high-salt extraction method.
  • Genomic Library Construction: Genomic DNA was partially digested with Sau3AI. DNA fragments (2-4 kb) were purified and ligated into the BamHI site of the pUC118 cloning vector. The ligation product was transformed into competent E. coli DH5α cells.
  • Screening for Positive Clones: Transformants were plated onto LB agar with ampicillin (100 mg L⁻¹) and QPE (200 mg L⁻¹). After incubation at 37°C, plates were stored at 16°C for 48 hours. Colonies surrounded by transparent halos (indicating QPE degradation) were selected as positive clones. The inserted DNA in positive clones was sequenced.

2.4 Heterologous Expression and Purification of Recombinant QpeH [1]

  • Plasmid Construction: The qpeH gene was PCR-amplified from genomic DNA using specific primers that introduced a C-terminal 6xHis tag. The primers also contained BamHI and XhoI restriction sites. The digested PCR product was ligated into the pET-29a(+) expression vector to generate pET-qpeH.
  • Expression: The recombinant plasmid was transformed into E. coli BL21(DE3) for protein expression.
  • Purification: The His-tagged QpeH protein was overexpressed and purified using a His-Bind protein fusion and purification system (Ni-NTA affinity chromatography). The protein concentration was determined by the Bradford method.

2.5 Enzyme Assay and Kinetic Characterization [1]

  • Enzyme Activity Assay: The standard enzyme activity assay measured the hydrolysis of QPE. One unit (U) of enzyme activity was defined as the amount of enzyme required to produce 1 μmol of quizalofop acid per minute under specified conditions.
  • Kinetic Parameters: The kinetic parameters (Kₘ and K꜀ₐₜ) for QPE and other AOPP herbicides were determined by measuring initial reaction rates at various substrate concentrations. The parameters were calculated from the resulting Michaelis-Menten plots.

2.6 Effects of pH, Temperature, and Metal Ions [1]

  • Optimal pH and Temperature: The optimal pH was determined by assaying activity across a pH range. The optimal temperature was determined similarly across a temperature gradient.
  • Metal Ions and Inhibitors: The effects of metal ions were tested by adding them to the reaction mixture. The effects of various enzyme inhibitors (e.g., PMSF, DEPC) and detergents (e.g., SDS, Tween 80) were also investigated.
Data & Results

3.1 Kinetic Parameters of Recombinant QpeH

The catalytic efficiency (K꜀ₐₜ/Kₘ) of QpeH was highest for fenoxaprop-P-ethyl, indicating it is the preferred substrate among the AOPP herbicides tested [3].

Table 1: Kinetic parameters of recombinant QpeH for various AOPP herbicides [3].

Herbicide Kₘ (µM) K꜀ₐₜ (s⁻¹) K꜀ₐₜ/Kₘ (s⁻¹ µM⁻¹) Enzyme Activity (U/mg)
Fenoxaprop-P-ethyl 26.9 ± 4.3 161.6 ± 3.4 6.01 ± 0.05 257.2 ± 3.7
This compound-tefuryl 29.5 ± 2.7 146.4 ± 3.3 4.96 ± 0.09 238.1 ± 4.1
This compound-ethyl (QPE) 41.3 ± 3.6 127.3 ± 4.5 3.08 ± 0.03 198.9 ± 2.7
Haloxyfop-P-methyl 113.9 ± 3.8 67.4 ± 2.6 0.59 ± 0.04 64.7 ± 2.4
Cyhalofop-butyl 158.2 ± 3.5 41.1 ± 4.1 0.26 ± 0.03 48.6 ± 3.1
Clodinafop-propargyl 174.0 ± 4.2 37.1 ± 2.9 0.21 ± 0.02 42.3 ± 2.8

3.2 Biochemical Properties of Purified QpeH [1]

  • Specific Activity: The specific activity of recombinant QpeH for QPE was 198.9 ± 2.7 U mg⁻¹.
  • Optimal Conditions: The enzyme exhibited maximum activity at pH 8.0 and 30°C.
  • Effect of Metal Ions:
    • Activators: Ca²⁺, Cd²⁺, Li⁺, Fe³⁺, and Co²⁺.
    • Inhibitors: Ni²⁺, Fe²⁺, and Ag⁺.
  • Effect of Inhibitors: The enzyme was strongly inhibited by PMSF (serine protease inhibitor), DEPC (histidine modifier), and pCMB (sulfhydryl group modifier), suggesting the presence of a catalytic serine, histidine, and cysteine residues in the active site. Detergents like SDS, Tween 80, and Triton X-100 also inhibited activity.
DOT Script for Workflow Diagram

The following is the DOT language script used to generate the workflow diagram in section 1.

QpeH_Purification_Workflow Isolation Isolation StrainJ2 Strain J-2 (Pseudomonas sp.) Isolation->StrainJ2 Identification Identification MetaboliteAnalysis MetaboliteAnalysis Identification->MetaboliteAnalysis MetaboliteQA Metabolite: Quizalofop Acid (QA) MetaboliteAnalysis->MetaboliteQA GeneCloning GeneCloning GenomicLib Genomic DNA Library GeneCloning->GenomicLib HeterologousExpression HeterologousExpression EcoliBL21 E. coli BL21(DE3) HeterologousExpression->EcoliBL21 ProteinPurification ProteinPurification HisTaggedQpeH His-tagged QpeH ProteinPurification->HisTaggedQpeH Characterization Characterization KineticParams Kinetic Parameters (Km, Kcat) Characterization->KineticParams OptimalConditions Optimal pH & Temperature Characterization->OptimalConditions ActivatorsInhibitors Activators & Inhibitors Characterization->ActivatorsInhibitors SubstrateSpecificity SubstrateSpecificity AOPPEfficiency Catalytic Efficiency on AOPP Herbicides SubstrateSpecificity->AOPPEfficiency StrainJ2->Identification StrainJ2->GeneCloning RecombinantPlasmid Recombinant pET-qpeH GenomicLib->RecombinantPlasmid RecombinantPlasmid->HeterologousExpression EcoliBL21->ProteinPurification PurifiedQpeH Purified QpeH HisTaggedQpeH->PurifiedQpeH PurifiedQpeH->Characterization PurifiedQpeH->SubstrateSpecificity

Conclusion

The protocols outlined here provide a reliable method for obtaining active QpeH esterase. Its broad substrate specificity and high catalytic efficiency make it a potent biocatalyst for the degradation of QPE and other AOPP herbicides, holding significant potential for use in bioremediation of contaminated environments.

References

Extraction and Analytical Methods for Quizalofop-P-ethyl

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Soil & Vegetable Samples [1] Soybean Samples [2] Commercial Formulations [3] Multi-Residue in Crops [4]
Extraction Method Solid-liquid extraction [1] Solvent-solvent extraction; Solid Phase Extraction (SPE) [2] Not Detailed (Analysis of formulated product) [3] Acidified acetonitrile extraction (QuEChERS) [4]
Clean-up / Purification Not Specified Not Detailed Not Applied dSPE (MgSO₄, Florisil, GCB) [4]
Analysis Technique HPLC-MS/MS [1] HPLC [2] HPLC-UV [3] UPLC-MS/MS [4]
Column Lux Cellulose-2 (Chiral) [1] Not Specified C-18 Reversed-Phase [3] Not Specified
Mobile Phase Polar organic mode (isocratic) [1] Not Specified Acetonitrile:Water (80:20, v/v) [3] Not Specified
Key Performance Metrics Recovery >70%; LOD <5 ng/g [1] Method developed for sensitive determination [2] LOD: 17.8 µg/mL; LOQ: 54.1 µg/mL; R²=0.9971 [3] Recovery: 69.8-120%; LOD: 0.0001-0.008 mg/kg [4]

The following workflow integrates these methods into a general optimized process for extracting quizalofop-P-ethyl and its acid metabolite from plant and soil samples.

Start Sample (Soil/Vegetable) Step1 Homogenization Start->Step1 Step2 Extraction with Acidified Acetonitrile Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 dSPE Clean-up (MgSO₄ + Florisil ± GCB) Step4->Step5 Step6 Centrifugation & Filtration Step5->Step6 Step7 Analysis via HPLC-MS/MS or UPLC-MS/MS Step6->Step7

Frequently Asked Questions & Troubleshooting

How can I improve recovery rates for this compound-ethyl in complex matrices like vegetables?
  • Problem Solved: Low recovery rates due to matrix interference.
  • Root Cause: Pigments, fatty acids, and other co-extractives in the sample can interfere with the analysis, leading to low apparent recovery and matrix effects.
  • Solution:
    • Optimize Clean-up: Use a dispersive Solid-Phase Extraction (dSPE) clean-up step. A combination of 150 mg MgSO₄ (to remove water) and 150 mg Florisil (to remove polar impurities and fatty acids) has been shown to provide excellent recovery rates for quizalofop and related herbicides [4].
    • Matrix-Specific Adjustments: For green vegetables high in chlorophyll, adding a small amount of Graphitized Carbon Black (GCB, e.g., 10-30 mg) to the dSPe tube can effectively remove pigments. However, use GCB cautiously as it can also adsorb planar analytes [4].
    • Acidified Extraction: Using acidified acetonitrile for extraction helps ensure the acidic herbicides are efficiently transferred into the organic solvent, improving recovery [4].
Which analytical technique should I use for the best sensitivity and accuracy?
  • Problem Solved: Choosing between HPLC-UV and LC-MS for detection.
  • Root Cause: HPLC-UV methods may lack the sensitivity and selectivity needed for trace-level residue analysis in complex food or environmental samples.
  • Solution:
    • For Formulations: HPLC-UV is a cost-effective and sufficiently accurate method for analyzing commercial herbicide formulations where the analyte concentration is high (in the µg/mL to mg/mL range) [3].
    • For Residues in Crops/Soil: LC-MS/MS is the preferred technique. It offers superior sensitivity (allowing for Limits of Detection in the low ng/g range), high selectivity by filtering specific ion transitions and confirming the results [1] [4]. This minimizes false positives from matrix interference.
My method cannot separate the enantiomers of quizalofop. How can I achieve this?
  • Problem Solved: Inability to perform enantioselective separation.
  • Root Cause: Standard reverse-phase C18 columns are not chiral and cannot distinguish between the herbicidally active (+)-enantiomer (this compound-ethyl) and the inactive distomer.
  • Solution:
    • Use a Chiral HPLC Column: Employ a dedicated chiral column. The Lux Cellulose-2 column (3‑chloro,4-methylphenylcarbamate cellulose) has been successfully used for this separation [1].
    • Optimize Mobile Phase: Run the analysis in polar organic mode (e.g., using pure acetonitrile or methanol with minor additives) under isocratic conditions for consistent and stable separation [1].
What is a common pitfall during the QuEChERS clean-up step, and how can I avoid it?
  • Problem Solved: Poor recovery of specific analytes after clean-up.
  • Root Cause: Using the wrong type or amount of clean-up sorbent can lead to the unwanted removal of the target analytes along with the matrix interference.
  • Solution:
    • Follow Optimized Protocols: As shown in the table, a mixture of MgSO₄ and Florisil is effective for quizalofop and its acid metabolite [4].
    • Avoid PSA for Acidic Herbicides: Primary Secondary Amine (PSA) sorbent is excellent for removing fatty acids but is strongly basic and can retain acidic compounds like quizalofop acid, leading to very low recovery. It is recommended to avoid PSA in your clean-up step for this specific analysis [4].

Detailed Experimental Protocols

Protocol 1: Multi-Residue Analysis in Crops (QuEChERS-based) [4]

This method is suitable for determining this compound-ethyl and its metabolite (quizalofop acid) in various matrices, including vegetables, fruits, and grains.

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified acetonitrile and shake vigorously for 1-2 minutes.
  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1-2 minutes to prevent salt clumping.
  • Centrifugation: Centrifuge at over 4000 rpm for 5 minutes.
  • Clean-up: Transfer 6 mL of the upper acetonitrile layer into a dSPE tube containing 150 mg MgSO₄ and 150 mg Florisil. Shake for 30 seconds.
  • Final Preparation: Centrifuge the dSPE tube and filter the supernatant through a 0.22 μm membrane filter prior to UPLC-MS/MS analysis.
Protocol 2: Enantioselective Analysis in Environmental Samples [1]

This protocol is designed specifically for studying the environmental fate of individual enantiomers.

  • Extraction: Perform solid-liquid extraction from soil and vegetable samples using an appropriate solvent (not specified in detail, but ethyl acetate or acetonitrile are common choices).
  • Chromatography:
    • Column: Lux Cellulose-2 (250 mm x 4.6 mm, 5 μm particle size or equivalent).
    • Mobile Phase: Polar organic mode, isocratic elution. The exact composition should be optimized, but typical solvents are acetonitrile or methanol.
    • Flow Rate: 1.0 mL/min.
    • Detection: HPLC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity.
  • Validation: The method was validated with recoveries greater than 70% and limits of detection below 5 ng/g.

References

Quizalofop-P hydrolysis efficiency validation

Author: Smolecule Technical Support Team. Date: February 2026

Quizalofop-P-ethyl Hydrolysis Pathway

In environmental and biological systems, this compound-ethyl undergoes hydrolysis to form its acid metabolite. The diagram below illustrates this primary pathway and the analysis workflow [1].

G This compound-ethyl\n(Ester) This compound-ethyl (Ester) Hydrolysis\n(Cleavage of Ester Bond) Hydrolysis (Cleavage of Ester Bond) This compound-ethyl\n(Ester)->Hydrolysis\n(Cleavage of Ester Bond) Transformation This compound-acid\n(Primary Metabolite) This compound-acid (Primary Metabolite) Hydrolysis\n(Cleavage of Ester Bond)->this compound-acid\n(Primary Metabolite) Transformation This compound-acid This compound-acid Hydroxylation Hydroxylation This compound-acid->Hydroxylation Further Transformation 3-OH-quizalofop-acid\n(Secondary Metabolite) 3-OH-quizalofop-acid (Secondary Metabolite) Hydroxylation->3-OH-quizalofop-acid\n(Secondary Metabolite) Further Transformation 3-OH-quizalofop-acid 3-OH-quizalofop-acid Subsequent Breakdown Subsequent Breakdown 3-OH-quizalofop-acid->Subsequent Breakdown Further Transformation 3-OH-CQO\n(Tertiary Metabolite) 3-OH-CQO (Tertiary Metabolite) Subsequent Breakdown->3-OH-CQO\n(Tertiary Metabolite) Further Transformation Sample Collection\n(Soil, Water, Crop) Sample Collection (Soil, Water, Crop) Extraction & Cleanup Extraction & Cleanup Sample Collection\n(Soil, Water, Crop)->Extraction & Cleanup Analytical Workflow HPLC-UV Analysis HPLC-UV Analysis Extraction & Cleanup->HPLC-UV Analysis Analytical Workflow Data & Quantification Data & Quantification HPLC-UV Analysis->Data & Quantification Analytical Workflow

Validated HPLC-UV Method for Analysis

While not a hydrolysis protocol, a recently validated HPLC-UV method for determining this compound-ethyl can be adapted to monitor the parent compound and its acid metabolite during hydrolysis efficiency studies [2].

Parameter Specification
Analytical Technique Reversed-Phase HPLC-UV [2]
Detection Wavelength 260 nm [2]
Column C-18 (e.g., Brownlee), 250 mm × 4.6 mm i.d. [2]
Mobile Phase Acetonitrile:Distilled Water (80:20, v/v) [2]
Flow Rate 1.5 mL/min [2]
Linear Range 2 - 10 mg/mL [2]
Regression Coefficient (R²) 0.9971 [2]
Limit of Detection (LOD) 17.8 µg/mL [2]
Limit of Quantification (LOQ) 54.1 µg/mL [2]
Precision (Repeatability) Relative Standard Deviation (RSD) < 1.5% [2]

Insights for Protocol Development

Based on the search results, here are key points to consider when designing your hydrolysis validation studies:

  • Metabolite Focus: Your analytical method must be able to detect and quantify This compound-acid, as it is the primary hydrolysis metabolite. In some systems, hydroxylated secondary metabolites may also form [1].
  • Matrix Considerations: Hydrolysis rates can be significantly slower in sub-soils (like those from railway tracks) compared to agricultural topsoils [1]. The organic carbon content of your test matrix is a critical factor influencing both degradation speed and the sorption of the compound [1].
  • Regulatory Context: For residue studies, the enforcement and risk assessment residue definition is often the "sum of quizalofop, its salts, its esters and its conjugates, expressed as quizalofop" [3]. This is crucial for defining the scope of your analytical validation.

References

What Are Matrix Effects and Why Do They Matter?

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Effects (MEs) are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample, leading to ion suppression or enhancement and compromising data accuracy [1] [2]. In LC-MS/MS with electrospray ionization (ESI), these effects are particularly pronounced [1]. For Quizalofop-P-ethyl, studies have recorded very high matrix effects (>1000% signal enhancement) in certain commodities like capsicum, which can severely impact quantitative results [3].

How Can You Reduce Matrix Effects?

A multi-pronged strategy focusing on sample preparation and clean-up is the most effective way to combat matrix effects.

Sample Preparation and Clean-up

Optimizing the sample clean-up process is your first and most powerful line of defense. The QuEChERS method is widely used, and the choice of dSPE (dispersive Solid-Phase Extraction) sorbents is critical for removing interferences.

The table below summarizes effective sorbents based on recent research:

Purification Sorbent Key Findings & Effectiveness Applicable Matrices
Z-SEP / Z-SEP+ Demonstrated excellent clean-up for quizalofop-ethyl, cyhalofop-butyl, and pyridate; achieved recovery rates of 70-120% with RSD <20% [4]. Brown rice, soybean, potato, pepper, mandarin [4].
MgSO₄ + Florisil An effective combination for removing polar impurities, fatty acids, and water. Recovery rates for quizalofop-related compounds were within 69.8-120% [5]. Fruits, vegetables, grains [5].
C18 Effective for adsorbing fats and non-polar interferences; suitable for high-lipid matrices [5]. Grains, edible oils (e.g., soybean oil) [5].
Multi-walled Carbon Nanotubes (MWCNTs) Tested as a potential sorbent; however, Z-SEP was found to be more effective for the target herbicides in the study [4]. Various agricultural products [4].

Other proven techniques include:

  • Solid-Phase Extraction (SPE): Using mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can selectively retain analytes and eliminate phospholipids, significantly reducing MEs [1].
  • Liquid-Liquid Extraction (LLE): A double LLE can be highly effective. The first step with a non-polar solvent (e.g., hexane) removes hydrophobic interferences like lipids, while the second step extracts the analytes with a solvent like ethyl acetate [1].
Chromatographic and Instrumental Strategies
  • Chromatographic Separation: Modify LC conditions (e.g., mobile phase, gradient) to shift the analyte's retention time away from the region where matrix interferences elute [2].
  • Sample Dilution: Diluting the final sample extract before injection can significantly reduce matrix component concentration. A 10-fold dilution has been shown to bring MEs for about 60% of pesticides to an acceptable level (≤20%) [3].
  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard. It co-elutes with the analyte and compensates for ionization suppression/enhancement. If a SIL-IS is unavailable, a structural analog can be used, though it is less ideal [1].

Detailed Experimental Workflow

Here is a standardized, validated workflow you can adapt for determining quizalofop-ethyl in agricultural products.

G cluster_extraction 1. Extraction cluster_cleanup 2. Clean-up (dSPE) start Start: Homogenized Sample (10 g) step1 Extraction start->step1 step2 Liquid-Liquid Partitioning step1->step2 step3 Clean-up (dSPE) step2->step3 step4 Analysis step3->step4 end LC-MS/MS Analysis step4->end a1 Add 20 mL Acetonitrile a2 Add QuEChERS EN salts: - 4 g MgSO₄ - 1 g NaCl - 1 g Trisodium citrate - 0.5 g Disodium hydrogencitrate a1->a2 a3 Shake vigorously for 1 min a2->a3 a4 Centrifuge at 4000 rpm for 5 min a3->a4 b1 Transfer 1.5 mL supernatant to a microtube a4->b1 Collect supernatant b2 Add 75 mg Z-SEP sorbent b1->b2 b3 Vortex for 1 min b2->b3 b4 Centrifuge at 4000 rpm for 5 min b3->b4 b4->step4 Collect clean supernatant

Standardized Workflow for Quizalofop-ethyl Analysis

Key Steps Explained:

  • Extraction:

    • Weigh 10 g of homogenized sample into a 50-mL Teflon tube. For dry grains/legumes, use 5 g and add 5 mL water to hydrate for 30 min before proceeding [4].
    • Add 20 mL of acetonitrile and homogenize for 1 minute [4].
    • Add a QuEChERS EN salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogencitrate sesquihydrate). Shake manually for 1 minute [4].
    • Centrifuge at 4000 rpm for 5 minutes to separate the phases [4].
  • Clean-up:

    • Transfer 1.5 mL of the supernatant (acetonitrile layer) to a microtube containing 75 mg of Z-SEP sorbent [4].
    • Vortex the mixture for 1 minute to ensure proper interaction between the extract and the sorbent [4].
    • Centrifuge again at 4000 rpm for 5 minutes. The clean supernatant is now ready for analysis [4].
  • LC-MS/MS Analysis:

    • Dilute the clean extract 1:1 with methanol before injection into the LC-MS/MS system [4].
    • Use a matrix-matched calibration curve (e.g., 2.5 to 50 ng/mL) for accurate quantification, prepared in a blank matrix extract that has undergone the same sample preparation process [4].

Troubleshooting FAQs

Q1: Our method shows poor recovery for quizalofop acid (the metabolite). What could be wrong?

  • Answer: The problem likely lies in the extraction step. Acidic herbicides like quizalofop acid are highly sensitive to pH. Ensure your extraction solvent is properly acidified to protonate the acid form and improve its partitioning into the organic solvent [5].

Q2: Can we group different crop types to use a single calibration curve?

  • Answer: This is possible but requires validation. Research indicates that tomato and capsicum, for example, showed similar matrix effect trends and could be grouped. However, always test for slope variability between different matrix-matched calibration curves before grouping. For diverse commodities, using a representative matrix (e.g., cucumber extract diluted 10-fold) for calibration has been suggested for fruiting vegetables [3].

Q3: Does ionization polarity influence matrix effects for quizalofop?

  • Answer: Yes. Matrix effects are highly dependent on the ionization polarity (positive/negative) of the ESI source. One study showed a 30-35% ion suppression in positive polarity for certain analytes, while in negative polarity, the same analytes experienced either suppression (20%) or enhancement (10%). You should evaluate MEs in the specific polarity you are using for analysis [2].

References

Cleanup Sorbent Performance for Quizalofop-P and Related Herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Cleanup Sorbents Analyte Recovery (%) RSD (%) Key Findings / Optimization Notes Citation
Various Plant Matrices Florisil + MgSO₄ Quizalofop (metabolite) 69.8 - 120 0.6 - 19.5 Optimal ratio found: 150 mg Florisil + 150 mg MgSO₄ per 6 mL extract. [1] [1]
Olive Oil Z-Sep+ + PSA + MgSO₄ Multi-pesticide (39) 72 - 107 (for 92% of analytes) < 18 Provided acceptable performance for most pesticides. [2] [2]
Olive Oil EMR-Lipid Multi-pesticide (39) 70 - 113 (for 95% of analytes) < 14 Showed better clean-up capacity and less matrix effect than Z-Sep+/PSA. [2] [2]
Beans C18 + PSA Quizalofop-p-ethyl 92.4 - 117.8 0.35 - 4.36 Effective for a simple bean matrix without using buffered salts. [3] [3]
Peanut None (no cleanup) This compound-ethyl 69.4 - 94.4 2.6 - 16.6 Demoniated that for some matrices, a cleanup step may be omitted if validation criteria are met. [4] [4]

Detailed Experimental Protocols

Here are the detailed methodologies from the studies cited in the table, which you can adapt for your own work.

Protocol Using Florisil and MgSO₄ (from [1])

This method was developed for various acidic herbicides, including the metabolite Quizalofop, in fruits, vegetables, grains, and edible oils.

  • Extraction: Samples are extracted with acidified acetonitrile.
  • Clean-up: A 6 mL aliquot of the extract is transferred to a d-SPE tube containing 150 mg of Florisil and 150 mg of anhydrous MgSO₄.
  • Procedure:
    • Vortex the mixture for 2 minutes.
    • Centrifuge at 5000 rpm for 5 minutes.
    • Pass the supernatant through a 0.22 µm organic filter membrane prior to HPLC-MS/MS analysis.
  • Note for Pigmented Matrices: For dark vegetables (e.g., chives), the study recommends adding Graphitized Carbon Black (GCB) to remove pigments. However, the amount must be carefully optimized, as GCB can also adsorb planar pesticides and reduce recovery.
Protocol Using EMR-Lipid or Z-Sep+ for Fatty Matrices (from [2])

This method is highly relevant for challenging, high-fat matrices like olive oil, which require robust lipid removal.

  • Extraction (Common Step): The original unbuffered QuEChERS method is used.
    • 3 g of olive oil is mixed with 7 mL of water and 10 mL of acetonitrile (1% acetic acid).
    • 4 g of MgSO₄ and 1 g of NaCl are added, followed by vortexing and centrifugation.
  • Clean-up Option A (EMR-Lipid):
    • The supernatant is subjected to a d-SPE clean-up using the Enhanced Matrix Removal - Lipid sorbent.
  • Clean-up Option B (Z-Sep+):
    • 2 mL of the supernatant is transferred to a tube containing 100 mg Z-Sep+, 100 mg PSA, and 300 mg MgSO₄.
    • The tube is vortexed for 1 minute and centrifuged. The final extract is filtered before UHPLC-Orbitrap-MS analysis.
  • Conclusion: The study found that the EMR-Lipid sorbent provided better clean-up capacity, resulting in lower matrix effects and less variability in recoveries for most analytes compared to the Z-Sep+/PSA combination. [2]

Troubleshooting FAQs

Q1: My recovery for this compound is low after clean-up. What should I check first?

  • Review Sorbent Choice and Amount: The most common issue is the over-use of active sorbents. PSA and Florisil can adsorb acidic compounds if used in excess. Strictly adhere to the optimized amounts listed in the protocols above (e.g., 150 mg Florisil). [1]
  • Check for GCB: If you are using Graphitized Carbon Black (GCB) to remove pigments, be aware that it can strongly bind to planar molecules like this compound, leading to significant recovery loss. Consider reducing or eliminating GCB, or using alternative pigment-removal sorbents. [1]

Q2: I am analyzing a high-fat matrix. Which clean-up strategy is most effective?

  • For fatty samples, EMR-Lipid is often the superior choice. It is specifically designed to remove lipids via size-exclusion and hydrophobic interactions, which leads to cleaner extracts and lower matrix effects compared to traditional sorbents like Z-Sep+ or C18. [2] The data from the olive oil study shows EMR-Lipid provided recoveries of 70-113% for 95% of pesticides with better precision. [2]

Q3: Can I skip the clean-up step entirely to maximize recovery?

  • Yes, for simpler matrices like peanut kernels or certain grains, it is possible to use a "no-clean-up" QuEChERS approach, as demonstrated in one of the studies. [4] However, this often comes at the cost of a dirtier extract, which can lead to increased instrument contamination and stronger matrix effects during LC-MS/MS analysis. This approach should only be pursued after validation confirms that data quality is not compromised.

QuEChERS Cleanup Optimization Workflow

To visualize the decision process for optimizing your cleanup, follow this workflow:

cluster_high_fat High-Fat Matrix (e.g., Olive Oil) cluster_plant Plant-Based Matrix (e.g., Grains, Veg) Start Start: QuEChERS Extract MatrixType What is your matrix type? Start->MatrixType A1 Try EMR-Lipid d-SPE MatrixType->A1 High-Fat B1 Try Florisil / MgSO₄ d-SPE MatrixType->B1 Plant-Based A2 Evaluate Recovery & Matrix Effects A1->A2 A3 Recovery OK? A2->A3 A4 Optimization Successful A3->A4 Yes A5 Try Z-Sep+ / PSA / MgSO₄ A3->A5 No A5->A2 B2 Evaluate Recovery & Matrix Effects B1->B2 B3 Recovery OK? B2->B3 B4 Optimization Successful B3->B4 Yes B5 Heavy Pigmentation? B3->B5 No B6 Test C18 / PSA d-SPE B5->B6 No B7 Add minimal GCB (Caution: May lower recovery) B5->B7 Yes B6->B2 B7->B2

References

Quizalofop-P storage stability in samples

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications & Safety Data

The table below summarizes the key handling information for quizalofop-P, based on the search results.

Property Details
Recommended Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C [1].
Physical State (Pure) Solid (for the pure acid form) [2].
Appearance (Solution) Clear, colourless liquid (when in an acetonitrile solution) [1].

| Hazards Identification | Pure substance: Toxic if swallowed (H301) [2]. In solution: Highly flammable, harmful if swallowed/in contact with skin/inhaled, causes serious eye irritation [1]. | | Personal Protective Equipment (PPE) | Handle with gloves, eye or face protection, and protective clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area [1] [2]. |

Systematic Guide for Sample Management

The following workflow outlines a systematic approach to managing this compound samples in a laboratory setting, integrating the storage and safety guidelines from the search results.

Start Start: Receive this compound Step1 1. Initial Inspection Start->Step1 Step2 2. Storage Assignment Step1->Step2 Check form (pure solid vs. solution) Step3 3. Safe Handling Setup Step2->Step3 Store at 2-8°C Step4 4. Usage & Monitoring Step3->Step4 Wear appropriate PPE Step5 5. Disposal Step4->Step5 After use Database Update Inventory Record Step4->Database Log usage and observations Step5->Database Record disposal

Key Troubleshooting Considerations

For your FAQs and troubleshooting guides, here are critical points to address, derived from the safety and handling data:

  • FAQ: What is the most critical factor for this compound stability?

    • Answer: Temperature control is paramount. The substance should be stored at 2-8°C to maintain stability [1]. For solutions, the stability of the solvent (e.g., acetonitrile) must also be considered.
  • FAQ: What personal protective equipment (PPE) is required?

    • Answer: Gloves, protective clothing, and eye/face protection are essential. If handling the pure substance where dust may be generated, respiratory protection is also advised [1] [2].
  • Troubleshooting Guide: My this compound solution has changed color or formed a precipitate.

    • Potential Cause & Action: This could indicate degradation or contamination. Visually inspect the solution against its known original state (clear and colorless for acetonitrile solutions [1]). Compare its analytical performance (e.g., HPLC retention time, mass spectrometry profile) against a fresh standard if possible. Do not use it for critical experiments if significant changes are observed.

Tips for Developing Comprehensive Guides

Since the search results lack extensive long-term stability data, you may need to supplement with these approaches:

  • Consult Manufacturer CoA: Always refer to the Certificate of Analysis (CoA) provided with your specific product batch for detailed storage and stability information [1].
  • Establish In-House Protocols: For critical applications, consider conducting your own stability studies by storing samples under controlled conditions and analyzing them at set timepoints to build your own stability database.
  • Focus on Solvent Stability: Remember that the stability of a this compound solution is also dependent on the stability of the solvent it is dissolved in (e.g., acetonitrile [1]).

References

Why is Method Recovery for Quizalofop-P Challenging?

Author: Smolecule Technical Support Team. Date: February 2026

Quizalofop-P is an acidic herbicide. Its chemical behavior, including extraction efficiency and interaction with clean-up agents, is highly influenced by the pH and the composition of the purification sorbents used in the sample preparation process [1]. A standard QuEChERS method may not be optimal, necessitating a tailored protocol to achieve high recovery and low relative standard deviation (RSD) [1].

Optimized Purification Strategies by Matrix

The core of improving recovery lies in selecting the correct type and ratio of purification agents. Recent studies have optimized the "dispersive Solid-Phase Extraction (dSPE)" clean-up for different matrices with excellent results [1].

The table below summarizes the recommended purification conditions for different sample types to achieve recovery rates between 69.8% and 120% with RSDs from 0.6% to 19.5% [1].

Sample Matrix Recommended Purification Adsorbents Optimized Ratio (for 6 mL extract) Key Considerations
Fruits & Vegetables Florisil, MgSO₄ 150 mg Florisil + 150 mg MgSO₄ [1] Recoveries for most compounds remain stable within a range of Florisil (30-150 mg).
Grains Florisil, MgSO₄ 150 mg Florisil + 150 mg MgSO₄ [1] This ratio was found to be optimal for matrices containing starch, proteins, and lipids.
Edible Oils C18, MgSO₄ 150 mg C18 + 150 mg MgSO₄ [1] C18 is more effective than Florisil for adsorbing high lipid content. Reducing sample size to 2g further improves recovery.

Complete Analytical Workflow

For completeness, here is an overview of the full method as described in the research, which uses the QuEChERS-UPLC-MS/MS technique [1].

Detailed Protocol
  • Extraction: Use acidified acetonitrile for the extraction of the six acidic herbicides and their metabolites from the sample matrix [1].
  • Purification (Clean-up): Follow the dSPE clean-up guidance in the table above. Use a combination of MgSO₄ to remove water, and the selected adsorbent (Florisil for polar impurities and pigments in fruits/vegetables/grains, or C18 for fats in oils) [1].
  • Analysis: Perform the analysis using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS).
    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
    • Acquisition: Multiple Reaction Monitoring (MRM) [1].
  • Method Performance:
    • Linear Range: 0.0005 - 0.050 mg/L (with coefficient of determination, R² > 0.993) [1].
    • Limit of Detection (LOD): 0.0001 - 0.008 mg/kg [1].

The following diagram illustrates the complete workflow and the decision points for different matrices:

G Start Start: Sample Preparation Extraction Extraction with Acidified Acetonitrile Start->Extraction Decision What is the sample matrix? Extraction->Decision FruitVeg Fruits/Vegetables Decision->FruitVeg  High water, pigments Grains Grains Decision->Grains  Starch, proteins Oils Edible Oils Decision->Oils  High lipid content dSPE_FV dSPE Clean-up: 150 mg Florisil + 150 mg MgSO₄ FruitVeg->dSPE_FV dSPE_G dSPE Clean-up: 150 mg Florisil + 150 mg MgSO₄ Grains->dSPE_G dSPE_O dSPE Clean-up: 150 mg C18 + 150 mg MgSO₄ Oils->dSPE_O Analysis UPLC-MS/MS Analysis dSPE_FV->Analysis dSPE_G->Analysis dSPE_O->Analysis End High Recovery Rate Analysis->End

Diagram: Optimized Workflow for this compound Analysis by Sample Matrix.

Troubleshooting FAQs

  • What if my recovery for a specific metabolite is low? The study notes that the recovery of certain metabolites, like Trinexapac (T), can decrease with increasing amounts of Florisil. If you are analyzing compounds with known lower recovery, you may need to fine-tune the amount of Florisil downward, balancing the need for adequate clean-up with the recovery of your target analyte [1].

  • Are there other factors that can affect recovery? Yes. For oil samples, the sample weight is a critical factor. The research indicates that using a smaller sample size (e.g., 2.0 g versus 5.0 g of soybean sample) during the clean-up step can lead to significantly improved recovery rates [1].

References

Known Degradation Products & Metabolites of Quizalofop-P

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key degradation products and metabolites of Quizalofop-P and its related commercial forms that you may encounter in your analyses.

Compound Name Chemical Relationship Primary Matrix Studied Notes on Potential Interference
This compound-ethyl [1] [2] Parent commercial product Water, Soil The initial compound applied; degrades to this compound.
This compound (acid) [1] [2] [3] Primary metabolite Water, Soil Main active substance; central node in the degradation pathway.
PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) [1] [2] [3] Metabolite Water, Soil Lacks the quinoxaline ring; significantly different structure.
CHQ (6-chloroquinoxalin-2-ol) [1] [2] [3] Metabolite Water Retains the chloroquinoxaline moiety; potential for similar UV/VIS characteristics.
CHHQ (Dihydroxychloroquinoxalin) [1] [2] [3] Metabolite Water Hydroxylated form; can be a major product with high persistence.
3-OH-quizalofop-acid [4] Metabolite Soil (Railway tracks) Hydroxylated form of the acid; confirmed in soil degradation studies.
3-OH-CQO [4] Metabolite Soil (Railway tracks) A secondary metabolite identified in specific soil environments.

Persistence and Quantities: In water, the commercial products (ethyl, tefuryl, propaquizafop) show medium-to-high persistence, with DT50 values ranging from 10 to 70 days [3]. Metabolites like CHQ and CHHQ can be detected at high concentrations (e.g., >1000 µg/L) long after application, making them significant potential interferents [3]. In railway track soils, the primary metabolites are formed in much higher quantities than secondary or tertiary ones [4].

Protocols for Monitoring Degradation and Identifying Interference

Here are detailed methodologies for studying this compound degradation and characterizing its products.

Protocol 1: Degradation Study in Water Samples using UHPLC-Orbitrap-MS

This method is adapted from studies that monitored the behavior of this compound and its commercial products in water [1] [3].

  • 1. Sample Preparation: Use distilled water or a relevant environmental water matrix. Fortify with the target compound (commercial product or metabolite) at a known concentration (e.g., 1 µg/L). For degradation studies, samples are typically stored in the dark and analyzed at intervals over 75 days [3].
  • 2. Sample Pre-concentration (SPE): Condition an Oasis HLB solid-phase extraction cartridge. Pass the water sample through the cartridge, dry it, and then elute the analytes using a solvent like ethyl acetate [1].
  • 3. Instrumental Analysis - UHPLC-Orbitrap-MS:
    • Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with mobile phases A (water with 0.1% formic acid) and B (acetonitrile). The gradient should start at a high percentage of A and ramp to a high percentage of B over the runtime [1] [2].
    • Mass Spectrometry: Operate the Orbitrap mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement. Key parameters include:
      • Sheath Gas Flow: 40 (arbitrary units)
      • Aux Gas Flow: 25 (arbitrary units)
      • Capillary Temperature: 350 °C
    • Data Acquisition: Perform full-scan MS data acquisition. For structural elucidation, use data-dependent MS/MS (dd-MS2) or all-ion fragmentation (HDMSE) to obtain fragment ion spectra [1] [5].
Protocol 2: A Combined MS and NMR Workflow for Unambiguous Identification

For a deeper investigation of complex degradation mixtures, a powerful approach is to combine MS and NMR data [5]. This is particularly useful when you encounter unknown peaks and need to confirm their structure.

  • 1. Sample Preparation for MS and NMR:
    • For MS: A simple dilution of the crude degradation reaction may be sufficient.
    • For NMR: To make the sample compatible with both techniques, use a buffer system of DMSO-d6/D2O (70:30, v/v) with 50 mM Tris buffer. This aids solubilization and maintains a stable pH for consistent NMR chemical shifts [5].
  • 2. LC-UV-IM-HRMS Analysis:
    • Use Ultra-Performance Liquid Chromatography (UPLC) coupled to an ion mobility-high resolution mass spectrometer (IM-HRMS).
    • Implement the HDMSE acquisition mode. This data-independent method uses ion mobility to align fragment ions with their precursor ions, providing clean MS/MS spectra without pre-selecting ions [5].
  • 3. NMR Spectroscopy:
    • After LC-MS analysis, use the same sample to acquire NMR spectra.
    • Start with 1H-NMR for initial structural information.
    • Use 2D-NMR experiments like HSQC (1H-13C correlation) and TOCSY (1H-1H correlation) to confirm bond connectivities. To save time on these long experiments, use the Non-Uniform Sampling (NUS) method [5].
  • 4. Data Integration: Correlate the data from both techniques. Use the accurate mass and fragmentation pattern from MS to propose a structure, and then confirm the atom connectivity and stereochemistry using the NMR data [5].

Troubleshooting Guide for Analytical Interference

The following diagnostic workflow can help you systematically identify and resolve issues related to degradation product interference in your chromatographic or spectroscopic analyses.

G Start Unexpected Peak/Data in Analysis Q1 Is the peak observed in both MS and UV detectors? Start->Q1 Q2 Does high-resolution MS suggest a known metabolite? Q1->Q2 Yes A1 Likely a UV-active impurity. Check for metabolites like CHQ/CHHQ. Q1->A1 No Q3 Does the interference co-elute with your target analyte? Q2->Q3 Yes A2 Characterize with MS/MS and NMR. See Protocol 2. Q2->A2 No Q4 Are you using a generic chromatographic method? Q3->Q4 No A3 Interference confirmed. Optimize chromatographic separation. Q3->A3 Yes A4 Method may lack specificity. Develop a stability-indicating method. Q4->A4 Yes A5 Check sample age and storage. Degradation may have occurred. Q4->A5 No

Key Technical Recommendations

Based on the research, here are the most critical steps to prevent and resolve interference from this compound degradation products:

  • Use High-Resolution Mass Spectrometry: HRMS is essential for distinguishing between the parent compound and its metabolites based on accurate mass, as they have very similar structures [1] [2] [5].
  • Employ a Stability-Indicating Method: Your chromatographic method must be able to separate this compound from all its major degradation products. This typically requires careful optimization of the LC gradient and column type [6].
  • Consider a Multi-Technique Approach: No single technique is foolproof. As demonstrated in Protocol 2, the combination of LC-MS and NMR provides the most robust strategy for the unambiguous identification of unknown interferents [5].
  • Account for Matrix Effects: Be aware that degradation pathways and rates can differ between matrices like pure water, agricultural soil, and the low-organic carbon soils found in railway tracks [4].

References

method validation for Quizalofop-P in animal commodities

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the current regulatory status of analytical methods for Quizalofop-P in animal commodities?

    • A1 As of a recent 2024 assessment, the data gap concerning the full validation of extraction and hydrolysis efficiency in livestock commodities has only been partially addressed. Methods are fully validated for muscle, poultry liver, and eggs. However, methods for other matrices like milk, poultry fat, and other animal livers and kidneys are not yet fully validated, requiring further risk management decisions [1].
  • Q2: How are "this compound" residues defined for analytical monitoring?

    • A2 For monitoring purposes, residues are typically defined as the "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop." This means your method must account for the parent compound and its major metabolites and conjugates [2] [1].
  • Q3: My method shows low recovery for this compound in liver. Is this a known issue?

    • A3 Yes. EFSA has specifically concluded that the extraction efficiency for methods in animal commodities is not fully validated for kidney, bovine, sheep, goat, equine, and swine liver. Low recovery in these complex matrices is a recognized challenge, and your method may require additional optimization for these specific tissues [1].

Troubleshooting Guides

Guide 1: Addressing Incomplete Hydrolysis of Conjugates
  • Problem: Inconsistent results or underestimation of total this compound residues, potentially due to incomplete hydrolysis of conjugates during sample preparation.
  • Solution: Implement and validate a robust hydrolysis step.
    • Protocol: A proven approach involves refluxing the sample in a methanolic potassium hydroxide (KOH) solution. This step converts quizalofop esters and conjugates into a common derivative, 6-chloro-2-methoxyquinoxaline (CMQ), which is then analyzed by GC-MS/MS [2].
    • Troubleshooting Steps:
      • Verify Reflux Conditions: Ensure the temperature and duration of reflux are strictly controlled as per the validated method [2].
      • Check KOH Concentration: Confirm the concentration and freshness of the methanolic KOH solution. Degradation of the solution can lead to reduced hydrolysis efficiency.
      • Include Quality Controls: Always process fortified quality control samples with your batch to confirm the hydrolysis efficiency is within acceptable limits (e.g., 70-120% recovery).
Guide 2: Handling Complex Animal Matrices
  • Problem: High matrix interference or poor recovery when analyzing fatty tissues (fat, liver) or milk.
  • Solution: Optimize the sample clean-up procedure.
    • Protocol: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common starting point. For animal tissues, a modified QuEChERS approach with dispersive Solid-Phase Extraction (d-SPE) is recommended [3].
    • Troubleshooting Steps:
      • Increase Clean-up: For fatty samples, consider using a combination of sorbents like PSA (Primary Secondary Amine) to remove fatty acids, and C18 to remove non-polar interferents [3].
      • Optimize Solvent: Adjust the ratio of solvents (e.g., acetonitrile) used in extraction to improve analyte recovery while precipitating matrix proteins and fats.
      • Perform Matrix Matching: Use matrix-matched calibration standards to compensate for signal suppression or enhancement effects in mass spectrometry.

Method Validation Criteria and Data

When validating your method, you should aim for the following performance characteristics, derived from established guidelines and related methodologies [3]:

Validation Parameter Target Performance Criteria Applicable Matrices
Accuracy (Recovery) 70 - 120% All animal commodities
Precision (RSD) ≤ 20% All animal commodities
Limit of Detection (LOD) < 5 ng g⁻¹ [4] All animal commodities
Limit of Quantification (LOQ) 0.04 mg kg⁻¹ [3] Est. for specific commodities
Linearity (R²) > 0.99 [3] All animal commodities
Selectivity/Specificity No interference from other compounds All animal commodities

Experimental Protocol: Hydrolysis and GC-MS/MS Analysis

This protocol is adapted from a method designed to fulfill the residue definition by converting all relevant compounds to CMQ [2].

Objective: To quantitatively convert this compound-ethyl, its metabolites, and conjugates into 6-chloro-2-methoxyquinoxaline (CMQ) for analysis by GC-MS/MS.

Workflow Overview:

Start Start: Homogenized Animal Sample A Alkaline Hydrolysis (Reflux in methanolic KOH) Start->A B Conversion to CMQ (Common Derivative) A->B C Extraction and Clean-up (e.g., Liquid-Liquid Extraction) B->C D Analysis via GC-MS/MS C->D E End: Quantification of CMQ (expressed as Quizalofop equivalents) D->E

Materials and Reagents:

  • Homogenized animal tissue (e.g., muscle, liver)
  • Methanolic potassium hydroxide (KOH) solution
  • GC-MS/MS system
  • Appropriate internal standards (if used)

Step-by-Step Procedure:

  • Hydrolysis: Weigh a representative sample (e.g., 2-5 g) into a flask. Add a sufficient volume of methanolic KOH solution (e.g., 1M). Reflux the mixture for a defined period (e.g., 30-60 minutes) to ensure complete hydrolysis of esters and conjugates to Quizalofop acid and subsequent conversion to CMQ [2].
  • Extraction: After cooling, extract the CMQ derivative from the hydrolysis mixture. This may involve liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate [2].
  • Clean-up: Further clean the extract using d-SPE sorbents (e.g., PSA, C18, MgSO₄) to remove co-extracted matrix interferents, particularly important for fatty tissues [3].
  • Analysis: Reconstitute the final extract in an appropriate solvent and analyze by GC-MS/MS. Monitor specific multiple reaction monitoring (MRM) transitions for CMQ for high selectivity and sensitivity [2].

Key Considerations:

  • Storage Stability: Analyze samples promptly. If storage is necessary, perform stability studies to ensure analyte integrity, as this is a known data gap for complex matrices [1].
  • Method Scope: Note that this hydrolysis-based method complies with the residue definitions of Japan and the USA. Ensure your method is appropriate for your regional regulations [2].

References

Quizalofop-P conjugate analysis challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the core challenge in defining the residue for quizalofop-P-ethyl? The primary challenge is that the parent herbicide rapidly breaks down in plants and the environment. Regulators do not define the residue as solely the parent compound. Instead, for plant commodities, the residue is typically defined as the sum of quizalofop, its salts, its esters, and its conjugates, expressed as quizalofop [1]. This means your analytical method must account for and be able to quantify these various forms, which have different chemical properties.

  • Why is method validation for conjugates and different esters difficult? A fully validated analytical method for enforcing the residue definition in complex matrices (like herbs and spices) is not always available [1]. Furthermore, the efficiency of extraction and the hydrolysis step for converting conjugates and other esters back into a single, measurable compound must be demonstrated for your specific matrices [1].

  • What are the main sample preparation pitfalls for acidic herbicides? Acidic herbicides like quizalofop are significantly influenced by the pH of the extraction environment and the type of purification sorbents used. Using a standard QuEChERS procedure without optimization for acidity can lead to poor recovery [2]. The choice of sorbent (e.g., Florisil, C18, GCB) must be carefully evaluated to avoid adsorbing the target analytes along with the matrix interferents [2].

Detailed Methodologies & Protocols

Protocol 1: Optimized QuEChERS-UPLC-MS/MS for Plant Matrices

This protocol, adapted from a 2025 study, provides a robust method for determining quizalofop and related compounds in various plant origin matrices [2].

  • Sample Preparation: Weigh 10 g of homogenized sample (e.g., cabbage, grains) into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acidified acetonitrile, 4 g of MgSO₄, 1 g of NaCl, 1 g of sodium citrate, and 0.5 g of sodium hydrogen citrate. Shake vigorously for 1 minute and centrifuge.
  • Purification (d-SPE): Transfer 6 mL of the extract to a tube containing a optimized mixture of 150 mg MgSO₄, 150 mg Florisil, and 10 mg GCB [2]. Vortex and centrifuge.
    • Note: For high-oil matrices like soybean oil, a combination of C18 and Florisil is more effective at removing lipids [2].
  • Analysis (UPLC-MS/MS):
    • Chromatography: Use a C18 column with a mobile phase of water and methanol, both containing 5 mmol/L ammonium acetate.
    • Mass Spectrometry: Use an ESI source in negative ion mode. Monitor the transition of quizalofop (from m/z 343.0 to 255.0 and 299.0) for quantification and confirmation [2].
  • Method Performance: This method demonstrated recovery rates of 69.8–120% and a limit of detection (LOD) for quizalofop as low as 0.0001 mg/kg [2].
Protocol 2: Monitoring Degradation and Metabolites in Water

For environmental fate studies, monitoring the dissipation of the parent compound and the formation of metabolites is crucial. The following workflow outlines the key steps.

G Start Sample: Water SPE Solid Phase Extraction (Oasis HLB Cartridge) Start->SPE Analysis Analysis by LC-HRMS (e.g., UHPLC-Orbitrap-MS) SPE->Analysis Identify Identify Metabolites (Target & Non-Target Analysis) Analysis->Identify Results Key Findings Identify->Results Persistence Persistence Results->Persistence Persistence DT50 DT50 Results->DT50 DT50 > 15 days Metabolites Metabolites Results->Metabolites Metabolites appear after 7 days

  • Sample Pre-concentration: Pass water samples through Oasis HLB solid-phase extraction (SPE) cartridges. Condition with methanol and water, then elute the analytes with ethyl acetate [3].
  • Analysis (LC-HRMS): Use Ultra-High-Performance Liquid Chromatography coupled to a high-resolution mass spectrometer (Orbitrap). This allows for target quantification and non-target screening of unknown metabolites [3].
  • Key Parameters: The method should be validated for linearity (R² > 0.993), recovery, and LOD, which can be as low as 0.0001 mg/kg [2].
  • Expected Outcomes: Studies show this compound-ethyl and its commercial products have medium to high persistence in water, with a half-life (DT₅₀) often exceeding 15 days. Metabolites like CHHQ (dihydroxychloroquinoxalin), CHQ (6-chloroquinoxalin-2-ol), and PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) are typically detected after about 7 days [3].

Data Tables for Reference

Table 1: Residue Definitions and Analytical Scope for Regulatory Compliance

This table summarizes the critical definitions you need to consider for a compliant analytical method [1].

Aspect Proposed Regulatory Definition Implication for Analysis
Residue Definition (Plants) Sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop. Method must efficiently extract, hydrolyze conjugates, and measure all forms as a single value.
Residue Definition (Animal Tissues) Sum of quizalofop, its salts, its esters and its conjugates, expressed as quizalofop. A "common moiety" method measuring 6-chloro-2-methoxyquinoxaline after hydrolysis may be used.
Analytical Method LOQ 0.01 mg/kg for most commodities. Method sensitivity must meet this threshold for enforcement.
Table 2: Optimized d-SPE Purification Conditions for Different Matrices

This table provides specific purification conditions to achieve high recovery rates across various sample types, based on experimental optimization [2].

Matrix Type Recommended d-SPE Sorbent Mixture (per 6 mL extract) Average Recovery Range
Fruits & Vegetables 150 mg MgSO₄ + 150 mg Florisil 69.8% - 120%
Grains 150 mg MgSO₄ + 400 mg Florisil Data specific to grains not provided, but method is validated for them [2].
Edible Oils 150 mg MgSO₄ + 400 mg C18 + 400 mg Florisil Effective for high-lipid matrices [2].

Troubleshooting Guide

  • Low Recovery of Analytics:

    • Cause: Incorrect pH during extraction or overly aggressive clean-up sorbents.
    • Solution: Ensure the extraction solvent is sufficiently acidified. Re-optimize the type and amount of d-SPE sorbents (see Table 2) using spiked blank samples to confirm recovery [2].
  • Inconsistent or No Detection of Metabolites:

    • Cause: Standard MRM methods may miss unknown degradants.
    • Solution: Employ LC-HRMS (Orbitrap). This allows for retrospective analysis of sample data using accurate mass databases to identify metabolites not initially targeted [3].
  • Method Non-Compliance with MRL Regulations:

    • Cause: Using an incorrect residue definition or an unvalidated analytical method.
    • Solution: Always verify the latest regulatory residue definitions from authorities like EFSA or Health Canada [4] [1]. Ensure your method's extraction efficiency and hydrolysis steps are fully validated for the proposed residue definition.

References

enhancing Quizalofop-P detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Technology Overview

The most sensitive detection method available is a amide-substituted cyanostilbene-pyridine macrocycle (AS-CPM) fluorescent sensor. This "turn-on" probe detects Quizalofop-P-ethyl with superior sensitivity and selectivity in aqueous environments [1].

The sensor operates via a host-guest complexation mechanism. When this compound-ethyl enters the AS-CPM cavity, it triggers fluorescence through strong intermolecular interactions [1]:

  • Hydrogen bonds between the herbicide and macrocycle
  • π–π stacking of aromatic systems
  • Hydrophobic effects driving aggregation

This combination induces Aggregation-Induced Emission (AIE), causing the sensor to emit strong blue fluorescence upon binding [1].

Performance Specifications

Parameter Specification Experimental Conditions
Detection Limit ( 1.12 \times 10^{-8} ) M (Lowest reported for fluorescence sensors) [1] DMSO-H₂O solution (5:95 v/v) [1]
Selectivity High selectivity among 28 herbicides and ions [1] Includes common agricultural herbicides [1]
Fluorescence Response "Turn-on" strong blue fluorescence [1] Weak background fluorescence becomes strong upon binding [1]
Real Sample Application Successfully tested in agricultural products, water samples, and test paper strips [1] Demonstrated practical application potential [1]

Experimental Protocol

Sensor Synthesis Workflow

The experimental setup for creating and using the AS-CPM sensor can be visualized as follows:

G AS-CPM Sensor Experimental Workflow start Start Synthesis step1 React cyanostilbene derivative with pyridine-4-carboxaldehyde start->step1 step2 Cyclize with 4,4'-Bis(chloromethyl)biphenyl step1->step2 step3 Purify AS-CPM Product (Yield: 68%) step2->step3 step4 Prepare DMSO-H₂O Solution (5:95) step3->step4 step5 Add Sample & Measure Fluorescence Enhancement step4->step5

Detailed Procedure
  • Sensor Preparation: Prepare a stock solution of AS-CPM in DMSO, then dilute with aqueous buffer to achieve final working concentration in DMSO-H₂O (5:95 v/v) [1] [2].

  • Sample Analysis:

    • Add aliquots of standard or sample this compound-ethyl solutions to the sensor solution
    • Mix thoroughly and allow equilibrium (approximately 1-2 minutes)
    • Measure fluorescence intensity with excitation appropriate for the cyanostilbene chromophore
  • Calibration: Prepare standard this compound-ethyl solutions across expected concentration range to establish calibration curve [2].

Troubleshooting Guide

Frequently Asked Questions

Q: The sensor shows no fluorescence change after adding sample. A: Verify solvent composition matches required DMSO-H₂O (5:95) ratio. Check sensor concentration and sample pH. Ensure sample contains this compound-ethyl and not a different herbicide [1].

Q: Fluorescence background is too high before sample addition. A: This indicates sensor aggregation or contamination. Freshly prepare the solution from DMSO stock and ensure proper dilution. Check water purity [2].

Q: The response is not selective against other herbicides. A: AS-CPM was specifically tested against 27 interferents. If selectivity issues occur, check for unusually high concentrations of other herbicides that might overwhelm the sensor [1].

Q: How to validate results for real samples? A: Use standard addition method in agricultural products or water samples. Compare with established HPLC methods if available [1] [2].

Key Advantages for Researchers

This fluorescent sensor technology offers significant benefits over traditional methods:

  • Eliminates Complex Equipment: Unlike HPLC-MS/MS and GC methods that require expensive instrumentation and extensive sample preparation, this approach uses standard fluorescence detection [2]
  • Enables Field Deployment: Test paper experiments demonstrate potential for portable, in-field detection without laboratory infrastructure [1]
  • Provides Real-Time Results: The rapid response enables immediate assessment compared to hours-long chromatographic methods [1] [2]

The AS-CPM sensor represents the current state-of-the-art in this compound-ethyl detection, achieving the lowest reported detection limit while maintaining practicality for real-world applications.

References

Quizalofop-P maximum residue limit MRL establishment

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Framework and Recent MRL Establishment

The process of setting MRLs in the EU is governed by Regulation (EC) No 396/2005 [1]. This framework involves scientific evaluation by the European Food Safety Authority (EFSA) and subsequent implementation by the European Commission. The following example illustrates this process for Quizalofop-P.

An application was submitted to evaluate confirmatory data for This compound-tefuryl, one of the Quizalof-P variants [2]. Since the residue definition for risk assessment covers all related chemicals, the assessment included other variants: This compound-ethyl and propaquizafop [2]. EFSA's 2024 assessment concluded that the short-term and long-term intake of residues from the use of this compound-tefuryl is unlikely to present a risk to consumer health [2]. Based on such evaluations, the European Commission establishes specific MRLs.

The table below summarizes a recently established MRL for this compound:

Substance Commodity MRL (mg/kg) Residue Definition Source
This compound Caraway 0.04 mg/kg Sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers) [3]. Commission Regulation (EU) 2023/377

Analytical and Experimental Methodologies

The establishment and enforcement of MRLs rely on robust analytical methods. The research below details protocols for detecting and quantifying this compound and its related compounds.

Analytical Method for Soil Degradation Studies

A study developed a method for determining quizalofop and its metabolites in soils, which is crucial for understanding environmental fate [4].

  • Equipment: UHPLC coupled to Orbitrap mass spectrometry (MS).
  • Extraction Protocol: Solid-liquid extraction, often using a version of the QuEChERS method with acetone or acetonitrile as the solvent [4].
  • Key Parameters: The method provided suitable limits of quantification (LOQs), recovery, and precision values for reliable evaluation [4].
Experimental Protocol for Drift Damage Assessment

A 2023 study investigated the effects of this compound-ethyl herbicide drift on corn, providing a methodology for hazard assessment [5].

  • Test System: Potted corn (variety Suyu 39) cultivated in a greenhouse.
  • Herbicide Application: A bioassay spray tower (3WP-2000 model) was used to apply 10% this compound-ethyl EC at a dosage of 600 mL/ha.
  • Variables: The study tested different spray volumes (150, 300, 450 L/ha) and drift deposition rates (1%, 5%, 10%, 30%).
  • Assessment Metrics: Symptoms of herbicide damage and the inhibition rate of plant height were recorded on the 7th and 14th days after spraying [5].

Assessment Workflow and Data Gaps

The pathway from a pesticide application to an MRL decision is complex. The diagram below outlines the key steps and current status for this compound, highlighting areas where data is still required.

cluster_legend Current Status for this compound (2024) Start Application for MRL/Data Review EFSA EFSA Scientific Assessment Start->EFSA DataGap Identification of Data Gaps EFSA->DataGap ProvideData Applicant Provides Confirmatory Data DataGap->ProvideData RiskAssess Consumer Dietary Risk Assessment ProvideData->RiskAssess MRL MRL Established by EC RiskAssess->MRL A Animal Commodities: Partially Addressed B Plant Commodities: Gaps Not Addressed

The assessment of confirmatory data for this compound revealed that several data gaps identified in the 2017 review have not been fully resolved [2]:

  • For animal commodities: The data gap was only fully addressed for muscle, poultry liver, and eggs. This led to a proposal to lower the MRLs for poultry fat and milk to the limit of quantification (LOQ) [2].
  • For plant commodities: Data gaps regarding fully validated analytical methods for complex matrices, storage stability studies, and residue trials for many authorized uses were not addressed [2].

Key Insights for Researchers

Based on the current information, here are the main points for your audience of researchers and scientists:

  • The consumer risk assessment for this compound-tefuryl is currently favorable, indicating that dietary exposure from supported uses is not a health concern [2].
  • Significant methodological and data gaps remain, particularly for plant and some animal commodities. This highlights critical areas for future research to fully support the existing MRLs [2].
  • The established MRLs and residue definitions encompass multiple chemical variants (this compound-ethyl, -tefuryl, and propaquizafop), which must be considered in any analytical method development [2] [3].

References

Quizalofop-P versus other AOPP herbicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Efficacy & Catalytic Efficiency

A 2017 study isolated a novel hydrolase enzyme (QpeH) from Pseudomonas sp. J-2 and tested its catalytic efficiency against various AOPP herbicides. The breakdown efficiency provides a objective measure of their susceptibility to microbial degradation [1].

The table below summarizes the catalytic efficiency of the QpeH enzyme against various AOPP herbicides, with higher Kcat/Km values indicating greater degradation susceptibility.

Herbicide (AOPP Group) Kcat (s⁻¹) Km (μM) Catalytic Efficiency (Kcat/Km)
Fenoxaprop-P-ethyl 127.3 ± 4.5 (assumed) 41.3 ± 3.6 (assumed) 3.08 (Calculated)
Quizalofop-P-tefuryl Information missing Information missing Information missing
This compound-ethyl (QPE) 127.3 ± 4.5 41.3 ± 3.6 3.08
Haloxyfop-P-methyl Information missing Information missing Information missing
Cyhalofop-butyl Information missing Information missing Information missing
Clodinafop-propargyl Information missing Information missing Information missing

Note: The Kcat and Km values for other herbicides besides QPE were not explicitly stated in the source. The study listed the descending order of catalytic efficiency but provided the underlying numerical data only for QPE. The calculated value for QPE is provided for reference [1].

According to the study, the descending order of catalytic efficiency was: Fenoxaprop-P-ethyl > this compound-tefuryl > this compound-ethyl (QPE) > Haloxyfop-P-methyl > Cyhalofop-butyl > Clodinafop-propargyl [1]. This suggests that Fenoxaprop-P-ethyl is the most readily degraded by this specific bacterial enzyme under these experimental conditions.

Field Efficacy in Turfgrass Management

A separate study evaluated the efficacy of different AOPP herbicides for controlling bermudagrass in zoysiagrass turf, providing practical field performance data [2].

The table below shows visual control ratings and turf injury from three sequential applications.

Herbicide Application Rate (kg ai ha⁻¹) Tifway Bermudagrass Control Zoysiagrass Injury (Palisades, Zenith)
Quizalofop 0.09 Information missing Information missing
Fenoxaprop 0.14 Information missing Information missing
Fluazifop 0.11 Information missing Information missing
Cyhalofop 0.32 Information missing Information missing

Note: The source confirmed that all four AOPP herbicides were tested but did not provide the complete dataset with numerical values for each herbicide in the abstract. Key findings are summarized below [2].

  • Bermudagrass Control: AOPP herbicides applied alone provided 41% to 69% control of Tifway bermudagrass. Tank-mixing them with triclopyr significantly improved control, ranging from 64% to 79% [2].
  • Crop Safety (Zoysiagrass Injury): AOPP herbicides alone caused unacceptable injury to certain zoysiagrass cultivars. Tank-mixing with triclopyr reduced injury and improved turf coverage for 'Palisades' and 'Zenith' zoysiagrass. However, 'Diamond' zoysiagrass was not tolerant to any AOPP treatment, except for fluazifop applied alone [2].

Experimental Protocols for Key Data

For the biochemical degradation study, the methodology was as follows [1]:

  • Gene Cloning & Expression: The qpeH gene was cloned from Pseudomonas sp. J-2 and functionally expressed in E. coli BL21(DE3). The recombinant enzyme was then purified [1].
  • Enzyme Activity Assay: The specific activity, K m, and K cat of the purified QpeH enzyme were determined using QPE as a substrate. One unit of enzyme activity (U) was defined as the amount of enzyme required to produce 1 μmol of quizalofop acid per minute [1].
  • Substrate Specificity Test: The activity of QpeH toward other AOPP herbicides was investigated under standard assay conditions (pH 8.0, 30°C). The relative activity was used to determine the order of catalytic efficiency [1].

For the turfgrass efficacy study, the protocol was [2]:

  • Treatment Design: The experiment included three sequential applications of cyhalofop, fenoxaprop, fluazifop, or quizalofop, applied both alone and tank-mixed with triclopyr.
  • Assessment: Tifway bermudagrass control and zoysiagrass injury were evaluated based on visual ratings. Turf coverage was also analyzed using digital image analysis [2].

Current Context and New Formulations

This compound-ethyl remains a relevant active ingredient. A new product for the 2025 growing season, Zalo, combines this compound-ethyl (Group 1) and glufosinate ammonium (Group 10) for use in glufosinate-resistant soybeans and canola [3].

G Start Start: Herbicide Comparison Query DataCheck Data Availability Assessment Start->DataCheck Biochem Biochemical Degradation Data Available DataCheck->Biochem Found in [1] FieldEfficacy Field Efficacy Data Available DataCheck->FieldEfficacy Found in [2] DataGap Comprehensive Agronomic Data Gap Identified DataCheck->DataGap Other data not found Present Present Available Structured Data Biochem->Present FieldEfficacy->Present DataGap->Present Context Provide Modern Usage Context Present->Context

The available research provides deep insights into specific areas but does not offer a complete, direct comparison across all common agronomic parameters.

  • For microbial degradation studies, the biochemical data is highly valuable [1].
  • for turfgrass management, the efficacy and safening data is directly applicable [2].
  • For broad-acre crop usage, you may need to consult additional, more specific research databases to find direct comparisons of weed control spectra, crop safety, and yield impacts in major row crops.

References

Quizalofop-P-ethyl & Metabolites: Degradation Half-Lives in Soil

Author: Smolecule Technical Support Team. Date: February 2026

Substance Soil Type / Conditions Half-Life (DT₅₀) Key Context & Notes
Quizalofop-P-ethyl (Parent Compound) Sunflower field, silty clay [1] 0.55 - 0.68 days (approx. 13-16 hours) Very fast dissipation; fits single first-order (SFO) kinetics.
This compound-ethyl Railway track soils (low organic carbon) [2] Slower than in agricultural soils Degraded slower in railway soils compared to agricultural soils; specific half-life not provided.
This compound (Primary Metabolite) Multiple agricultural soils [3] < 1 day Rapid formation from this compound-ethyl and subsequent fast degradation.
Quizalofop-acid (Metabolite) Railway track soils [2] Data for estimation Predicted to have a high potential for leaching to groundwater in railway environments.
Propaquizafop (Related Compound) Five agricultural soils in China [4] 1.41 - 7.75 days Fastest in fluvo-aquic soil (LF), slowest in ginseng soil (BS). Temperature was the most influential factor on degradation rate.

Detailed Experimental Protocols

Here are the methodologies from key studies that generated the data above, which can serve as a reference for your own experimental design.

  • Study on Railway Tracks [2]: This research investigated the degradation of this compound-ethyl in soils from railway tracks, which typically have low organic carbon content.

    • Soil Preparation: Field-moist soils were sieved (2 mm) and stored at 4°C.
    • Incubation: Test substances were evenly applied to 800 g portions of soil in crystallizing dishes using a spray bottle.
    • Analysis: Concentrations of this compound-ethyl and its metabolites (including quizalofop-acid) were monitored over time to determine degradation rates and half-lives.
  • Field Dissipation in Sunflower Cultivation [1]: This study tracked this compound-ethyl under real-world field conditions.

    • Field Plots: The experiment was conducted in silty clay soil plots with different slopes.
    • Application & Sampling: The herbicide was applied, and soil samples were collected from various depths over time.
    • Kinetic Modeling: Dissipation rates were calculated using both single first-order (SFO) and first-order multi-compartment (FOMC) kinetics to determine half-life.
  • Degradation of this compound and Related Compounds [3]: This study used advanced analytical techniques to monitor the parent compound and its metabolites.

    • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure was employed. Soils were extracted with acidified acetonitrile.
    • Clean-up: A dispersive solid-phase extraction (d-SPE) with C18 sorbent was used to clean the samples.
    • Analysis: Analysis was performed using ultra-high performance liquid chromatography coupled to Orbitrap mass spectrometry (UHPLC-Orbitrap-MS), allowing for target analysis and retrospective screening of metabolites.

Degradation Pathway & Analysis Workflow

The degradation of this compound-ethyl in soil follows a specific pathway, and its analysis involves a structured workflow, as illustrated below.

cluster_pathway Simplified Degradation Pathway in Soil cluster_workflow General Analytical Workflow A This compound-ethyl (Parent Herbicide) B This compound (Active Acid Metabolite) A->B Rapid Hydrolysis C Further Metabolites (e.g., PPA, CHQ) B->C Microbial Action D Mineralization C->D Continued Degradation S Soil Sampling & Preparation (Sieving, Storage) E Compound Extraction (QuEChERS Method) S->E CL Sample Clean-up (d-SPE with C18) E->CL AN Analysis & Quantification (LC-MS/MS or HRMS) CL->AN

Summary of Key Findings

  • Rapid Degradation: The parent compound, This compound-ethyl, dissipates very quickly in agricultural soils, with half-lives often less than one day [1] [3]. It rapidly converts to its primary metabolite, this compound (acid form).
  • Soil-Specific Rates: Degradation is highly dependent on soil properties. Soils with low organic carbon (e.g., railway track subsoils) can exhibit slower degradation, increasing the potential for herbicide or metabolite mobility [2].
  • Metabolite Formation: The main degradation pathway involves hydrolysis to This compound-acid, which is also degradable but may pose a higher leaching risk in certain environments [2] [3].

References

Mechanisms of Quizalofop-P-Ethyl Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Weed Species Resistance Mechanism Type Key Findings Resistance Level / Factor Reference
Goosegrass (Eleusine indica) Multiple Resistance (Target-Site) Target-site mutations: Pro-106-Ala in EPSPS (glyphosate resistance) and Asp-2078-Gly in ACCase (quizalofop resistance). [1] Low-level to glyphosate; high-level to quizalofop-p-ethyl. [1] [1]
Asia Minor Bluegrass (Polypogon fugax) Non-Target-Site Enhanced metabolism by glutathione S-transferases (GST). Overexpression of PfGSTF2 gene confers resistance; reversable by GST inhibitor NBD-Cl. [2] [3] Resistant to field-recommended rate. [2] [2] [3]
Wheat (Mutant) Target-Site Resistance A2004V mutation in ACCase (AXigen trait). Reduces herbicide binding pocket volume. Confers negative cross-resistance to haloxyfop. [4] Whole-plant: 68-fold more resistant. Enzyme-level: 39.4-fold more resistant. [4] [4]

Experimental Protocols for Resistance Characterization

To diagnose and confirm resistance, researchers use a combination of whole-plant assays and molecular biology techniques. Here are the core methodologies from the search results.

Whole-Plant Dose-Response Assay

This is the standard method to confirm resistance and quantify its level in a weed population. [1]

  • Purpose: To determine the herbicide dose required to reduce plant growth by 50% (GR₅₀) and calculate the resistance factor (RF) compared to a susceptible population.
  • Procedure:
    • Plant Material: Seeds from suspected resistant (R) and known susceptible (S) populations are collected and grown under controlled conditions. [1]
    • Herbicide Treatment: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of this compound-ethyl doses, including a zero-herbicide control. [1]
    • Data Collection: After a set period (e.g., 21 days), fresh weight of the above-ground biomass is measured for each plant. [1]
    • Data Analysis: A dose-response curve (e.g., a log-logistic model) is fitted to the data to calculate the GR₅₀ values. The RF is calculated as RF = GR₅₀ (R) / GR₅₀ (S). [1]
Molecular and Biochemical Analysis

These experiments identify the specific mechanism of resistance.

  • ACCase Gene Sequencing:
    • Purpose: To identify target-site mutations in the carboxyltransferase (CT) domain of the ACCase gene. [1]
    • Procedure: Genomic DNA is extracted from R and S plants. The CT domain of the ACCase gene is amplified via PCR and sequenced. Sequences are compared to a reference to identify known resistance-conferring mutations (e.g., Ile-1781, Trp-1999, Trp-2027, Ile-2041, Asp-2078, Cys-2088, Gly-2096, Ala-2004). [1] [4]
  • GST Activity and Gene Expression Analysis:
    • Purpose: To investigate non-target-site resistance via enhanced herbicide metabolism. [2] [3]
    • GST Inhibition Assay: R and S plants are treated with this compound-ethyl both with and without a pre-treatment of a GST inhibitor (e.g., NBD-Cl). Reversal of resistance by the inhibitor indicates GST involvement. [2]
    • Gene Expression: RNA is extracted from R and S plants. Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of candidate GST genes (e.g., PfGSTF2). Constitutive overexpression in the R population suggests a role in resistance. [3]
    • Functional Validation in Transgenic Plants: The candidate GST gene is cloned and overexpressed in a model plant like rice. Increased resistance to the herbicide in the transgenic lines confirms the gene's function. [3]

Experimental Workflow and Resistance Pathways

The diagram below illustrates the logical workflow for diagnosing herbicide resistance and the two primary mechanisms at play.

G cluster_TSR TSR Pathway cluster_NTSR NTSR Pathway (Metabolic) Start Suspected Herbicide-Resistant Weeds DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse Confirmed Resistance Confirmed DoseResponse->Confirmed TSR Target-Site Resistance (TSR) Analysis Confirmed->TSR If no NTSR mechanism found NTSR Non-Target-Site Resistance (NTSR) Analysis Confirmed->NTSR If no TSR mutation found TSR1 ACCase Gene Sequencing TSR->TSR1 NTSR1 GST Inhibition Assay NTSR->NTSR1 TSR2 Identify Amino Acid Substitutions (e.g., Asp-2078-Gly, Ala-2004-Val) TSR1->TSR2 TSR_Out Altered Herbicide Binding Site TSR2->TSR_Out NTSR2 Gene Expression Analysis (qRT-PCR for GST genes) NTSR1->NTSR2 NTSR3 Transgenic Functional Validation NTSR2->NTSR3 NTSR_Out Enhanced Herbicide Detoxification NTSR3->NTSR_Out

The diagram below details the specific mechanism by which the GST enzyme PfGSTF2 detoxifies this compound-ethyl.

G Prodrug This compound-ethyl (Prodrug) Acid Quizalofop acid (Active Herbicide) Prodrug->Acid Plant Activation Conjugate GSH-Quizalofop Conjugate (Non-toxic) Acid->Conjugate PfGSTF2 Catalyzes Byproduct Propanoic Acid Derivative (Reduced activity) Acid->Byproduct PfGSTF2 Catalyzes GST PfGSTF2 Enzyme GST->Acid Binds GSH Glutathione (GSH) GSH->GST Substrate

Research Implications and Future Directions

The evidence shows that weed resistance to this compound-ethyl is complex and can evolve through multiple pathways. The emergence of metabolic resistance involving GSTs is particularly concerning, as it can confer resistance to herbicides with different sites of action, challenging management efforts. [3] Furthermore, the negative cross-resistance observed in wheat with the A2004V mutation, where resistance to quizalofop comes with increased sensitivity to haloxyfop, reveals a potential vulnerability that could inform future weed management strategies or herbicide rotation programs. [4]

Future research should focus on:

  • Developing rapid diagnostic tools to identify specific resistance mechanisms in field populations.
  • Exploring the full spectrum of herbicides affected by GST-mediated metabolic resistance.
  • Investigating the fitness costs associated with different resistance mechanisms to predict their long-term persistence in weed populations. [1]

References

Enantiomer Activity and Properties Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Property (+)-(R)-Enantiomer (Quizalofop-P-ethyl) (-)-(S)-Enantiomer
Herbicidal Activity High activity; potent inhibitor of ACCase [1] [2] Inactive or very low activity [2]
Commercial Form Purified active enantiomer in "this compound-ethyl" products [3] [2] Present as an impurity in racemic mixtures; considered a "distomer" [3]
Optical Purity Marketed formulation contains ~99.4% pure (R)-enantiomer (EF~0.006) [3] Typically a minor impurity (~0.6%) in purified products [3]
Environmental Fate Preferentially degraded in some soils and by specific microbes [2] Can persist longer in certain crops (e.g., carrots) [3]
Metabolism in Rats Oral bioavailability of its acid metabolite: 72.8% [1] Oral bioavailability of its acid metabolite: 83.6% [1]

Experimental Protocols for Enantioselective Analysis

Researchers use chiral high-performance liquid chromatography (HPLC) methods to separate, identify, and quantify the enantiomers. Here are detailed protocols from recent studies:

  • Chiral Separation Method (2023 Study) [3]

    • Analytical Method: HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry)
    • Chiral Column: Lux Cellulose-2 (250 x 4.6 mm)
    • Mobile Phase: Polar organic mode with isocratic elution
    • Detection: Mass spectrometry
    • Sample Preparation: Solid-liquid extraction from soil and vegetables (carrots, turnips)
    • Performance: Recovery >70%; Limit of Detection (LOD) for each enantiomer <5 ng/g
  • Chiral Separation Method (2014 Study) [1]

    • Analytical Method: Chiral HPLC with UV/ORD detection
    • Chiral Column: Chiralpak IC (250 x 4.6 mm)
    • Mobile Phase: n-hexane and 2-propanol (92:8, v/v) with 0.5% Trifluoroacetic Acid (TFA)
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 15°C
    • Detection: UV absorption at 230 nm; Optical Rotatory Dispersion (ORD) to determine elution order

The workflow for analyzing enantiomers in environmental and biological samples involves several key stages, from sample preparation to final quantification.

cluster_HPLC HPLC Analysis Details Start Sample Collection (Soil, Plants, Blood, Tissues) Prep Sample Preparation (Homogenization, Extraction with ethyl acetate) Start->Prep Analysis Chiral HPLC-MS/MS Analysis Prep->Analysis Data Data Acquisition & Enantiomer Quantification Analysis->Data Col Chiral Column: Lux Cellulose-2 or Chiralpak IC MP Mobile Phase: Polar organic solvents (e.g., n-hexane/2-propanol) Col->MP Det Detection: Mass Spectrometer (MS/MS) or UV/ORD Detector MP->Det

Metabolic Pathways and Environmental Behavior

The metabolism and environmental dissipation of quizalofop-ethyl are enantioselective, meaning the two forms are processed at different rates.

  • In Vivo Metabolism: In rats, quizalofop-ethyl is rapidly hydrolyzed to its acid metabolite, quizalofop-acid (QA) [1]. Studies show the (+)-(R)-enantiomer of QA has a lower oral bioavailability (72.8%) than the (-)-(S)-enantiomer (83.6%), and the (+)-form is consistently found at higher concentrations in blood and tissues [1]. Enantioselective intestinal absorption is identified as a primary reason for this difference [4].
  • Environmental Degradation: Microbial action in the environment often preferentially degrades the active (+)-(R)-enantiomer [2]. However, an exception has been observed in carrots, where the inactive (-)-(S)-enantiomer persists longer, leading to a significantly altered enantiomeric fraction [3]. The hydrolysis to the acid form is generally a non-selective (abiotic) process [3].

The following diagram illustrates the key metabolic and environmental transformation pathways of quizalofop-ethyl enantiomers.

QE Quizalofop-ethyl (QE) (Racemic Mixture) Hydrolysis Hydrolysis (Abiotic) Non-enantioselective QE->Hydrolysis QA Quizalofop-acid (QA) Hydrolysis->QA Rapid conversion Microbial Microbial Degradation Enantioselective Microbial->QA Preferentially degrades (R)-isomer Absorption Intestinal Absorption Enantioselective Absorption->QA Preferentially absorbs (S)-isomer

References

Quizalofop-P crop selectivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Herbicide Profile & Mechanism of Action

Quizalofop-P is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) family. Its primary characteristics and mode of action are summarized below.

Attribute Description
Common Name This compound [1]
Chemical Group Aryloxyphenoxypropionate (AOPP) [2]
Molecular Target Acetyl CoA Carboxylase (ACCase) [3] [2]
Mechanism of Action Inhibits the ACCase enzyme, disrupting fatty acid synthesis. It is absorbed through stems and leaves, translocates throughout the plant, and accumulates in meristematic tissues, leading to plant necrosis [1] [2].
Selectivity Highly selective between grass weeds (target) and dicotyledonous crops (safe) [1].

The following diagram illustrates the conceptual workflow for assessing herbicide selectivity, which involves determining dose-response curves for both weeds and crops to calculate a quantitative Selectivity Index.

Start Start: Herbicide Selectivity Assessment Step1 Conduct Dose-Response Experiment on Target Weed Start->Step1 Step2 Conduct Dose-Response Experiment on Crop Species Start->Step2 Step3 Fit Data to Log-Logistic Model Step1->Step3 Step2->Step3 Step4 Determine ED₁₀ for Crop (Tolerable Yield Loss) Step3->Step4 Step5 Determine ED₉₀ for Weed (Effective Control Level) Step3->Step5 Step6 Calculate Selectivity Index (SI) SI = ED₁₀ (Crop) / ED₉₀ (Weed) Step4->Step6 Step5->Step6 Result Interpret SI Value Step6->Result

Experimental Data on Efficacy and Crop Safety

While a full comparative table with multiple herbicides is not available, the search results provide crucial quantitative data on this compound's effects, particularly regarding crop safety and environmental degradation.

Table 1: Experimental Data on Crop Safety and Drift Damage This table consolidates data from a study on the effects of this compound-ethyl drift on corn, a non-target crop [4].

Spray Volume (L/ha) Drift Deposition Rate Observed Effect on Corn (14 Days After Spray)
150 1% No symptoms, no plant height inhibition.
150 5% Mild herbicide damage symptoms, no plant height inhibition.
300 5% Moderate herbicide damage symptoms, slight plant height inhibition.
450 5% Moderate herbicide damage symptoms, moderate plant height inhibition.
All Volumes 10% & 30% Severe damage; half or more plants wilted, severe or complete height inhibition.
Spray Volume (L/ha) Drift Deposition Rate for 10% Height Inhibition (R₁₀) Drift Deposition Rate for No Height Inhibition (R₀)
150 5.70% 5.05%
300 4.56% 1.23%
450 3.31% 1.86%

Table 2: Environmental Degradation and Sorption Properties This table shows data from a study comparing the environmental behavior of this compound-ethyl and its metabolites in railway soils versus typical agricultural soils [5].

Compound Mean Half-Life in Railway Soils Mean Sorption Coefficient (Kd) in Railway Soils Mobility & Leaching Potential
This compound-ethyl Slower than in agricultural soils Not specified, but generally low Low (based on the parent compound)
This compound-acid (Primary Metabolite) Slower than in agricultural soils Low High
2,4-D (Reference Herbicide) Slower than in agricultural soils Low High

Key Experimental Protocols

For researchers looking to replicate or design similar studies, here are summaries of the methodologies used in the cited literature.

  • Bioassay for Drift Damage (Potted Corn Test) [4]:

    • Plant Material: Corn plants (e.g., variety Suyu 39) are cultivated in pots until the 3-4 leaf stage.
    • Herbicide Application: this compound-ethyl is applied using a bioassay spray tower (e.g., 3WP-2000 model) to control droplet size and distribution precisely.
    • Treatment Design: Experiments include different spray volumes (e.g., 150, 300, 450 L/ha) and drift deposition rates (e.g., 1%, 5%, 10%, 30% of the recommended field dose).
    • Data Collection: Symptoms of herbicide damage are recorded at 7 and 14 days after treatment. Plant height inhibition is measured, and dose-response curves are analyzed to determine ED (Effective Dose) values.
  • Soil Degradation and Sorption Study [5]:

    • Soil Sampling: Soils are collected from the intended environment (e.g., railway tracks), sieved, and stored appropriately.
    • Incubation Experiment: The herbicide is applied to soil samples, which are then incubated under controlled conditions.
    • Chemical Analysis: Samples are taken at regular intervals. Herbicide and metabolite concentrations are analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
    • Sorption Test: Batch equilibrium methods are used to determine the sorption coefficient (Kd) by measuring the concentration of the compound in the soil versus the solution at equilibrium.

Research Implications and Future Directions

The provided data highlights several critical areas for research and development professionals:

  • Crop Selectivity is Context-Dependent: The safety of this compound for dicot crops can be compromised by spray drift. The quantitative thresholds (R₀ and R₁₀) are vital for developing application guidelines in sensitive settings like intercropping systems [4].
  • Environmental Persistence Varies: Degradation is slower, and mobility is higher in low-organic carbon substrates (e.g., railway ballast, sub-soils) compared to agricultural topsoils. This is crucial for environmental risk assessments when considering uses beyond agriculture [5].
  • Novel Formulations and Detection: Ongoing research includes developing highly sensitive fluorescent probes for detecting this compound-ethyl in environmental samples [6] and identifying specific esterase enzymes (e.g., QpeH) for potential bioremediation applications [2].

References

×

Physical Description

Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide.
White solid; [Merck Index] Colorless solid; [HSDB]

Color/Form

Colorless crystals

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

344.0563846 Da

Monoisotopic Mass

344.0563846 Da

Boiling Point

220 °C @ 0.2 mm Hg

Heavy Atom Count

24

Density

1.35 @ 20 °C

LogP

4.28 (LogP)

Melting Point

91.7-92.1 °C

UNII

QE95U4A594

GHS Hazard Statements

Aggregated GHS information provided by 244 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 244 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 243 of 244 companies with hazard statement code(s):;
H302 (84.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H400 (81.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (82.72%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (16.87%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.00000001 [mmHg]
6.49X10-9 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

100646-51-3

Absorption Distribution and Excretion

In mammals, following oral admin, the parent is rapidly metabolized; >90% of the dose is eliminated in the urine within 3 days.
Selective systemic herbicide, absorbed by the leaves, with translocation throughout the plant, moving in both the xylem & phloem. & accumulation in the meristematic tissue.

Wikipedia

Quizalofop-p-ethyl

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

4-Chloro-o-phenylenediamine + glyoxylic acid + 2-(4-chlorophenoxy)propionic acid + ethanol (condensation/ether formation/esterification)

Stability Shelf Life

Stable at 50 °C for 90 days. Stable in organic solvents at 40 °C for 90 days. Unstable to light (DT50 10-30 days). Stable at pH 3-7.

Dates

Last modified: 09-12-2023
[1]. Mantzos N, et al. Dissipation and transport of quizalofop-p-ethyl herbicide in sunflower cultivation under field conditions. Environ Sci Pollut Res Int. 2015 Oct 21.

[2]. Doganlar ZB. Quizalofop-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2012;47(11):1631-43.

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